molecular formula C8H8N2O B107739 5-Aminooxindole CAS No. 20876-36-2

5-Aminooxindole

Numéro de catalogue: B107739
Numéro CAS: 20876-36-2
Poids moléculaire: 148.16 g/mol
Clé InChI: JPUYXUBUJJDJNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Aminooxindole, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYXUBUJJDJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378285
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-36-2
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Oxindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Aminooxindole (CAS: 20876-36-2) for Drug Discovery and Development

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, this compound stands out as a critical and versatile building block. Its strategic placement of a reactive amino group on the oxindole ring system allows for extensive chemical modification, providing a gateway to diverse chemical libraries with a wide range of therapeutic applications. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

Core Physicochemical & Structural Properties

This compound, also known as 5-Amino-2-indolinone, is a solid compound typically appearing as a white to brown crystalline powder.[1][2] Its identity is defined by the CAS number 20876-36-2.[3] The presence of both a lactam function and an aromatic amine makes it a unique bifunctional molecule, enabling a wide array of chemical transformations.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number 20876-36-2[1][3]
Molecular Formula C₈H₈N₂O[1][3]
Molecular Weight 148.17 g/mol [1][3]
IUPAC Name 5-amino-1,3-dihydroindol-2-one[3]
Synonyms 5-Amino-2-indolinone, 5-Amino-2-oxindole[3][4][5]
Melting Point 196 - 200 °C[1][2]
Appearance White to Brown crystalline powder[1][2]
Purity ≥ 98% (HPLC)[1]
PubChem CID 2773213[1][3]
MDL Number MFCD02179603[1][3]
SMILES C1C2=C(C=CC(=C2)N)NC1=O[3]
InChI Key JPUYXUBUJJDJNL-UHFFFAOYSA-N[3]

Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient route to this compound is through the chemical reduction of its nitro precursor, 5-nitrooxindole (5-nitrodihydroindol-2-one). This transformation is a cornerstone reaction, providing high yields of the desired amine. The causality behind this choice of precursor is clear: the nitro group is an excellent electron-withdrawing group that can be selectively and cleanly reduced to an amine without affecting the core oxindole structure.

A widely used method involves reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[4] Hydrazine hydrate serves as the hydrogen donor, while the iron catalyst facilitates the transfer hydrogenation process.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 5-nitrodihydroindol-2-one.

Materials:

  • 5-nitrodihydroindol-2-one (1.0 equiv.)

  • Ethanol

  • Activated Charcoal

  • Ferric Chloride (FeCl₃)

  • 80% Aqueous Hydrazine Hydrate (8.0 equiv.)

Procedure:

  • Suspend 5-nitrodihydroindol-2-one (e.g., 5 g) in ethanol (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4]

  • Add activated charcoal (e.g., 1 g) and ferric chloride (e.g., 1 g) to the suspension.[4] The activated carbon provides a high surface area for the reaction, while FeCl₃ acts as the catalyst.

  • Heat the reaction mixture to 78 °C (the boiling point of ethanol) and stir for 10 minutes to ensure a uniform mixture.[4]

  • Slowly add 80% aqueous hydrazine hydrate dropwise over approximately 5 minutes.[4] This controlled addition is crucial to manage the exothermic nature of the reduction reaction.

  • Maintain the reaction at 78 °C with continuous stirring for 8-10 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the activated carbon and other solid residues.[4]

  • Concentrate the filtrate under vacuum to yield the crude product.[4]

  • Purify the crude solid by recrystallization from ethanol (e.g., ~15 mL) to obtain this compound as a light yellow solid.[4] A typical yield for this procedure is reported to be around 91.9%.[4]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Suspend 5-Nitrooxindole in Ethanol Additives Add Activated Carbon & Ferric Chloride Start->Additives Heat Heat to 78°C Stir for 10 min Additives->Heat Hydrazine Dropwise Addition of Hydrazine Hydrate (8 eq) Heat->Hydrazine Reflux Stir at 78°C for 8-10 hours Hydrazine->Reflux Exothermic Reaction Cool Cool to Room Temp Reflux->Cool Filter Filter Mixture Cool->Filter Concentrate Concentrate Filtrate (Vacuum) Filter->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product This compound (Light Yellow Solid) Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself. Its profound value lies in its role as a key intermediate—a molecular scaffold upon which complexity and biological activity are built.[6] The primary amino group at the C5 position is a versatile chemical handle for derivatization, allowing chemists to explore structure-activity relationships (SAR) systematically.

Key Therapeutic Areas:

  • Oncology: The oxindole core is central to many kinase inhibitors. This compound is a precursor for synthesizing inhibitors of Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk), both of which are critical targets in cancer therapy.[4] Its structure allows for the introduction of various side chains that can interact with the ATP-binding pocket of these enzymes.

  • Inflammation: The scaffold is used to develop compounds with anti-inflammatory properties.[6] These derivatives can modulate inflammatory signaling pathways.

  • Neurological Disorders: It serves as a starting material for pharmaceutical agents targeting neurological conditions, where its derivatives can be optimized for blood-brain barrier penetration and central nervous system activity.[1][6]

  • Antiparasitic Agents: Analogs based on the aminoindole scaffold have demonstrated potent activity against parasites like Plasmodium falciparum, the causative agent of malaria.[7]

Conceptualization of this compound as a Core Scaffold

The following diagram illustrates the central role of this compound as a precursor for generating diverse classes of bioactive molecules through derivatization of its amino group.

G cluster_derivatives Bioactive Derivatives Core This compound (CAS 20876-36-2) Kinase_Inhibitors Kinase Inhibitors (e.g., CDK, Syk) Core->Kinase_Inhibitors Amide Coupling, Urea Formation Anti_Inflammatory Anti-Inflammatory Agents Core->Anti_Inflammatory Buchwald-Hartwig, Reductive Amination CNS_Agents CNS-Active Agents Core->CNS_Agents Sulfonylation Antiparasitics Antiparasitic Compounds Core->Antiparasitics Heterocycle Formation Other Other Novel Therapeutics Core->Other Diverse Synthetic Transformations

Caption: this compound as a central building block in drug discovery.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing its purity, which is typically expected to be ≥ 98%.[1]

For the analysis of complex reaction mixtures containing this compound and its derivatives, advanced chromatographic techniques are invaluable. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity and retention.[8] This approach is particularly effective for separating polar, ionizable compounds like aromatic amines from complex matrices, streamlining method development and enabling rapid screening of new chemical entities.[8]

General HPLC Parameters for Analysis:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection, typically in the range of 254 nm.

  • Purity Assessment: Purity is determined by the area percentage of the main peak.[2][9]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored at room temperature (RT).[1]

  • Appearance: The color can range from white to brown; significant darkening may indicate degradation.

Conclusion

This compound (CAS 20876-36-2) is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides an efficient and reliable platform for the discovery and development of novel therapeutics. From kinase inhibitors for oncology to agents targeting neurological and inflammatory diseases, the derivatives of this compound continue to populate the drug development pipeline, underscoring its enduring importance in the quest for new medicines.

References

An In-depth Technical Guide to 5-Aminooxindole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxindole Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, distinct biological targets. The oxindole core, a bicyclic aromatic system consisting of a fused benzene and pyrrolidinone ring, is a quintessential example of such a scaffold. Its rigid, yet tunable, structure provides an ideal foundation for developing potent and selective therapeutic agents.[1][2] Within this class, 5-Aminooxindole (IUPAC Name: 5-amino-1,3-dihydroindol-2-one) represents a particularly valuable building block. The presence of a primary aromatic amine at the C-5 position offers a versatile chemical handle for synthetic elaboration, enabling the exploration of vast chemical space and the optimization of pharmacodynamic and pharmacokinetic properties.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular structure and properties, detail its synthesis and chemical reactivity, and explore its critical role in the design of targeted therapeutics, with a particular focus on its application as a scaffold for protein kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is characterized by the foundational 2-oxindole (or indolin-2-one) heterocyclic system, with an amino group (-NH₂) substituted at the 5th position of the benzene ring. The lactam moiety within the five-membered ring imparts a degree of polarity and hydrogen bonding capability, while the aromatic portion provides a rigid platform for molecular interactions.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in synthetic workflows.

PropertyValueReference(s)
IUPAC Name 5-amino-1,3-dihydroindol-2-one
Synonyms 5-Amino-2-oxindole, 5-Amino-2-indolinone
CAS Number 20876-36-2[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Appearance White to brown crystalline powder-
Melting Point 196 - 200 °C-
Solubility Slightly soluble in DMSO and Methanol-
pKa (Predicted) 13.91 ± 0.20-
XLogP3 (Predicted) 0.5-
Hydrogen Bond Donors 2 (Amine -NH₂ and Lactam -NH)-
Hydrogen Bond Acceptors 2 (Carbonyl C=O and Amine -N)-

Spectroscopic Characterization

While comprehensive, experimentally verified spectra for this compound are not widely available in public databases, a theoretical analysis based on its structure allows for the prediction of its key spectral features. This is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons (6.5-7.0 ppm): The three protons on the benzene ring would appear in this region. The proton at C6 (ortho to the amino group) would likely be the most upfield, appearing as a doublet of doublets. The protons at C7 (ortho to the lactam) and C4 would appear as doublets.

    • Methylene Protons (-CH₂-, ~3.5 ppm): The two protons at the C3 position of the pyrrolidinone ring would appear as a singlet.

    • Amine Protons (-NH₂, ~3.5-5.0 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • Lactam Proton (-NH-, ~10.0-10.5 ppm): A broad singlet, characteristically downfield.

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon (C=O, ~175-180 ppm): The lactam carbonyl carbon would be the most downfield signal.[4][5]

    • Aromatic Carbons (110-150 ppm): Six distinct signals are expected. The carbon bearing the amino group (C5) and the carbon ortho to it (C6) would be significantly shielded (upfield), while the quaternary carbons (C3a, C7a) and the carbon para to the amino group (C7) would be further downfield.[4][5]

    • Methylene Carbon (-CH₂-, ~36 ppm): The C3 carbon would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy (Predicted):

    • N-H Stretching (3200-3400 cm⁻¹): Two sharp peaks for the primary amine (-NH₂) and a broader peak for the lactam N-H.

    • C=O Stretching (~1680-1700 cm⁻¹): A strong, sharp absorption characteristic of the five-membered lactam carbonyl group.

    • Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands typical for the benzene ring.

    • N-H Bending (~1600 cm⁻¹): Associated with the amino group.

Synthesis and Manufacturing

The most common and industrially scalable route to this compound is the reduction of its nitro precursor, 5-nitrooxindole. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable safety profile when conducted under controlled conditions.

Representative Protocol: Catalytic Hydrogenation of 5-Nitrooxindole

This protocol is a representative methodology based on standard procedures for the reduction of aromatic nitro compounds.[6][7]

Materials:

  • 5-Nitrooxindole

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (H₂)

Procedure:

  • Inerting the Reaction Vessel: A two or three-necked round-bottom flask equipped with a magnetic stirrer is charged with 5-nitrooxindole and the solvent (e.g., Methanol). The vessel is sealed and thoroughly purged with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, the Palladium on Carbon catalyst (typically 1-5 mol%) is added to the stirred suspension. Causality Note: Adding the catalyst to an inerted solution prevents the dry catalyst from coming into contact with atmospheric oxygen in the presence of a flammable solvent, which can be a fire hazard.[6]

  • Hydrogenation: The inert gas inlet is replaced with a balloon filled with hydrogen gas (or connected to a regulated hydrogen source). The reaction mixture is vigorously stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, the reaction atmosphere is carefully purged again with inert gas to remove all residual hydrogen. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent. Trustworthiness Note: Filtering through Celite® ensures the complete removal of the fine, often pyrophoric, palladium catalyst. The Celite® pad should be kept wet with solvent during filtration and never allowed to dry in the air to prevent potential ignition.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation Start Charge Flask with 5-Nitrooxindole & Solvent Inert Purge with N₂/Ar Start->Inert Add_Cat Add Pd/C Catalyst (under N₂) Inert->Add_Cat Hydrogenate Introduce H₂ Atmosphere (Vigorous Stirring) Add_Cat->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Purge_H2 Purge with N₂/Ar Monitor->Purge_H2 Filter Filter through Celite® Purge_H2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize Product Concentrate->Recrystallize End Pure this compound Recrystallize->End

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses three primary sites of reactivity: the aromatic amine, the lactam nitrogen, and the C3 methylene group, making it a highly versatile synthetic intermediate.

  • Reactions at the 5-Amino Group: The primary aromatic amine is nucleophilic and can undergo a wide range of classical transformations.

    • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides (typically in the presence of a base) readily forms the corresponding amides and sulfonamides. This is a common strategy to introduce diverse side chains in drug discovery programs.

    • Alkylation: The amino group can be selectively alkylated under various conditions.

    • Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing access to a broad scope of 5-substituted oxindoles.

  • Reactions at the Lactam Nitrogen (N1): The N-H bond of the lactam is acidic and can be deprotonated with a suitable base (e.g., NaH). The resulting anion is a potent nucleophile.

    • N-Alkylation/N-Arylation: The lactam can be functionalized with various alkyl or aryl groups, which is critical for modulating properties like solubility and cell permeability.

    • N-Acylation: Reaction with acylating agents provides N-acyl derivatives.

  • Reactions at the C3 Methylene Group: The protons on the C3 carbon are alpha to the carbonyl group and can be removed by a strong base.

    • Knoevenagel Condensation: The C3 position can react with aldehydes and ketones, typically under basic conditions, to form 3-alkenylidene oxindole derivatives. This reaction is a cornerstone in the synthesis of many kinase inhibitors, including Sunitinib.[1]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The oxindole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[8][9] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a central role in cellular signaling pathways that control growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Many oxindole-based drugs function as ATP-competitive inhibitors . They are designed to mimic the adenine portion of ATP, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. Sunitinib, an FDA-approved multi-kinase inhibitor for renal cell carcinoma, features a 3-alkenyl-oxindole core and is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), among other targets.[10][11][12]

The this compound scaffold is particularly attractive as it provides a key building block for synthesizing analogues of Sunitinib and other kinase inhibitors. The amino group can be used to attach various heterocyclic moieties that often occupy the solvent-exposed region of the ATP binding pocket, allowing for the fine-tuning of potency and selectivity.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[13] In many tumors, the overexpression of VEGF and subsequent activation of VEGFR-2 drives the vascularization necessary for tumor growth and metastasis.[14]

Inhibitors derived from the this compound scaffold typically target the ATP-binding site of the VEGFR-2 intracellular kinase domain. The oxindole core forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in place, blocking the entry of ATP and shutting down the downstream signaling cascade.[15] This cascade involves the activation of key pathways such as PLCγ-MAPK (promoting proliferation) and PI3K-Akt (promoting survival), as illustrated below.[13][14][16]

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation (Kinase Activation) VEGFR2->P_VEGFR2 ATP -> ADP ATP ATP ATP->P_VEGFR2 ADP ADP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Inhibitor This compound -based Inhibitor Inhibitor->P_VEGFR2 BLOCKS PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Migration) MAPK->Proliferation Survival Gene Expression (Survival, Anti-Apoptosis) mTOR->Survival

Caption: Inhibition of the VEGFR-2 signaling cascade.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or cause an allergic skin reaction. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold that has proven its value in the development of targeted therapies. Its combination of a rigid, well-defined core and a synthetically versatile amino group provides medicinal chemists with a powerful tool to design next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of this privileged structure in the pursuit of novel drugs, particularly in the competitive and impactful field of kinase inhibition.

References

A Technical Guide to the Spectroscopic Characterization of 5-Aminooxindole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Aminooxindole, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document is designed to move beyond a simple listing of data, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to data interpretation.

Introduction to this compound: A Privileged Scaffold

This compound, also known as 5-amino-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The oxindole core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, making its derivatives, such as this compound, highly valuable in medicinal chemistry and drug discovery. The presence of the amino group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the oxindole ring system will be used.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Select a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like this compound, as it can solvate the amine and amide functionalities. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) may also be considered.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v), although modern spectrometers can reference to the residual solvent signal.

  • ¹H NMR Data Acquisition:

    • Spectra should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

    • A standard one-pulse experiment is typically sufficient. Key acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to produce a spectrum with a single peak for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons at the C3 position, the amide proton (N1-H), and the amino group protons (N5-H₂). The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Expected Multiplicity Expected Coupling Constant (J, Hz)
H-4~6.5 - 6.7Doublet (d)~2.0 (ortho to NH₂)
H-6~6.6 - 6.8Doublet of doublets (dd)~8.0 (ortho), ~2.0 (meta)
H-7~6.9 - 7.1Doublet (d)~8.0 (ortho)
C3-H₂~3.3 - 3.5Singlet (s)-
N5-H₂~4.5 - 5.5Broad singlet (br s)-
N1-H~10.0 - 10.5Singlet (s)-

Interpretation and Causality:

  • Aromatic Protons (H-4, H-6, H-7): The amino group at C5 is a strong electron-donating group, which will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts compared to unsubstituted oxindole. H-4 and H-6, being ortho and para to the amino group, will be the most shielded. The expected splitting pattern arises from ortho and meta spin-spin coupling.

  • Methylene Protons (C3-H₂): These protons are adjacent to the electron-withdrawing carbonyl group at C2 and the aromatic ring. They are expected to appear as a singlet due to the absence of adjacent protons.

  • Amino Protons (N5-H₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent.

  • Amide Proton (N1-H): The amide proton is deshielded by the adjacent carbonyl group and the aromatic ring, causing it to resonate at a significantly downfield chemical shift.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆
C2 (C=O)~175 - 180
C3 (-CH₂-)~35 - 40
C3a~125 - 130
C4~110 - 115
C5~140 - 145
C6~115 - 120
C7~110 - 115
C7a~130 - 135

Interpretation and Causality:

  • Carbonyl Carbon (C2): The carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift.

  • Aliphatic Carbon (C3): The methylene carbon will be found in the aliphatic region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C5, directly attached to the electron-donating amino group, will be significantly deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring within an oxindole system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid sample is placed directly on the ATR crystal.

    • Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

    • The sample is then placed on the crystal or the KBr pellet is placed in the sample holder, and the sample spectrum is recorded.

    • The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

Expected IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C-H and C=C bonds of the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amide)3300 - 3100Medium
N-H stretch (primary amine)3500 - 3300 (two bands)Medium
C-H stretch (aromatic)3100 - 3000Medium-Weak
C-H stretch (aliphatic)3000 - 2850Medium-Weak
C=O stretch (lactam)1710 - 1680Strong
C=C stretch (aromatic)1620 - 1450Medium-Variable
N-H bend (primary amine)1650 - 1580Medium
C-N stretch1350 - 1250Medium

Interpretation and Causality:

  • N-H Stretching: The presence of both an amide and a primary amine will result in multiple peaks in the N-H stretching region. The primary amine typically shows two bands corresponding to symmetric and asymmetric stretching.

  • C=O Stretching: The carbonyl group of the five-membered lactam ring will give rise to a strong, sharp absorption band. Its position can be influenced by hydrogen bonding.

  • Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1620-1450 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound. This method typically produces the protonated molecule [M+H]⁺.

    • Electron ionization (EI) is a higher-energy technique that will lead to more extensive fragmentation, providing a characteristic fragmentation pattern.

  • Mass Analyzer:

    • A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

  • Sample Introduction:

    • For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system if the compound is sufficiently volatile and thermally stable.

Expected Mass Spectrum of this compound

The molecular weight of this compound (C₈H₈N₂O) is 148.16 g/mol .

  • ESI-MS: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 149.

  • EI-MS: The EI mass spectrum will show the molecular ion peak [M]⁺ at m/z 148, and a series of fragment ions.

Proposed Fragmentation Pathway (EI-MS)

The fragmentation of this compound in an EI source can proceed through several pathways. A plausible fragmentation pattern is outlined below.

G M This compound [M]+• m/z = 148 M_minus_CO [M-CO]+• m/z = 120 M->M_minus_CO - CO M_minus_CO_minus_HCN [M-CO-HCN]+ m/z = 93 M_minus_CO->M_minus_CO_minus_HCN - HCN

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Interpretation and Causality:

  • Loss of CO: A characteristic fragmentation for oxindoles is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment ion at m/z 120.

  • Loss of HCN: Subsequent fragmentation of the m/z 120 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing aromatic compounds, leading to a fragment at m/z 93.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for acquiring and interpreting the spectroscopic data for this important molecule. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently confirm the structure and purity of synthesized this compound, paving the way for its further use in scientific research and development. The protocols and theoretical data presented herein serve as a valuable resource for any scientist working with this versatile chemical scaffold.

An In-depth Technical Guide to 5-Aminooxindole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminooxindole in Modern Chemistry

This compound (5-amino-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a lactam fused to an aniline ring, provides a privileged scaffold for the synthesis of complex molecules with significant biological activity. This guide offers an in-depth exploration of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its structural characteristics, spectral properties, synthesis, and reactivity, contextualizing this data with field-proven applications to explain the causality behind its utility in modern research.

Part 1: Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and formulation.

Structural and General Information

The foundational attributes of this compound are summarized below, providing a top-level overview of this important molecule.

PropertyValueSource(s)
IUPAC Name 5-amino-1,3-dihydroindol-2-one[1]
Synonyms 5-Amino-2-oxindole, 5-Amino-2-indolinone[2]
CAS Number 20876-36-2[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Appearance White to brown or dark green crystalline solid/powder[2]
Physicochemical Data

The physicochemical properties dictate the compound's behavior in various environments, which is crucial for designing experiments such as biological assays or multi-step syntheses.

PropertyValueSignificance in ResearchSource(s)
Melting Point 196 - 200 °C (some sources cite 182-186 °C)The high melting point indicates a stable crystalline lattice structure. The range suggests purity is a key factor. This is a critical parameter for reaction temperature considerations and identity confirmation.[2]
Solubility DMSO (Slightly), Methanol (Slightly)Solubility in DMSO is a key advantage, making it suitable for creating stock solutions for high-throughput screening (HTS) in drug discovery programs. Limited solubility in other organic solvents necessitates careful solvent selection for synthesis and purification.[2]
pKa (Predicted) 13.91 ± 0.20The predicted pKa of the lactam N-H is relatively high, indicating it is not particularly acidic. The amino group provides a basic site for salt formation, which can be exploited to improve aqueous solubility (e.g., as a hydrochloride salt).[2]
Topological Polar Surface Area (TPSA) 55.1 ŲThis value suggests good potential for cell permeability and oral bioavailability, as it falls within the typical range for drug-like molecules (TPSA < 140 Ų).[1]
XLogP3 (Predicted) 0.5The low octanol-water partition coefficient indicates a relatively hydrophilic nature, which aligns with its slight solubility in polar solvents like methanol.[1]

Part 2: Spectral and Analytical Characterization

While comprehensive, experimentally verified spectral data for this compound is not widely published in publicly accessible databases, a theoretical analysis based on its structure provides a robust framework for its characterization. The following predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~10.0-10.5 ppm (s, 1H): This broad singlet corresponds to the lactam N-H proton. Its chemical shift is sensitive to concentration and residual water in the solvent.

  • δ ~6.5-6.7 ppm (d, J ≈ 8.0 Hz, 1H): Aromatic proton at the C7 position.

  • δ ~6.4-6.5 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing coupling to both H7 and H4.

  • δ ~6.3-6.4 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with H6.

  • δ ~4.8-5.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂ amino group.

  • δ ~3.3-3.4 ppm (s, 2H): A sharp singlet from the aliphatic CH₂ protons at the C3 position.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ ~175-177 ppm: Carbonyl carbon (C=O) of the lactam ring.

  • δ ~140-142 ppm: Aromatic quaternary carbon C5, bonded to the amino group.

  • δ ~130-135 ppm: Aromatic quaternary carbon C7a.

  • δ ~125-128 ppm: Aromatic quaternary carbon C3a.

  • δ ~115-118 ppm: Aromatic CH carbon C6.

  • δ ~110-112 ppm: Aromatic CH carbon C4.

  • δ ~108-110 ppm: Aromatic CH carbon C7.

  • δ ~35-37 ppm: Aliphatic CH₂ carbon at the C3 position.

Predicted Infrared (IR) Spectrum
  • 3400-3200 cm⁻¹: A broad region showing N-H stretching vibrations from both the primary amine (two bands, symmetric and asymmetric) and the secondary amide.

  • ~1680-1660 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (amide I) stretching of the lactam ring.

  • ~1620-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • ~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺•): An intense peak is expected at m/z = 148, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A likely primary fragmentation pathway involves the loss of carbon monoxide (CO) from the lactam ring, which would yield a fragment ion at m/z = 120. Subsequent fragmentations of the aromatic ring system would also be expected.

Part 3: Synthesis and Chemical Reactivity

This compound is not just a final product but a crucial intermediate. Its value lies in the reactivity of its functional groups, which allows for diverse chemical modifications.

Standard Synthesis Protocol: Reduction of 5-Nitrooxindole

The most common and efficient laboratory synthesis of this compound involves the reduction of its nitro precursor, 5-nitrooxindole. This method is reliable and generally proceeds with high yield.

Reaction: 5-Nitrooxindole → this compound

Reagents and Equipment:

  • 5-Nitrooxindole

  • Ethanol

  • Activated Charcoal

  • Ferric Chloride (FeCl₃)

  • Hydrazine Hydrate (80% aqueous solution)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: Suspend 5-nitrooxindole (1 equivalent) in ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Catalyst Addition: Add activated charcoal (approx. 0.2 g per gram of starting material) and ferric chloride (approx. 0.2 g per gram of starting material) to the suspension.

  • Heating: Heat the reaction mixture to 78 °C (reflux) with vigorous stirring for 10 minutes. The rationale for this pre-heating is to ensure the catalyst is well-dispersed and the system is at the optimal temperature for the reduction.

  • Reductant Addition: Slowly add 80% aqueous hydrazine hydrate (8 equivalents) dropwise to the heated mixture over 5 minutes. The slow addition is a critical safety and efficiency measure to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction: Continue stirring the reaction mixture at 78 °C for 8-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to remove the activated charcoal and other solid residues.

  • Isolation: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a light yellow or brown solid.[2]

Synthesis_Workflow Start 5-Nitrooxindole in Ethanol Reagents Add Activated Carbon & Ferric Chloride Start->Reagents Heat Heat to 78°C Reagents->Heat Reduction Add Hydrazine Hydrate (8-10 hours @ 78°C) Heat->Reduction Filter Cool & Filter Reduction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Recrystallize from Ethanol Concentrate->Purify End Pure this compound Purify->End

Fig 1: General workflow for the synthesis of this compound.
Core Reactivity and Role as a Synthon

The synthetic utility of this compound stems from three key reactive sites:

  • The C5-Amino Group: As a nucleophilic aromatic amine, this group readily participates in reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a vast array of side chains and functional groups.

  • The Lactam Nitrogen (N1): This nitrogen can be alkylated or acylated under appropriate basic conditions, providing another vector for molecular elaboration.

  • The C3-Methylene Group: This position is activated by the adjacent carbonyl group. It can be deprotonated with a suitable base and undergo aldol-type condensations with aldehydes and ketones, a crucial reaction for synthesizing kinase inhibitors like Sunitinib.

Part 4: Applications in Research and Drug Discovery

This compound is a quintessential "building block" compound, serving as a starting point for numerous therapeutic agents and advanced materials.

Scaffold for Kinase Inhibitors

The oxindole core is a well-established scaffold for inhibitors of protein kinases, which are critical targets in oncology. The C3 position can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, while substitutions on the aromatic ring at the C5 position can be tailored to target specific sub-pockets, thereby enhancing potency and selectivity. This makes this compound a key intermediate in the synthesis of drugs targeting cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[2]

Precursor for Anti-inflammatory and CNS-Active Agents

The versatile reactivity of the amino group allows for the synthesis of libraries of compounds screened for various biological activities. Derivatives have shown potential as anti-inflammatory agents and as modulators of neurological pathways, making this compound a valuable tool in programs targeting neurological disorders.

Applications A This compound Versatile Scaffold B Kinase Inhibitors (e.g., CDK, Syk) A->B C3 Condensation C5 Derivatization C Anti-inflammatory Agents A->C C5 Acylation/ Sulfonylation D CNS-Active Compounds A->D N1 & C5 Alkylation E Advanced Materials A->E Polymer Functionalization

Fig 2: this compound as a central scaffold for diverse applications.
Role in Materials Science

Beyond pharmaceuticals, this compound is employed in materials science to synthesize advanced polymers and functional materials. The amino group can be used to incorporate the rigid oxindole structure into polymer backbones or as a pendant group, potentially enhancing thermal stability, conductivity, or photophysical properties.

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

  • Hazard Classification: Irritant. May cause skin and eye irritation.[2]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[2]

  • Storage: Store at room temperature in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, especially for high-purity grades intended for sensitive biological assays, storing in a freezer under an inert atmosphere (-20°C) is recommended to prevent gradual oxidation and degradation.[2]

Conclusion

This compound is a molecule of significant strategic value. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an indispensable tool for researchers. The insights provided in this guide—from its fundamental physicochemical parameters to its role as a versatile scaffold in drug discovery—are intended to empower scientists to leverage this compound with confidence and precision. Its continued application in the development of novel therapeutics and materials underscores its enduring importance in the landscape of modern chemical science.

References

A Senior Application Scientist's Guide to 5-Aminooxindole: A Versatile Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic bioactive molecules, particularly in oncology.[1][2] Within this class, 5-aminooxindole stands out as a cornerstone precursor. Its strategic placement of a nucleophilic amino group on the electron-rich benzene ring, combined with the reactive C3-methylene position, provides a rich platform for diversification. This guide, intended for researchers in organic synthesis and drug development, delineates the synthesis of this compound, explores its nuanced reactivity, and provides a field-proven perspective on its application in the synthesis of high-value compounds, including multi-kinase inhibitors and complex spirocyclic systems.

The this compound Scaffold: Structure and Strategic Importance

This compound is more than a simple building block; it is a carefully designed synthetic intermediate. The molecule possesses three primary sites for functionalization, each with distinct reactivity that can be selectively addressed.

  • The 5-Amino Group: A potent nucleophile and a handle for introducing a vast array of side chains. This position is critical for modulating pharmacokinetic properties and for establishing key interactions with biological targets, such as the hinge region of protein kinases.[3]

  • The C3-Methylene Position: This carbon, alpha to the amide carbonyl, is acidic and readily deprotonated to form an enolate. This nucleophilic center is the gateway to constructing 3,3-disubstituted oxindoles and is pivotal in reactions like Knoevenagel and Mannich reactions.[4][5]

  • The N1-Amide Nitrogen: While less reactive, this position can be alkylated or arylated, often to block its reactivity or to introduce further structural diversity.

The interplay of these reactive sites allows for a logical and sequential construction of molecular complexity, making this compound a highly valued precursor in library synthesis and lead optimization campaigns.

cluster_synthesis Core Synthesis cluster_transformation Key Transformations cluster_application High-Value Applications 5-Nitrooxindole 5-Nitrooxindole This compound This compound 5-Nitrooxindole->this compound Reduction (e.g., Pd/C, H2) Acylation Acylation This compound->Acylation RCOCl Alkylation Alkylation This compound->Alkylation R-X Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd-Catalyzed Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation R-CHO, Base Kinase Inhibitors Kinase Inhibitors Acylation->Kinase Inhibitors Bioactive Heterocycles Bioactive Heterocycles Alkylation->Bioactive Heterocycles Cross-Coupling->Kinase Inhibitors Knoevenagel Condensation->Kinase Inhibitors Spirooxindoles Spirooxindoles Knoevenagel Condensation->Spirooxindoles

Fig. 1: Synthetic utility of this compound.

Synthesis of the this compound Core

The most direct and widely adopted method for preparing this compound is the reduction of its nitro precursor, 5-nitrooxindole. Catalytic hydrogenation is the gold standard for this transformation due to its high efficiency, clean conversion, and operational simplicity.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at activating molecular hydrogen and mediating the reduction of aromatic nitro groups with high chemoselectivity, leaving the lactam carbonyl and aromatic ring intact. A 10% loading is standard, providing a balance between reaction rate and cost.

  • Solvent: Polar protic solvents like ethanol or methanol are ideal. They readily dissolve the starting material and the hydrogen gas, facilitating efficient mass transport to the catalyst surface.

  • Hydrogen Source: For laboratory scale, a balloon of hydrogen gas is sufficient and safer to handle than a high-pressure hydrogenation apparatus. The reaction proceeds efficiently at atmospheric pressure.

Protocol 2.1: Catalytic Hydrogenation of 5-Nitrooxindole
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrooxindole (5.0 g, 28.1 mmol).

  • Solvent Addition: Add ethanol (100 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.30 g, ~6 mol%) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation Setup: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound, which is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from ethanol/water.

PrecursorProductCatalystSolventYield
5-NitrooxindoleThis compound10% Pd/CEthanol>95%
Table 1: Typical conditions for the synthesis of this compound.

The Reactivity Landscape of this compound

Functionalization of the 5-Amino Group

The 5-amino group is a versatile handle. Standard acylation or sulfonylation reactions proceed readily to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for tuning the electronic and steric properties of the molecule. For instance, the synthesis of many kinase inhibitors involves the acylation of this amino group to introduce moieties that form crucial hydrogen bonds with the kinase hinge region.[3]

C-H Functionalization at the C3 Position

The C3-methylene protons are activated by the adjacent carbonyl group, enabling a range of C-C bond-forming reactions. The Knoevenagel condensation with aldehydes is a particularly powerful transformation, yielding 3-ylideneoxindole derivatives. These derivatives are themselves key intermediates and constitute the core structure of many kinase inhibitors, such as Sunitinib.

Causality Behind Experimental Choices:

  • Base: A weak organic base like piperidine or pyrrolidine is typically sufficient to catalyze the reaction. It deprotonates the C3-position to generate the reactive enolate, and also activates the aldehyde electrophile via the formation of a more reactive iminium ion.

  • Solvent: A protic solvent like ethanol allows for the dissolution of reactants and facilitates the proton transfer steps in the catalytic cycle.

cluster_workflow Knoevenagel Condensation Workflow Start Start Combine Combine this compound, Aldehyde, and Piperidine in Ethanol Start->Combine Reflux Heat to Reflux (Monitor by TLC) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate Forms Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Obtain Pure 3-Ylideneoxindole Product Dry->End

Fig. 2: Experimental workflow for Knoevenagel condensation.
Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-N and C-C bonds.[6][7] The this compound core is an excellent substrate for these transformations. While the amino group itself can participate in Buchwald-Hartwig aminations, it is more common to first convert it to a more stable leaving group (e.g., via diazotization followed by Sandmeyer reaction to install a halide) to enable Suzuki, Stille, or Sonogashira couplings at the 5-position. This strategy allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically expanding the accessible chemical space.[8][9]

Applications in Drug Discovery & Medicinal Chemistry

Case Study: Synthesis of Kinase Inhibitors

The oxindole core is a well-established "kinase hinge-binding" scaffold. A significant number of approved and investigational kinase inhibitors are based on this framework.[10][11][12] The synthesis of these molecules frequently employs a convergent strategy where this compound is a key starting material.

A common synthetic route involves:

  • Knoevenagel Condensation: Reaction of this compound with a substituted pyrrole-carboxaldehyde.[10]

  • Amide Formation: Acylation of the resulting 5-amino-3-ylideneoxindole with a carboxylic acid derivative that bears a solubilizing group.

This modular approach allows for rapid exploration of the structure-activity relationship (SAR) by varying both the aldehyde and the acylating agent. The substituent at the 5-position often projects into the solvent-exposed region of the ATP-binding pocket, influencing solubility and cell permeability.

Case Study: Construction of Bioactive Spirooxindoles

Spirooxindoles, which feature a spirocyclic center at the C3 position, are a prominent class of natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][13][14] this compound serves as a precursor for these complex architectures. One common method is the [3+2] cycloaddition reaction between a 3-ylideneoxindole (derived from this compound) and an azomethine ylide.[15] The 5-amino group can be carried through the synthesis and used for late-stage functionalization to fine-tune the biological activity of the final spirocyclic compound.

Key Experimental Protocols

Protocol 5.1: Synthesis of (Z)-5-amino-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)indolin-2-one

This protocol is a representative Knoevenagel condensation, a key step in the synthesis of Sunitinib analogs.[10]

  • Setup: In a 100 mL round-bottom flask, suspend this compound (1.48 g, 10 mmol) and 3-formyl-2,4-dimethyl-1H-pyrrole-5-carboxylic acid (a common aldehyde partner, 1.81 g, 10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, 5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. A yellow precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL). Dry the yellow solid under vacuum to yield the desired product.

Reactant 1Reactant 2CatalystSolventProduct Yield
This compoundPyrrole-carboxaldehydePiperidineEthanol~85-90%
Table 2: Typical reaction for a key kinase inhibitor intermediate.

Summary and Future Perspectives

This compound has cemented its role as a high-value, versatile precursor in modern organic synthesis. Its predictable and distinct reactivity allows for the strategic and efficient construction of complex molecular architectures. Its importance is particularly pronounced in medicinal chemistry, where it serves as a foundational building block for a multitude of kinase inhibitors and other biologically active agents.

Future research will likely focus on the development of novel, more efficient C-H functionalization methods directly on the this compound core, potentially bypassing the need for pre-functionalization steps.[8][16] Furthermore, the application of this precursor in new areas, such as materials science for the development of functional dyes or probes, remains an exciting avenue for exploration. For drug development professionals, this compound will undoubtedly remain a go-to scaffold for generating libraries of novel compounds in the ongoing quest for more selective and potent therapeutics.

References

The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The oxindole scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most valuable "privileged structures." Its widespread occurrence in natural alkaloids and its synthetic tractability have established it as a foundational core for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the biological significance of the oxindole motif, detailing its diverse pharmacological activities, which range from potent anticancer and neuroprotective effects to broad-spectrum antimicrobial and anti-inflammatory properties. We will explore the key structure-activity relationships, delve into the molecular mechanisms of action for prominent oxindole-based drugs like Sunitinib, and present validated experimental protocols for the discovery and evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the remarkable therapeutic potential of the oxindole scaffold.

Introduction: The Oxindole Scaffold as a "Privileged" Structure

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The oxindole core, first isolated from plants of the Uncaria tomentosa species, perfectly embodies this concept.[1][3] Its unique combination of structural rigidity, synthetic accessibility, and specific physicochemical properties makes it an ideal starting point for developing potent and selective modulators of biological function.

Chemical Structure and Physicochemical Properties

The oxindole, or 2-indolinone, structure consists of a benzene ring fused to a five-membered pyrrolidone ring.[4] Key features that contribute to its biological activity include a lactam moiety with a hydrogen bond donor (N-H) and acceptor (C=O), and an aromatic ring system amenable to various substitutions. The C3 position is particularly important; it is a prochiral center that can be readily functionalized to create diverse 3-substituted or 3,3-disubstituted spirocyclic derivatives, allowing for precise three-dimensional exploration of a target's binding pocket.[4][5][6]

G GF Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binds P1 Intracellular Signaling Cascade (RAS/MAPK, PI3K/Akt) RTK->P1 Activates Sunitinib Sunitinib (Oxindole Inhibitor) Sunitinib->RTK Blocks ATP Binding P2 Gene Transcription P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3 G A Design & Synthesis of Oxindole Library B Primary Screening: High-Throughput Assay (e.g., Target-based enzyme assay) A->B C Hit Identification (Compounds showing activity) B->C D Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) E->F G In Vivo Animal Model Testing F->G

References

An In-Depth Technical Guide to 5-Aminooxindole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-aminooxindole derivatives and analogs, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, and diverse biological activities of this important class of compounds, with a focus on their therapeutic potential.

Introduction: The this compound Scaffold

The this compound core is a privileged heterocyclic structure in medicinal chemistry.[1] Its unique arrangement of a bicyclic aromatic system containing a lactam ring and a strategically positioned amino group at the 5-position makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This scaffold serves as a crucial intermediate in the development of pharmaceuticals targeting a range of conditions, including cancer, inflammatory diseases, and neurological disorders.[1]

The reactivity of the 5-amino group and the methylene at the 3-position allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the discovery of numerous derivatives with potent and selective activities against various biological targets.

Synthetic Methodologies

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. A common and effective route to the core structure involves a multi-step synthesis starting from oxindole.

Core Synthesis: From Oxindole to this compound

A well-established method for synthesizing this compound involves the nitration of oxindole followed by the reduction of the nitro group.[2]

Protocol for the Synthesis of this compound:

Step 1: Synthesis of 5-Nitro-oxindole [2]

  • Dissolve oxindole (5 g, 0.03 mol) in cold concentrated sulfuric acid (28 ml) at 0 °C.

  • Slowly add potassium nitrate (3.87 g, 0.03 mol) in portions, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Pour the reaction mixture onto 300 g of ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from 50% acetic acid to yield 5-nitro-oxindole.

Step 2: Synthesis of this compound [2]

  • Create a suspension of 5-nitro-oxindole (1.2 g, 7.1 mmol) and 10% palladium on carbon (0.32 g) in methanol (50 ml).

  • Hydrogenate the suspension for 3 hours under 45 psi of hydrogen gas.

  • Filter the reaction mixture through celite and wash the filter cake with methanol.

  • Concentrate the filtrate to obtain the pure this compound compound.

Synthesis_Workflow Oxindole Oxindole Step1 Nitration (KNO3, H2SO4, 0-5°C) Oxindole->Step1 Nitro_oxindole 5-Nitro-oxindole Step1->Nitro_oxindole Step2 Reduction (H2, 10% Pd/C, MeOH) Nitro_oxindole->Step2 Amino_oxindole This compound Step2->Amino_oxindole

Caption: General synthetic scheme for this compound.

Derivatization Strategies

The versatility of the this compound scaffold allows for modifications at several key positions to explore structure-activity relationships (SAR).[3]

  • N-Acylation: The 5-amino group can be readily acylated. For instance, reaction with acetic anhydride in THF yields N-(2-oxoindolin-5-yl)acetamide.[2] This modification can influence solubility and interactions with biological targets.

  • Condensation at C3: The active methylene group at the C3 position can undergo condensation reactions with various aldehydes. This Knoevenagel-type condensation is a cornerstone for creating derivatives with extended conjugation and diverse substituents, often leading to potent kinase inhibitors.[2]

  • Spirocyclic Derivatives: The oxindole core is a popular starting point for the synthesis of spirooxindoles, a class of compounds with significant biological activities, including antimicrobial, anti-HIV, and antitumor effects.[4][5] These are often synthesized via 1,3-dipolar cycloaddition reactions.[4]

Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the core structure and the successful addition of substituents.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the lactam carbonyl, N-H bonds, and any newly introduced functionalities.[7]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, offering crucial insights into stereochemistry and intermolecular interactions.[8]

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition in Oncology

A primary application of this compound derivatives is in the field of oncology as kinase inhibitors.[9] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, Src) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Derivative This compound Derivative Derivative->RTK Inhibits Cellular_Response Cell Proliferation, Survival, Angiogenesis, Metastasis PI3K_AKT->Cellular_Response MAPK_ERK->Cellular_Response JAK_STAT->Cellular_Response

Caption: Mechanism of action for this compound kinase inhibitors.

  • VEGFR, PDGFR, and FGFR Inhibition: Many 3-substituted oxindole derivatives are potent inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases. These receptors are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

  • Src Kinase Inhibition: Certain N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives have been identified as inhibitors of Src kinase.[2] Increased Src activity is observed in numerous human cancers and is involved in controlling cell cycle progression, survival, and metastasis.[2]

  • JAK2 Inhibition: The Janus kinase 2 (JAK2) is another important target. A specific mutation (V617F) in JAK2 is frequently found in myeloproliferative disorders, and inhibitors based on related scaffolds have shown promise in treating these conditions.[10]

  • p38α MAP Kinase Inhibition: Analogs with a 5-amino-pyrazole scaffold have been developed as potent and selective inhibitors of p38α MAP kinase, which is involved in inflammatory responses.[11]

Table 1: Examples of this compound Derivatives as Kinase Inhibitors

Derivative ClassTarget Kinase(s)Therapeutic Area
3-Substituted-benzylidene-2-oxoindolin-5-yl acetamidesSrcOncology
3-Alkenyl-oxindolesVEGFR, FGFR, RETOncology
SpirooxindolesEcto-5′-nucleotidaseOncology
1-Aryl-5-anilinoindazoles (analogs)JNKInflammatory Diseases
5-Amino-pyrazoles (analogs)p38αInflammatory Diseases
Neurodegenerative Diseases

The oxindole scaffold and its derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.[12]

  • GSK-3β Inhibition: Oxindole derivatives are considered analogs of indirubin and have shown significant potential to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[12] Overexpression of GSK-3β is linked to the pathology of Alzheimer's disease.[12]

  • Acetylcholinesterase Inhibition: Some 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to 5-aminooxindoles, were designed as acetylcholinesterase inhibitors.[13]

  • Anti-inflammatory Effects: Indole derivatives have been investigated for their ability to reduce neuro-inflammation, a key component in the progression of Alzheimer's disease, by decreasing the levels of pro-inflammatory cytokines like IL-1β.[14]

Antimicrobial and Antiparasitic Activity

Derivatives of the broader indole family have demonstrated promising activity against various pathogens.

  • Antibacterial Agents: Certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown good antibacterial activity, including against resistant strains like MRSA. Some 5-amino-4-quinolone analogs act as potent membrane-disrupting agents against Gram-positive bacteria.[15]

  • Antimalarial Activity: Aminoindole analogs have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing IC50 values in the low nanomolar range.[16]

Other Therapeutic Areas

The structural diversity of this compound derivatives has led to their investigation in other therapeutic contexts.

  • Anti-inflammatory Agents: Novel 2-amino-5-hydroxyindoles have been synthesized as potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions.[17]

  • Anticancer Activity via G-Quadruplex Binding: Substituted 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of its expression and cell cycle arrest in cancer cells.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

  • Substitution on the 5-Amino Group: The nature of the substituent on the 5-amino group can significantly impact activity. For instance, in a series of 5-nitroindole derivatives targeting c-Myc G-quadruplexes, the presence of a nitro or amino group at the 5-position was crucial for G4 binding.[6]

  • Substitution at the 3-Position: For kinase inhibitors, the substituent at the 3-position plays a critical role in interacting with the ATP-binding pocket of the kinase. The size, shape, and electronic properties of this group are key determinants of potency and selectivity.

  • Planarity and Conformation: The overall planarity of the molecule can influence its ability to intercalate into DNA or fit into the active site of an enzyme. The introduction of spirocyclic systems dramatically alters the three-dimensional shape, leading to different biological activities.[4]

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Multi-Targeted Agents: Designing derivatives that can simultaneously modulate multiple targets, which could be particularly effective in complex diseases like cancer and neurodegenerative disorders.[18]

  • Improving Drug-like Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their bioavailability and reduce potential toxicity.

  • Novel Biological Targets: Exploring the activity of this compound libraries against new and emerging biological targets to address unmet medical needs.

Conclusion

This compound derivatives and their analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad range of potent biological activities, ensures their continued importance in the quest for novel and effective therapeutics. This guide has provided a technical overview of their synthesis, characterization, and diverse applications, offering a solid foundation for researchers and drug development professionals working in this exciting field.

References

Preamble: The Strategic Importance of 5-Aminooxindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Aminooxindole Powder

For Researchers, Scientists, and Drug Development Professionals

This compound is more than a mere chemical reagent; it is a pivotal structural motif and a versatile building block in modern medicinal chemistry.[1] Its intrinsic value is demonstrated by its role as a precursor in the synthesis of a multitude of bioactive molecules, particularly potent kinase inhibitors targeting signaling pathways implicated in oncology.[1][2][3] As researchers and drug development professionals, our ability to innovate with this compound is directly proportional to our ability to handle it with expertise and unwavering attention to safety. This guide is structured not as a rigid checklist, but as a comprehensive framework for understanding, respecting, and safely harnessing the potential of this compound powder.

Chapter 1: Foundational Chemical Profile and Inherent Risks

A thorough understanding of a compound's properties is the bedrock of safe laboratory practice. Causality is key: we don't just follow rules, we understand the chemical and physical reasons behind them.

Identity and Physicochemical Properties

Before any handling procedure, a scientist must be familiar with the fundamental characteristics of the substance. These properties dictate storage conditions, solvent choices, and potential physical hazards.

PropertyDataSource(s)
Chemical Name This compound / 5-aminoindolin-2-one[4]
CAS Number 20876-36-2[4][5]
Molecular Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [5]
Appearance Light yellow to brown solid powder[2]
Purity Typically ≥98%[5]
Hazard Identification: A Synthesis of GHS and Toxicological Data

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound and its common salt form (hydrochloride), the classifications demand a high degree of caution. It's crucial to recognize that the toxicological properties of this specific substance have not been fully investigated, which necessitates treating it with the caution due to an unknown.[6]

GHS ClassificationHazard StatementPrecautionary Statement CodesMeaning & Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP301 + P312 + P330Ingestion can lead to significant adverse health effects. This dictates a strict no-mouth-pipetting rule and immediate medical attention upon accidental ingestion.
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionP280, P302 + P352Repeated or prolonged skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response. This is the primary driver for mandatory glove use and immediate washing upon contact.

Note: Data primarily derived from the this compound hydrochloride salt, a common form. Treat the free base form with equivalent or greater caution.

Chapter 2: The Core Principle of Exposure Minimization

Every safety protocol for handling powdered reagents is built upon a single, self-validating principle: minimize all potential routes of exposure (inhalation, ingestion, skin/eye contact). The following controls are a systematic application of this principle.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source, providing a passive layer of protection.

  • Chemical Fume Hood: All handling of this compound powder, especially weighing and transferring, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood's airflow contains the fine powder, preventing the inhalation of aerosolized particles.

  • Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.[9][10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection is not arbitrary but is dictated by the specific hazards identified in Chapter 1.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile glovesProvides chemical resistance. Always inspect gloves for tears before use and change them immediately if contaminated.[7] Wash hands thoroughly after removing gloves.[11]
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne powder. Standard eyeglasses are insufficient.[6][7]
Body Protection Full-length lab coat, closed at the frontProtects skin and personal clothing from contamination.[9][11]
Respiratory NIOSH/MSHA approved respirator (if needed)While a fume hood is the primary control, a respirator may be required if exposure limits are exceeded or if working outside a hood is unavoidable.[8]
Visualization: A Logical Flow for Safe Handling

This workflow diagram illustrates the critical decision points and safety measures from receipt of the compound to its final use, grounding the entire process in the principle of exposure minimization.

G Diagram 1: General Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Receive Compound B Verify Label & SDS A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Fume Hood (Verify Airflow, Clean Surface) C->D E Weigh Powder (Use Anti-Static Weighing Dish) D->E F Transfer to Reaction/Stock Vessel E->F G Add Solvent & Dissolve F->G H Seal Container Tightly G->H I Decontaminate Workspace & Equipment H->I L Store Compound Correctly H->L J Dispose of Contaminated Waste (Gloves, Weighing Dish) I->J K Remove PPE & Wash Hands J->K G Diagram 2: Waste Disposal Pathway A Identify Contaminated Waste (Gloves, Pipette Tips, Weighing Dishes, Paper Towels) B Solid Waste A->B C Liquid Waste (Unused Solutions) A->C D Segregate into Labeled, Leak-Proof Hazardous Waste Container B->D E Segregate into Labeled, Leak-Proof Hazardous Liquid Waste Container C->E F Store Waste Container in a Designated Secondary Containment Area D->F E->F G Arrange for Pickup by Certified EHS Personnel F->G

References

Methodological & Application

Synthesis of 5-Aminooxindole from 5-nitro-oxindole: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic transformation of 5-nitro-oxindole to 5-aminooxindole, a critical building block in contemporary drug discovery and medicinal chemistry. The this compound scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This document provides researchers, scientists, and drug development professionals with a robust framework for this synthesis, grounded in established chemical principles and validated experimental protocols. We will explore two primary, reliable reduction methodologies: catalytic hydrogenation and metal-mediated reduction using stannous chloride. Each method is presented with a detailed step-by-step protocol, a discussion of the underlying reaction mechanism, and key data for product characterization. The objective is to furnish a scientifically rigorous and practical resource that ensures reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of this compound in Drug Discovery

The oxindole core is a prominent heterocyclic motif in a vast array of natural products and synthetic molecules with significant biological activities. The introduction of an amino group at the C5 position, yielding this compound, provides a crucial handle for further functionalization, enabling the exploration of extensive chemical space in the pursuit of novel therapeutics. This versatile intermediate has been instrumental in the development of kinase inhibitors, anti-cancer agents, and modulators of various other biological targets. The conversion of the electron-withdrawing nitro group in 5-nitro-oxindole to the electron-donating amino group in this compound profoundly alters the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological macromolecules.[1][2] Therefore, a reliable and scalable synthesis of this compound is a foundational requirement for many drug discovery programs.

Reaction Workflow Overview

The synthesis of this compound from 5-nitro-oxindole is a straightforward reduction of the aromatic nitro group. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-mediated reductions being the most prevalent and dependable in a laboratory setting.

Synthesis_Workflow Start 5-Nitro-oxindole Method1 Method A: Catalytic Hydrogenation Start->Method1 Method2 Method B: Stannous Chloride Reduction Start->Method2 End This compound Method1->End Method2->End

Caption: General workflow for the synthesis of this compound.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Mechanism of Catalytic Hydrogenation

The reduction of a nitro group via catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst.[3][4][5][6] The generally accepted mechanism proceeds through the following key steps:

  • Adsorption: Both the 5-nitro-oxindole substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. This process is believed to proceed through nitroso and hydroxylamine intermediates, which are rapidly converted to the final amine under the reaction conditions.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction.

Catalytic_Hydrogenation_Mechanism Substrate 5-Nitro-oxindole (R-NO2) Catalyst Pd/C Surface Substrate->Catalyst Adsorption Nitroso Nitroso Intermediate (R-NO) Catalyst->Nitroso + 2[H] H2 H2 H2->Catalyst Adsorption & Activation Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2[H] Product This compound (R-NH2) Hydroxylamine->Product + 2[H] Product->Catalyst Desorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established literature procedures for the reduction of 5-nitro-oxindole.

Materials:

  • 5-Nitro-oxindole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-nitro-oxindole (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol to the flask to create a suspension (approximately 10-20 mL of MeOH per gram of 5-nitro-oxindole). Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Inerting the Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove air.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the system (typically 1-4 atm of H₂).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography.

ParameterValue
Starting Material 5-Nitro-oxindole
Reagents 10% Pd/C, H₂
Solvent Methanol
Temperature Room Temperature
Pressure 1-4 atm (or balloon)
Typical Reaction Time 2-12 hours
Work-up Filtration through Celite®

Method B: Stannous Chloride (SnCl₂) Reduction

Reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) in an acidic medium is a classic and reliable method.[7] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other functional groups that may be sensitive to hydrogenolysis.

Mechanism of SnCl₂ Reduction

The reduction of a nitro group with stannous chloride is a redox reaction where Sn(II) is oxidized to Sn(IV) and the nitro group is reduced to an amine. The reaction proceeds via a series of single electron transfers from the tin(II) species to the nitro group.[8][9] The acidic medium provides the necessary protons for the formation of water as a byproduct. The overall stoichiometry of the reaction is:

R-NO₂ + 3SnCl₂ + 7H⁺ → R-NH₃⁺ + 3Sn⁴⁺ + 2H₂O

The initial product is the protonated amine, which is then neutralized during the work-up to yield the free amine.

SnCl2_Reduction_Mechanism Nitro 5-Nitro-oxindole (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Nitro->Intermediate1 + Sn(II) + H+ SnCl2 SnCl2 H_plus H+ (from HCl) Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 + Sn(II) + H+ Amine_salt Protonated this compound (R-NH3+) Intermediate2->Amine_salt + Sn(II) + H+ Product This compound (R-NH2) Amine_salt->Product + Base Base Base (e.g., NaOH)

Caption: Stepwise reduction of a nitro group using SnCl₂ in acidic media.

Experimental Protocol: Stannous Chloride Reduction

This protocol provides a general procedure for the reduction of 5-nitro-oxindole using stannous chloride dihydrate.

Materials:

  • 5-Nitro-oxindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitro-oxindole (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully basify the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate. The tin salts may make the separation of layers difficult. Filtration of the entire mixture through a pad of Celite® before extraction can be beneficial.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product may require purification by column chromatography on silica gel to remove any remaining impurities.

ParameterValue
Starting Material 5-Nitro-oxindole
Reagents SnCl₂·2H₂O, HCl
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature to Reflux
Typical Reaction Time 1-6 hours
Work-up Basic work-up and extraction

Product Characterization: this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

PropertyData
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 224-226 °C (literature)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.0 (s, 1H, NH), 6.55 (d, J=8.0 Hz, 1H), 6.35 (dd, J=8.0, 2.0 Hz, 1H), 6.25 (d, J=2.0 Hz, 1H), 4.75 (s, 2H, NH₂), 3.25 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 177.0, 142.0, 135.0, 126.5, 110.0, 108.5, 105.0, 36.0
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 1680 (C=O stretching), 1620, 1500 (aromatic C=C stretching)
Mass Spectrometry (ESI+) m/z: 149.07 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 5-nitro-oxindole is a fundamental transformation in medicinal chemistry, providing access to a highly valuable synthetic intermediate. Both catalytic hydrogenation and stannous chloride reduction are effective methods, and the choice between them will often depend on the specific requirements of the overall synthetic route, including functional group compatibility and scalability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully perform this important reaction, thereby facilitating the discovery and development of new therapeutic agents.

References

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of 5-Nitro-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the catalytic hydrogenation of 5-nitro-oxindole to synthesize 5-amino-oxindole, a critical building block in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of this transformation, compare common catalytic systems, outline a step-by-step experimental procedure, and emphasize critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for this important synthetic transformation.

Introduction: The Significance of 5-Amino-oxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 5-amino-oxindole derivative, in particular, serves as a versatile intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for other serious diseases. The efficient and clean synthesis of 5-amino-oxindole is therefore a critical step in the development of novel pharmaceuticals. Catalytic hydrogenation of the readily available 5-nitro-oxindole precursor represents the most common and atom-economical route to this valuable intermediate.

The Chemistry of Catalytic Hydrogenation of Nitroarenes

The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a well-established and highly efficient transformation.[2] The overall reaction involves the transfer of six electrons and the addition of six hydrogen atoms, with water as the only byproduct.

The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[3][4] It is the potential for accumulation of these intermediates that necessitates careful control of reaction conditions to prevent side reactions and ensure complete conversion to the desired amine.[5]

Choice of Catalyst: A Critical Decision

The selection of an appropriate catalyst is paramount for a successful hydrogenation reaction. The two most common choices for the reduction of aromatic nitro compounds are Palladium on Carbon (Pd/C) and Raney® Nickel.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, good selectivity, and relative ease of handling (as a non-pyrophoric powder when dry, though caution is still required).[2] It typically operates under mild conditions of temperature and pressure.[6]

  • Raney® Nickel: A highly active, sponge-like nickel catalyst, Raney Nickel is also very effective for nitro group reductions.[7][8] It can be particularly useful when other reducible functional groups that are sensitive to Pd/C are present. However, Raney Nickel is highly pyrophoric when dry and must be handled with extreme care under a solvent at all times.[8][9]

For the hydrogenation of 5-nitro-oxindole, 10% Pd/C is generally the recommended starting point due to its high efficacy and more manageable safety profile compared to Raney Nickel.

Safety First: A Non-Negotiable Prerequisite

Catalytic hydrogenation involves the use of flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas.[10] Adherence to strict safety protocols is not optional; it is a critical requirement for the well-being of the researcher and the integrity of the laboratory.

Key Safety Imperatives:

  • Dedicated Workspace: All hydrogenation reactions must be conducted in a well-ventilated fume hood, free of clutter and other flammable materials.[2]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before the introduction of hydrogen. This prevents the formation of an explosive hydrogen-oxygen mixture.

  • Catalyst Handling: Never handle dry, used Pd/C catalyst in the open air.[10] After the reaction, the catalyst should be filtered and immediately wetted with water to prevent spontaneous ignition.[10] Dispose of the wet catalyst in a dedicated, clearly labeled waste container.

  • Hydrogen Gas: Use a balloon or a regulated cylinder for the hydrogen source. Ensure all connections are secure and leak-tested.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[2]

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-oxindole

This protocol provides a detailed, step-by-step procedure for the catalytic hydrogenation of 5-nitro-oxindole using 10% Pd/C.

Materials and Equipment
Reagents Equipment
5-Nitro-oxindoleThree-necked round-bottom flask
10% Palladium on Carbon (Pd/C)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH)Nitrogen/vacuum manifold
Hydrogen (H₂) gas (balloon or cylinder)Gas inlet adapter with stopcock
Celite®Buchner funnel and filter flask

Reaction Workflow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up A Charge flask with 5-nitro-oxindole and stir bar B Add 10% Pd/C catalyst A->B C Seal flask and connect to manifold D Evacuate and backfill with Nitrogen (3x) C->D E Add solvent (MeOH or EtOH) via syringe F Evacuate and backfill with Hydrogen (3x) E->F G Stir under H₂ atmosphere (balloon) F->G H Monitor reaction by TLC G->H I Purge with Nitrogen J Filter through Celite® I->J K Wash Celite® pad with solvent J->K L Concentrate filtrate under reduced pressure K->L M Purify crude product L->M

Caption: Workflow for the catalytic hydrogenation of 5-nitro-oxindole.

Step-by-Step Procedure
  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 5-nitro-oxindole (1.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Under a positive pressure of nitrogen, add methanol or ethanol (sufficient to create a stirrable slurry, typically 10-20 mL per gram of substrate) via a syringe.

  • Introducing Hydrogen: Carefully evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the final backfill of hydrogen connected to the flask via the balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Reaction Completion and Work-up: Once the reaction is complete, evacuate the hydrogen atmosphere and backfill with nitrogen.[10]

  • Catalyst Filtration: Prepare a pad of Celite® in a Buchner funnel. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

  • Washing: Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-oxindole.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Characterization of 5-Amino-oxindole

The final product should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Typically a solid
Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. A fresh balloon of hydrogen can be introduced. A slight increase in temperature (to 40-50 °C) may also be beneficial.

  • Byproduct Formation: The formation of azo or azoxy compounds can occur with insufficient hydrogen or catalyst deactivation.[3] Ensure proper inerting and catalyst quality.

  • Catalyst Poisoning: Certain functional groups (e.g., sulfur-containing compounds) can poison the catalyst. Ensure the starting material is of high purity.

Conclusion

The catalytic hydrogenation of 5-nitro-oxindole is a reliable and efficient method for the synthesis of 5-amino-oxindole. By understanding the underlying chemistry, adhering to strict safety protocols, and following a well-defined experimental procedure, researchers can successfully perform this critical transformation. The protocol presented herein, based on established principles of catalytic hydrogenation, provides a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate.

References

Application Notes & Protocols: 5-Aminooxindole as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery Division

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, kinases have become one of the most important classes of drug targets. The 2-oxindole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form critical hydrogen bonds in the kinase hinge region.[2][3] This guide focuses on a key derivative, 5-aminooxindole, as a strategic building block for the synthesis of novel kinase inhibitors. The C5-amino group provides a versatile chemical handle for introducing a wide array of substituents, enabling extensive exploration of structure-activity relationships (SAR) to achieve high potency and selectivity. This document provides a detailed overview of the design rationale, synthetic protocols, and biological evaluation methods for developing this compound-based kinase inhibitors.

The Rationale: Why this compound?

The oxindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[3] Its lactam moiety provides a crucial hydrogen bond donor and acceptor pair that effectively interacts with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.

The strategic placement of an amino group at the C5 position of the oxindole ring unlocks significant potential for medicinal chemists:

  • Vector for Diversity: The primary amine at C5 is an excellent nucleophile and a versatile functional group for introducing a vast range of chemical moieties. This allows for the exploration of the solvent-exposed region of the ATP-binding site, often leading to significant gains in potency and selectivity.

  • Modulation of Physicochemical Properties: Substituents added at the C5 position can be tailored to fine-tune critical drug-like properties, including solubility, lipophilicity, and metabolic stability.

  • Target-Specific Interactions: By extending substituents from the C5 position, it is possible to engage with specific amino acid residues outside the immediate hinge region, which can be crucial for achieving selectivity for a particular kinase over other closely related family members.

Several approved and clinical-stage kinase inhibitors are based on the oxindole scaffold, validating its utility. For example, Nintedanib is a multi-kinase inhibitor built upon a 3-alkenyl-oxindole core that targets VEGFR, FGFR, and PDGFR.[4] The principles demonstrated by these successful drugs can be applied and expanded using this compound as a starting point.

Design and Synthesis Workflow

The development of a novel kinase inhibitor from the this compound scaffold typically follows a structured workflow involving chemical synthesis followed by a cascade of biological assays.

Kinase_Inhibitor_Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start This compound Scaffold C5_Mod C5-Amine Derivatization (e.g., Amidation, Sulfonylation) Start->C5_Mod Introduce Side Chains C3_Mod C3-Position Modification (e.g., Knoevenagel Condensation) C5_Mod->C3_Mod Introduce Selectivity Groups Final_Cmpd Final Inhibitor Library C3_Mod->Final_Cmpd Biochem In Vitro Kinase Assay (e.g., DSF, IC50 Determination) Final_Cmpd->Biochem Screening Cellular Cell-Based Assay (e.g., Proliferation, p-Kinase) Biochem->Cellular Confirm Hits Lead_Opt Lead Optimization Cellular->Lead_Opt Identify Leads

Caption: General workflow for developing this compound-based kinase inhibitors.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the this compound scaffold.

Protocol 1: Synthesis of 5-Sulfonamido-Oxindole Derivatives

This protocol describes the derivatization of the 5-amino group via sulfonylation, a common strategy for introducing moieties that can interact with the solvent-front region of the kinase active site. This example is adapted from methodologies used to synthesize a variety of substituted oxindoles.[5]

Materials:

  • Oxindole

  • Chlorosulfonic acid (ClSO₃H)

  • Pyridine

  • 1,4-Dioxane

  • N-Boc piperazine (or other desired amine)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Desired acyl chloride or isocyanate (R-COCl or R-NCO)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Synthesis of 2-Oxoindoline-5-sulfonyl chloride:

    • Step 1.1: To a round-bottom flask cooled in an ice bath (0 °C), add chlorosulfonic acid.

    • Step 1.2: Portion-wise, add oxindole to the chlorosulfonic acid with stirring. Maintain the temperature at 0 °C.

    • Step 1.3: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Step 1.4: Heat the reaction mixture to 70 °C in an oil bath for 2 hours.

    • Step 1.5: Carefully pour the reaction mixture onto crushed ice to quench. The product will precipitate.

    • Step 1.6: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-oxoindoline-5-sulfonyl chloride.

    • Scientist's Note: This electrophilic aromatic substitution reaction places the sulfonyl chloride group at the C5 position, which is activated by the electron-donating nature of the ring. Excess chlorosulfonic acid acts as both reagent and solvent.

  • Coupling with an Amine (e.g., N-Boc Piperazine):

    • Step 2.1: Dissolve the 2-oxoindoline-5-sulfonyl chloride intermediate in 1,4-dioxane.

    • Step 2.2: Add pyridine as a base, followed by the desired amine (e.g., N-Boc piperazine).

    • Step 2.3: Stir the reaction at room temperature for 2 hours.

    • Step 2.4: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography to obtain the 5-(piperazine-1-sulfonyl)indolin-2-one derivative.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the formation of the sulfonamide bond.

  • Further Derivatization (Example):

    • The Boc-protecting group can be removed using standard conditions (e.g., 4M HCl in dioxane). The resulting free piperazine amine can then be further functionalized via amide coupling or reductive amination to build out the final inhibitor structure.

Protocol 2: C3-Position Modification via Knoevenagel-Type Condensation

Modification at the C3 position is critical for orienting substituents towards the ribose-binding pocket and achieving selectivity. This protocol describes the synthesis of a 3-alkenyl oxindole, a key feature of inhibitors like Nintedanib.[4]

Materials:

  • 5-Substituted oxindole (from Protocol 1 or other source)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Aromatic or heteroaromatic amine (R-NH₂)

  • Glacial acetic acid

Procedure:

  • Formation of the Enamine Intermediate:

    • Step 1.1: In a flask, dissolve the starting 5-substituted oxindole in DMF-DMA.

    • Step 1.2: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • Step 1.3: After cooling, the intermediate enamine often precipitates. It can be filtered and used directly in the next step.

    • Scientist's Note: The active methylene group at the C3 position of the oxindole is sufficiently acidic to react with DMF-DMA, forming a reactive enamine intermediate.[4]

  • Condensation with an Amine:

    • Step 2.1: Suspend the enamine intermediate in glacial acetic acid.

    • Step 2.2: Add the desired aromatic or heteroaromatic amine (e.g., aniline, aminopyridine).

    • Step 2.3: Heat the mixture to reflux for 4-6 hours.

    • Step 2.4: Upon completion, cool the reaction and pour it into ice water. The final 3-alkenyl oxindole product will precipitate.

    • Step 2.5: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

    • Rationale: The amine displaces the dimethylamino group from the enamine intermediate, and the acidic conditions facilitate the formation of the final, stable C=C double bond.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound scaffold allows for the elucidation of key structure-activity relationships. The table below summarizes general SAR trends observed for oxindole-based kinase inhibitors.[6][7]

Position of ModificationType of SubstituentGeneral Impact on ActivityRationale
C5-Amine Sulfonamides, amides, ureas with solubilizing groups (e.g., piperazine, morpholine)Often increases potency and improves pharmacokinetic properties.Projects into the solvent-exposed region, allowing for tailored interactions and improved solubility.
C3-Methylene Substituted aromatic or heteroaromatic ringsCritical for potency and selectivity.Occupies the adenine pocket and can form specific interactions with residues near the gatekeeper position.
N1-Lactam Small alkyl groups (e.g., methyl) or HN-H is often crucial for H-bonding to the kinase hinge. Alkylation can be used to block metabolism or explore other pockets.The N-H acts as a key hydrogen bond donor. Removing it can drastically reduce affinity unless other interactions compensate.
C6-Position Electron-donating or -withdrawing groupsCan modulate the electronics of the aromatic system and influence binding affinity.Fine-tunes the pKa and electronic character of the oxindole core, impacting the strength of hinge interactions.

Biological Evaluation Protocols

Once a library of compounds is synthesized, a screening cascade is required to identify potent and selective inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid, sensitive method to screen for compound binding to a target kinase by measuring the change in the protein's melting temperature (ΔTm).[8] A significant increase in Tm indicates that the compound binds to and stabilizes the protein.

Materials:

  • Purified recombinant kinase enzyme

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • Quantitative PCR (qPCR) instrument capable of fluorescence measurement with thermal ramping

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the kinase and SYPRO Orange dye in the assay buffer. The final kinase concentration is typically 1-2 µM, and the final dye concentration is 5x.

  • Compound Plating: Dispense the inhibitor compounds into a 96-well or 384-well PCR plate. Typically, a final concentration of 10 µM is used for primary screening. Include DMSO-only wells as a negative control.

  • Reaction Assembly: Add the protein/dye master mix to each well of the compound plate. Mix gently and centrifuge briefly.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal ramp protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated well.

    • ΔTm > 3 °C is generally considered a significant shift, indicating a potential hit.[8]

DSF_Principle cluster_0 Low Temperature cluster_1 High Temperature (Tm) Folded Folded Kinase (Hydrophobic Core) Dye_Low SYPRO Orange (Quenched in Aqueous Env.) Unfolded Unfolded Kinase (Core Exposed) Folded->Unfolded Heat Low_Fluo Low Fluorescence Dye_High SYPRO Orange (Binds to Core, Fluoresces) Unfolded->Dye_High Binds Inhibitor Stabilizing Inhibitor Unfolded->Inhibitor Requires More Heat (Higher Tm) High_Fluo High Fluorescence Inhibitor->Folded Binds To

Caption: Principle of the Differential Scanning Fluorimetry (DSF) assay.

Protocol 4: Cellular Proliferation Assay (e.g., NCI-60 Screen)

To determine if the synthesized inhibitors have anti-cancer activity, they can be evaluated for their ability to inhibit the growth of cancer cell lines. The NCI-60 screen is a well-established panel for this purpose.[4]

Materials:

  • NCI-60 panel of human tumor cell lines

  • Appropriate cell culture media and supplements

  • Sulforhodamine B (SRB) dye

  • Trichloroacetic acid (TCA)

  • Tris base solution

General Procedure (SRB Assay):

  • Cell Plating: Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitors for 48-72 hours.

  • Cell Fixation: Gently discard the media and fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4 °C.

  • Staining: Remove the TCA, wash the plates five times with water, and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Measurement: Solubilize the bound dye by adding 10 mM Tris base solution. Measure the absorbance at ~510 nm on a plate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the concentration that causes 50% growth inhibition (GI50) for each compound.

Conclusion and Future Perspectives

The this compound scaffold is a highly validated and versatile starting point for the development of novel kinase inhibitors. The synthetic accessibility and the strategic position of the C5-amino group provide an excellent platform for generating diverse chemical libraries. By combining rational design, robust synthetic chemistry, and a tiered biological screening approach, researchers can efficiently explore the chemical space around this privileged core to identify potent and selective inhibitors for a range of kinase targets implicated in human disease. Future efforts may focus on developing covalent inhibitors by incorporating a reactive "warhead" onto the scaffold or by exploring its use in developing PROTACs (Proteolysis Targeting Chimeras) to induce targeted kinase degradation.

References

The Strategic Application of 5-Aminooxindole in Solid-Phase Organic Synthesis: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its inherent planarity and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Among its derivatives, 5-aminooxindole presents a particularly attractive starting point for the generation of compound libraries in drug discovery. The presence of a primary aromatic amine at the 5-position provides a versatile handle for diversification, enabling the exploration of a vast chemical space through various derivatization reactions. The strategic combination of the this compound scaffold with solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of diverse molecular libraries, accelerating the identification of novel therapeutic agents.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase organic synthesis. We will delve into the core principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The Power of Solid-Phase Synthesis for Oxindole Libraries

Solid-phase synthesis has revolutionized the landscape of medicinal chemistry by enabling the rapid and efficient production of large numbers of compounds.[5] The core principle involves the attachment of a starting material to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion.[6] Purification is simplified to a mere filtration and washing process, eliminating the need for tedious chromatographic separation after each synthetic step.[7] This "catch and release" approach is particularly well-suited for the construction of combinatorial libraries, where structural diversity is systematically introduced at specific points in the synthetic sequence.[8]

For the this compound scaffold, SPOS provides a streamlined pathway to generate libraries of analogs with diverse substituents at the amino group, the oxindole nitrogen, and the C3 position. This diversity-oriented synthesis (DOS) approach is crucial in the early stages of drug discovery for identifying structure-activity relationships (SAR).[9][10]

Strategic Considerations for Solid-Phase Synthesis of this compound Derivatives

The successful implementation of a solid-phase synthesis strategy for this compound derivatives hinges on several key considerations: the choice of resin and linker, the protecting group strategy for the 5-amino group, and the methods for on-resin diversification and final cleavage.

Resin and Linker Selection

The choice of the solid support and the linker that tethers the molecule to it is critical for a successful SPOS campaign. The linker must be stable to the reaction conditions employed during the synthesis but readily cleavable under specific conditions to release the final product. For the synthesis of oxindole derivatives, a common strategy involves linking the scaffold through the nitrogen atom.

A highly effective approach utilizes a traceless linker strategy. This method ensures that after cleavage, no residual functionality from the linker remains on the final product.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a library of this compound derivatives.

PART 1: Resin Preparation and Loading of the Oxindole Scaffold

This initial phase focuses on preparing the solid support and attaching the core this compound building block. A key aspect is the protection of the 5-amino group to prevent unwanted side reactions during subsequent synthetic steps.

Protocol 1.1: Fmoc Protection of this compound

The 5-amino group must be protected before attachment to the resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable choice due to its stability under various reaction conditions and its facile removal with a mild base.[11][12]

StepProcedureReagents & SolventsTime (min)
1Dissolve this compound in a suitable solvent.This compound, 1,4-Dioxane/Water (1:1)10
2Add sodium bicarbonate to the solution.Sodium Bicarbonate5
3Add Fmoc-Cl dropwise at 0 °C.9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)30
4Stir the reaction mixture at room temperature.-120
5Quench the reaction and extract the product.Water, Ethyl Acetate20
6Purify the product by column chromatography.Silica Gel, Hexane/Ethyl Acetate-

Protocol 1.2: Loading of Fmoc-5-aminooxindole onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride resin is an acid-labile resin that allows for mild cleavage conditions, preserving acid-sensitive functionalities in the final product.[7][13]

StepProcedureReagents & SolventsTime (min)
1Swell the 2-chlorotrityl chloride resin in DCM.2-Chlorotrityl chloride resin, Dichloromethane (DCM)30
2Dissolve Fmoc-5-aminooxindole and DIPEA in DCM.Fmoc-5-aminooxindole, N,N-Diisopropylethylamine (DIPEA), DCM10
3Add the solution to the swollen resin.-120
4Cap any unreacted sites on the resin.Methanol30
5Wash the resin sequentially.DCM, Dimethylformamide (DMF), Methanol15
6Dry the resin under vacuum.--

Workflow for Resin Preparation and Loading

G cluster_prep Scaffold Preparation cluster_loading Resin Loading This compound This compound Fmoc-5-aminooxindole Fmoc-5-aminooxindole This compound->Fmoc-5-aminooxindole Fmoc-Cl, NaHCO3 Loaded_Resin Loaded_Resin Fmoc-5-aminooxindole->Loaded_Resin DIPEA, DCM 2-Chlorotrityl_Resin 2-Chlorotrityl Chloride Resin 2-Chlorotrityl_Resin->Loaded_Resin Capped_Resin Capped_Resin Loaded_Resin->Capped_Resin Methanol Ready_for_Diversification Ready_for_Diversification Capped_Resin->Ready_for_Diversification Wash & Dry

Caption: Workflow for the preparation and loading of Fmoc-5-aminooxindole onto the solid support.

PART 2: On-Resin Diversification

With the protected this compound scaffold attached to the resin, the next stage involves the systematic introduction of diversity at the 5-amino position. This is achieved by first deprotecting the Fmoc group and then reacting the liberated amine with a variety of building blocks.

Protocol 2.1: Fmoc Deprotection

The Fmoc group is typically removed using a solution of piperidine in DMF.[7]

StepProcedureReagents & SolventsTime (min)
1Swell the resin in DMF.Loaded Resin, DMF10
2Treat the resin with 20% piperidine in DMF.20% Piperidine in DMF5
3Repeat the piperidine treatment.20% Piperidine in DMF15
4Wash the resin thoroughly.DMF, DCM, Methanol15
5Dry the resin under vacuum.--

Protocol 2.2: N-Acylation of the 5-Amino Group

The free amine on the resin can be acylated with a variety of carboxylic acids to introduce amide diversity.

StepProcedureReagents & SolventsTime (min)
1Swell the deprotected resin in DMF.Deprotected Resin, DMF10
2Pre-activate the carboxylic acid.Carboxylic Acid, HBTU, HOBt, DIPEA, DMF15
3Add the activated acid to the resin.-120
4Wash the resin.DMF, DCM, Methanol15
5Dry the resin under vacuum.--

Protocol 2.3: N-Sulfonylation of the 5-Amino Group

Alternatively, sulfonamides can be introduced by reacting the free amine with sulfonyl chlorides.

StepProcedureReagents & SolventsTime (min)
1Swell the deprotected resin in DCM.Deprotected Resin, DCM10
2Add the sulfonyl chloride and a base.Sulfonyl Chloride, Pyridine or DIPEA, DCM180
3Wash the resin.DCM, DMF, Methanol15
4Dry the resin under vacuum.--

Diversification Workflow

G cluster_diversification Diversification Reactions Loaded_Resin Fmoc-Protected Resin Deprotected_Resin Free Amine on Resin Loaded_Resin->Deprotected_Resin 20% Piperidine/DMF Acylated_Resin N-Acylated Resin Deprotected_Resin->Acylated_Resin R-COOH, HBTU, DIPEA Sulfonylated_Resin N-Sulfonylated Resin Deprotected_Resin->Sulfonylated_Resin R-SO2Cl, Pyridine Ready_for_Cleavage_1 Ready_for_Cleavage_1 Acylated_Resin->Ready_for_Cleavage_1 Wash & Dry Ready_for_Cleavage_2 Ready_for_Cleavage_2 Sulfonylated_Resin->Ready_for_Cleavage_2 Wash & Dry

Caption: General workflow for the on-resin diversification of the this compound scaffold.

PART 3: Cleavage from the Solid Support

The final step in the synthesis is the cleavage of the derivatized this compound from the solid support to yield the final product in solution. The choice of cleavage cocktail is dictated by the lability of the linker and any acid-sensitive protecting groups remaining on the molecule.

Protocol 3.1: Cleavage from 2-Chlorotrityl Chloride Resin

A mild acidic cocktail is sufficient to cleave the product from the 2-chlorotrityl resin.[6]

StepProcedureReagents & SolventsTime (min)
1Swell the derivatized resin in DCM.Derivatized Resin, DCM10
2Add the cleavage cocktail.TFA/TIS/H2O (e.g., 2:1:1) in DCM60
3Filter the resin and collect the filtrate.-5
4Evaporate the solvent from the filtrate.--
5Purify the crude product.Preparative HPLC-

Cleavage and Purification Summary

Resin TypeCleavage CocktailScavengersTypical Yield (%)Purity (%)
2-Chlorotrityl Chloride1-5% TFA in DCMTriisopropylsilane (TIS)70-95>90
Wang Resin50-95% TFA in DCMTIS, Water, Phenol60-90>85
Rink Amide Resin95% TFA in DCMTIS, Water65-92>88

Final Cleavage and Purification Workflow

G Derivatized_Resin Derivatized Resin Crude_Product Crude Product in Solution Derivatized_Resin->Crude_Product Cleavage Cocktail (e.g., TFA/DCM) Pure_Product Purified this compound Derivative Crude_Product->Pure_Product Preparative HPLC

Caption: The final cleavage and purification steps to obtain the desired this compound derivatives.

Conclusion

The solid-phase synthesis of this compound derivatives represents a robust and efficient strategy for the generation of diverse chemical libraries for drug discovery. By carefully selecting the appropriate resin, linker, and protecting groups, and by employing optimized protocols for on-resin diversification and cleavage, researchers can rapidly access a wide range of novel compounds. The methodologies outlined in this application note provide a solid foundation for the successful implementation of this powerful synthetic platform, ultimately accelerating the journey towards the discovery of new and effective therapeutics.

References

Application Notes and Protocols: 5-Aminooxindole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 5-Aminooxindole as a Privileged Scaffold in Advanced Materials

This compound, a derivative of the versatile oxindole core, is emerging as a significant building block in the field of materials science.[1] While its parent structure is prevalent in numerous biologically active compounds, the introduction of a primary amine at the 5-position imparts unique chemical reactivity and electronic properties. This functional handle allows for its incorporation into a variety of polymeric and functional materials, opening avenues for applications ranging from corrosion protection to sensitive biosensing. The inherent redox activity of the oxindole moiety, coupled with the nucleophilicity of the amino group, makes this compound a compelling monomer for the synthesis of electroactive and functional polymers. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and the scientific rationale behind them.

Part 1: Synthesis of this compound-Based Materials

The utility of this compound in materials science is primarily demonstrated through its polymerization into poly(this compound) (P5AIn). This conductive polymer can be synthesized via both electrochemical and chemical oxidative methods, yielding materials with distinct morphologies and properties tailored for specific applications.

Electrochemical Synthesis of Poly(this compound) Films

Electropolymerization is a powerful technique for the in-situ deposition of thin, adherent polymer films on conductive substrates. This method offers precise control over film thickness and morphology.

Poly(5-aminoindole) films deposited on metallic surfaces, such as stainless steel, can act as a protective barrier against corrosion.[1] The polymer film can inhibit corrosive processes by creating a physical barrier and by inducing a passivating oxide layer on the metal surface. The electrochemical activity of the P5AIn film allows it to act as a redox catalyst, promoting the formation of a stable oxide layer that hinders further corrosion.

This protocol describes the potentiodynamic deposition of a P5AIn film onto a type-304 stainless steel electrode.[1]

Materials:

  • This compound (monomer)

  • Oxalic acid (electrolyte)

  • Deionized water

  • Type-304 stainless steel electrode (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Mechanically polish the stainless steel electrode with successively finer grades of alumina slurry, followed by rinsing with deionized water and ethanol.

    • Degrease the electrode by sonicating in ethanol for 5 minutes and then dry under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.3 M oxalic acid solution in deionized water.

    • Dissolve this compound in the oxalic acid solution to a final concentration of 0.05 M.

  • Electropolymerization:

    • Assemble the three-electrode electrochemical cell with the prepared stainless steel working electrode, platinum counter electrode, and reference electrode.

    • Immerse the electrodes in the this compound/oxalic acid solution.

    • Perform cyclic voltammetry (CV) by sweeping the potential between -0.2 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for 20-30 cycles. A gradual increase in the peak currents with each cycle indicates the deposition and growth of the P5AIn film.

    • Alternatively, potentiostatic deposition can be performed by applying a constant potential of +0.8 V (vs. SCE) for a specified duration (e.g., 600 seconds) to achieve a desired film thickness.

  • Post-Polymerization Treatment:

    • After polymerization, gently rinse the P5AIn-coated electrode with deionized water to remove any unreacted monomer and electrolyte.

    • Dry the electrode in a desiccator at room temperature.

Causality Behind Experimental Choices:

  • Oxalic Acid Electrolyte: The acidic medium is crucial for the solubility of the this compound monomer and for protonating the polymer backbone, which is essential for its conductivity.

  • Potential Window: The chosen potential range is critical. The lower limit is set to avoid reduction of the polymer, while the upper limit is sufficient to oxidize the monomer and initiate polymerization without causing significant overoxidation and degradation of the resulting polymer film.[2]

  • Cyclic Voltammetry: This potentiodynamic method allows for a controlled and uniform growth of the polymer film. The repeated cycling helps in the formation of a more ordered and adherent polymer layer.

Chemical Oxidative Synthesis of Poly(5-aminoindole) Nanoparticles

Chemical oxidative polymerization offers a scalable method to produce P5AIn in powder or nanoparticle form, which is advantageous for applications requiring bulk quantities of the material or for creating functional inks and composites.

Poly(5-aminoindole) nanoparticles (PIn-5-NH₂) possess desirable characteristics for biosensor applications, including good conductivity, a large surface area for biomolecule immobilization, and abundant amino functional groups for covalent attachment of antibodies or enzymes.[3] These nanoparticles can be used to modify electrode surfaces, enhancing the sensitivity and selectivity of the biosensor.

This protocol details a self-templated method for the synthesis of PIn-5-NH₂ nanoparticles in an aqueous solution.[3]

Materials:

  • 5-Aminoindole (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Deionized water

  • Magnetic stirrer and heating plate

  • Centrifuge

Procedure:

  • Monomer Solution Preparation:

    • Dissolve 5-aminoindole in deionized water to the desired concentration (e.g., 10 mM). The amphiphilic nature of the monomer promotes self-assembly into micelles, which act as soft templates.

  • Initiation of Polymerization:

    • Cool the monomer solution to 4°C in an ice bath.

    • Prepare a fresh aqueous solution of ammonium persulfate.

    • Add the APS solution dropwise to the rapidly stirring monomer solution. The oxidant-to-monomer molar ratio can be varied (e.g., 0.5:1 to 2:1) to control the nanoparticle size.

  • Polymerization Reaction:

    • Allow the reaction to proceed for a specified time (e.g., 4 to 24 hours) at 4°C with continuous stirring. The reaction time influences the extent of polymerization and nanoparticle growth.

  • Purification of Nanoparticles:

    • Stop the reaction and collect the PIn-5-NH₂ nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Wash the nanoparticle pellet repeatedly with deionized water and ethanol to remove unreacted monomer, oxidant, and oligomers.

    • Dry the purified PIn-5-NH₂ nanoparticles under vacuum.

Data Presentation: Control of Nanoparticle Size

Monomer Concentration (mM)Oxidant/Monomer RatioReaction Time (h)Average Nanoparticle Diameter (nm)
51:112~50
101:112~80
100.5:112~120
102:112~60
101:14~65
101:124~95

Note: The values in this table are illustrative and the actual nanoparticle size will depend on the specific experimental conditions.

Part 2: Applications of this compound-Based Materials

Corrosion Inhibition

As previously mentioned, both monomeric this compound and its polymer, P5AIn, exhibit excellent corrosion inhibition properties for metals like mild steel in acidic media.[4]

This compound and its derivatives inhibit corrosion through adsorption onto the metal surface. The lone pair of electrons on the nitrogen atoms of the amino group and the oxindole ring, as well as the π-electrons of the aromatic system, facilitate the adsorption process. This forms a protective layer that isolates the metal from the corrosive environment. The adsorption can be described by isotherms such as the Langmuir model, which assumes monolayer coverage.[4]

This protocol outlines the electrochemical method for assessing the corrosion inhibition efficiency of this compound.

Materials:

  • Mild steel coupons

  • Corrosive medium (e.g., 0.5 M HCl)

  • 5-Aminoindole (inhibitor)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Electrochemical cell with a three-electrode setup (mild steel working electrode, platinum counter electrode, and reference electrode)

Procedure:

  • Electrode Preparation:

    • Prepare the mild steel coupons by polishing, cleaning, and drying as described in Protocol 1.

  • Electrochemical Measurements:

    • Assemble the electrochemical cell with the mild steel working electrode.

    • Fill the cell with the corrosive medium (blank solution) and perform electrochemical measurements after the open-circuit potential (OCP) has stabilized.

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz at the OCP.

    • Repeat the measurements with different concentrations of this compound added to the corrosive medium.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Visualization of Corrosion Inhibition Workflow

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Prepare Mild Steel Electrode stabilize_ocp Stabilize Open Circuit Potential prep_electrode->stabilize_ocp prep_solution Prepare Corrosive Medium (with and without inhibitor) prep_solution->stabilize_ocp run_polarization Potentiodynamic Polarization stabilize_ocp->run_polarization run_eis Electrochemical Impedance Spectroscopy stabilize_ocp->run_eis tafel Tafel Extrapolation (Ecorr, icorr) run_polarization->tafel nyquist Nyquist Plot Analysis (Rct) run_eis->nyquist calc_ie Calculate Inhibition Efficiency (IE%) tafel->calc_ie nyquist->calc_ie

Caption: Workflow for evaluating corrosion inhibition efficiency.

Electrochemical Immunosensors

The unique properties of PIn-5-NH₂ nanoparticles make them excellent candidates for the fabrication of highly sensitive electrochemical immunosensors.

A label-free electrochemical immunosensor can be constructed by modifying an electrode with PIn-5-NH₂ nanoparticles and then immobilizing a specific antibody onto the nanoparticle surface. The binding of the target antigen to the antibody causes a change in the electrochemical properties of the electrode surface (e.g., impedance or current), which can be measured to quantify the antigen concentration.

This protocol provides a general procedure for the fabrication of an electrochemical immunosensor for the detection of a model antigen.

Materials:

  • Glassy carbon electrode (GCE)

  • PIn-5-NH₂ nanoparticles (from Protocol 2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Specific antibody (Ab) for the target antigen

  • Bovine serum albumin (BSA) solution (for blocking)

  • Target antigen solution

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Modification:

    • Polish and clean the GCE as described previously.

    • Disperse the PIn-5-NH₂ nanoparticles in deionized water by sonication.

    • Drop-cast a small volume (e.g., 5 µL) of the nanoparticle suspension onto the GCE surface and allow it to dry at room temperature.

  • Antibody Immobilization:

    • Activate the carboxyl groups on the PIn-5-NH₂ surface (if any, or they can be introduced via further functionalization) or the amino groups using a suitable cross-linker. For amine-amine coupling, a homobifunctional crosslinker like glutaraldehyde can be used. For carboxyl-amine coupling, use EDC/NHS chemistry.

    • Immerse the modified electrode in a freshly prepared solution of EDC and NHS in PBS for 1 hour to activate the surface.

    • Rinse the electrode with PBS.

    • Immediately immerse the activated electrode in a solution of the specific antibody in PBS and incubate for 2-4 hours at 4°C to allow for covalent bond formation.

  • Blocking:

    • Rinse the electrode with PBS to remove any unbound antibody.

    • Immerse the electrode in a BSA solution (e.g., 1% in PBS) for 1 hour to block any remaining non-specific binding sites on the electrode surface.

    • Rinse again with PBS.

  • Antigen Detection:

    • Incubate the immunosensor with different concentrations of the target antigen solution for a specified time (e.g., 30-60 minutes).

    • Rinse with PBS to remove unbound antigen.

    • Perform electrochemical measurements (e.g., differential pulse voltammetry or EIS) in a suitable redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻ in PBS). The change in the electrochemical signal is proportional to the concentration of the bound antigen.

Visualization of Immunosensor Fabrication

G cluster_electrode cluster_modification cluster_functionalization cluster_detection gce Glassy Carbon Electrode (GCE) pin PIn-5-NH₂ Nanoparticles gce->pin Drop-casting ab Antibody pin->ab Covalent Immobilization (e.g., EDC/NHS) bsa BSA (Blocking) ab->bsa Blocking ag Antigen bsa->ag Antigen Binding

Caption: Step-by-step fabrication of an electrochemical immunosensor.

Conclusion

This compound is a highly versatile and promising building block for the development of advanced functional materials. Its ability to be readily polymerized into conductive polymers with tunable properties makes it suitable for a range of applications in materials science. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this compound-based materials in corrosion science, biosensing, and beyond. The continued investigation into the synthesis and modification of these materials is expected to lead to further innovations and practical applications in various technological fields.

References

Application Note: A Researcher's Guide to the Synthesis and Preparation of 5-Aminooxindole Derivatives for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of a this compound core and its subsequent derivatization to generate a compound library suitable for biological screening. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for synthesis, characterization, and preparation for bioassays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the this compound Scaffold

The oxindole structural motif is a cornerstone in drug discovery, renowned for its ability to mimic the hydrogen bonding patterns of peptide backbones and engage with various biological targets. The strategic introduction of an amino group at the C-5 position unlocks a critical vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Derivatives of this compound have demonstrated a wide range of biological activities, including potent inhibition of protein kinases like Src and Janus kinase 2 (JAK2), making them highly valuable for developing treatments for cancer and inflammatory diseases.[2][3]

This application note provides a trusted and robust workflow, from commercially available starting materials to a purified library of derivatives ready for screening.

Strategic Overview of the Synthetic Workflow

The preparation of a this compound derivative library follows a logical and efficient multi-step pathway. The process begins with the functionalization of a simple oxindole core, followed by the crucial reduction to install the key amino group, and finally, diversification to generate novel chemical entities. This strategic approach allows for the late-stage introduction of chemical diversity, maximizing the efficiency of library synthesis.

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Derivatization cluster_2 Part III: Application Start Oxindole Nitro 5-Nitrooxindole Start->Nitro Nitration (HNO₃/H₂SO₄) Amino This compound (Key Intermediate) Nitro->Amino Reduction (e.g., Pd/C, H₂) Acyl N-Acylated Derivative Amino->Acyl Acylation (RCOCl or (RCO)₂O) Knoevenagel 3-Substituted Derivatives Amino->Knoevenagel Knoevenagel Condensation (with Aldehydes) Acyl->Knoevenagel Knoevenagel Condensation (with Aldehydes) Screening Biological Screening (e.g., Kinase Assays) Knoevenagel->Screening

Figure 1: General workflow for the synthesis and screening of this compound derivatives.

Part I: Synthesis of the this compound Core Intermediate

The foundation of the library is the successful and pure synthesis of the this compound intermediate. The following protocols are optimized for reliability and scale.

Protocol 1: Synthesis of 5-Nitrooxindole (2)

This electrophilic aromatic substitution introduces the nitro group at the C-5 position, which is electronically favored.

Rationale: The use of concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. Maintaining the temperature at 0-5°C is critical to prevent over-nitration and the formation of unwanted byproducts, ensuring a cleaner reaction profile.[2]

Materials:

  • Oxindole (1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Deionized Water & Ice

  • 50% Acetic Acid

Step-by-Step Procedure:

  • Carefully dissolve oxindole (1.0 eq) in cold (0°C) concentrated sulfuric acid in a flask equipped with a magnetic stirrer and placed in an ice/salt bath.

  • Once fully dissolved, add potassium nitrate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for an additional 30-45 minutes after the addition is complete.

  • Slowly pour the reaction mixture onto a large beaker of crushed ice (~10x the volume of the acid).

  • A yellow precipitate of 5-nitrooxindole (2) will form. Stir the slurry for 15 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purify the crude product by recrystallization from 50% acetic acid to yield pure 5-nitrooxindole (2) as a yellow solid.[2]

  • Dry the product under vacuum. Expected yield is typically 35-45%.

Protocol 2: Synthesis of this compound (3)

The nitro group is cleanly reduced to the primary amine via catalytic hydrogenation.

Rationale: Palladium on carbon (Pd/C) is an excellent and widely used catalyst for the reduction of aromatic nitro groups. Methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction. The reaction proceeds under a positive pressure of hydrogen gas, which is the reducing agent.[2]

Materials:

  • 5-Nitrooxindole (2)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Celite®

Step-by-Step Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker bottle), suspend 5-nitrooxindole (2) (1.0 eq) and 10% Pd/C (approx. 0.25-0.30 g per 1 g of nitro compound) in methanol.

  • Seal the vessel and purge it with nitrogen or argon, then carefully introduce hydrogen gas to a pressure of 40-50 psi.

  • Agitate the mixture at room temperature for 3-4 hours, monitoring the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with methanol or water.

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield this compound (3) as a solid.[2] The product is often pure enough for the next step, but can be recrystallized if necessary. Expected yield is 45-55%.

Self-Validation/Characterization: Before proceeding, it is crucial to confirm the identity and purity of the this compound intermediate via:

  • Melting Point: Compare with literature value (e.g., 202-204°C).[2]

  • Mass Spectrometry (MS): Confirm the expected molecular ion peak.

  • NMR Spectroscopy: Confirm the disappearance of the nitro-group associated aromatic signals and the appearance of signals corresponding to the amino-substituted ring.

Part II: Generation of a this compound Derivative Library

With the core intermediate in hand, diversification can be achieved through various reactions. Here we detail two common and effective methods: acylation of the 5-amino group and Knoevenagel condensation at the C-3 position.

Protocol 3A: N-Acylation of this compound

Rationale: This reaction attaches an acetyl group to the 5-amino position, modifying its electronic and steric properties. It's a straightforward way to probe the importance of the free amine for biological activity.

Materials:

  • This compound (3)

  • Tetrahydrofuran (THF)

  • Acetic Anhydride

Step-by-Step Procedure:

  • Suspend this compound (3) (1.0 eq) in THF.

  • Add acetic anhydride (0.98 eq) dropwise while stirring.

  • Stir the reaction at room temperature for 2 hours. A precipitate will form.[2]

  • Collect the precipitate by filtration and wash with a small amount of cold THF.

  • Dry the solid to yield N-(2-oxoindolin-5-yl)acetamide (4). Expected yield is 60-70%.

Protocol 3B: Knoevenagel Condensation with Aromatic Aldehydes

Rationale: This reaction creates a new carbon-carbon double bond at the C-3 position, introducing significant structural diversity. The reaction is base-catalyzed, where the base deprotonates the acidic C-3 methylene group of the oxindole, generating a nucleophilic enolate that attacks the aldehyde carbonyl.[4][5]

Materials:

  • N-(2-oxoindolin-5-yl)acetamide (4) or this compound (3)

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) or Piperidine

Step-by-Step Procedure:

  • Dissolve the oxindole starting material (1.0 eq) and the desired aldehyde (1.5 eq) in ethanol.

  • Add the base catalyst (e.g., 6.0 eq KOH or a catalytic amount of piperidine).

  • Stir the reaction at room temperature for 3 hours.[4]

  • The product often precipitates from the reaction mixture. If not, the product can be precipitated by adding the reaction mixture to water.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Table 1: Representative this compound Derivatives via Knoevenagel Condensation

Starting AldehydeProduct IDExpected Yield (%)Key Characterization Data (MS m/z [M+1]⁺)Reference
4-Chlorobenzaldehyde5 ~75%313.8[2]
4-(Dimethylamino)benzaldehyde10 ~55%322.8[2]

Part III: Preparation for Biological Screening

Proper sample preparation is paramount for obtaining reliable and reproducible screening data.

Compound Management:

  • Purity Assessment: Confirm the purity of all final compounds using HPLC or LC-MS. A purity of >95% is recommended for most screening campaigns.

  • Stock Solution Preparation: Accurately weigh each compound and dissolve in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation. Minimize freeze-thaw cycles.

Example Screening Protocol: Universal Tyrosine Kinase Assay

Many this compound derivatives are kinase inhibitors. A general protocol for assessing this activity is provided below.

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine-containing peptide substrate. Inhibition is quantified by a reduction in the phosphorylation of the substrate, which is often detected using a specific antibody conjugated to a reporter enzyme like Horseradish Peroxidase (HRP).[2]

Step-by-Step Procedure (General):

  • Coat a 96-well plate with the peptide substrate.

  • Prepare serial dilutions of the test compounds (from DMSO stocks) in the appropriate assay buffer.

  • Add the test compounds and the target kinase enzyme to the wells. Incubate for a short period to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP. Incubate at 37°C for 30-60 minutes.[2]

  • Wash the plate to remove non-bound reagents.

  • Add an HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate again.

  • Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Context for Screening: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Its hyperactivation, often due to mutations in JAK2, is implicated in myeloproliferative disorders.[3] Oxindole derivatives can be designed to inhibit this pathway.

G cluster_2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) STAT_P->Gene 5. Binds DNA DNA DNA Inhibitor This compound Derivative Inhibitor->JAK2 Inhibition

Figure 2: Simplified JAK-STAT pathway and the inhibitory action of a kinase inhibitor.

Conclusion

This application note outlines a robust and reproducible methodology for the synthesis of this compound derivatives for biological screening. By following these detailed protocols and understanding the rationale behind the chemical transformations, researchers can efficiently generate libraries of these high-value compounds. The versatility of the this compound scaffold, combined with systematic preparation and screening, continues to make it a highly attractive starting point for the discovery of novel therapeutic agents.

References

Application Note: A Robust Analytical Workflow for 5-Aminooxindole Reaction Mixtures Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminooxindole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents, particularly protein kinase inhibitors.[1][2] The precise substitution on the oxindole ring system allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in oncology and inflammatory diseases.[3][4] Given its significance, the ability to accurately monitor the synthesis of this compound and characterize its reaction mixtures is paramount to ensuring the purity, efficacy, and safety of the final drug candidates.

This application note presents a comprehensive and validated analytical workflow employing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of this compound reaction mixtures. We provide not just procedural steps, but the underlying scientific rationale for method development, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these protocols for their specific applications. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.[5][6][7]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone for monitoring the progress of chemical reactions involving aromatic amines like this compound.[8][9][10] Its ability to separate compounds based on hydrophobicity makes it ideal for resolving the starting materials, intermediates, the final product, and any potential byproducts.

Causality in HPLC Method Design

The selection of chromatographic conditions is not arbitrary; it is dictated by the physicochemical properties of this compound and its likely impurities. As an aromatic amine, its retention is highly dependent on the pH of the mobile phase.[11] A buffered mobile phase is therefore essential to maintain a consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes. The choice of a C18 stationary phase provides a versatile hydrophobic surface for the separation of a wide range of organic molecules.[11]

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for complex mixtures containing compounds with varying polarities and ionic characteristics.[12]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Aliquot Quench Quench Reaction Reaction_Mixture->Quench Stop Reaction Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_System HPLC System Filter->HPLC_System Inject Column C18 Column HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (% Area) Integration->Quantification

Caption: HPLC analysis workflow for this compound reaction mixtures.

Detailed HPLC Protocol

This protocol is designed for monitoring the conversion of a precursor to this compound and identifying potential impurities.

1. System Suitability:

  • Before initiating the analysis, ensure the HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover from previous analyses.

  • Inject a standard solution of this compound to verify retention time, peak shape, and detector response.

2. Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any insoluble materials. c. For quantitative analysis, a precise dilution factor is critical. d. Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[13]

3. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure sharp peaks for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 10-90% B over 15 minAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CConsistent temperature ensures reproducible retention times.
Detection UV at 254 nmOxindole scaffold has strong UV absorbance at this wavelength.
Injection Vol. 10 µLA small volume prevents column overloading.

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Identify the peaks corresponding to the starting material, this compound, and any byproducts based on their retention times relative to standards.

  • Calculate the percentage area of each peak to estimate the relative amounts of each component in the reaction mixture. This provides a semi-quantitative measure of reaction progress.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of the main product and any significant impurities in the reaction mixture.[14] Both ¹H and ¹³C NMR provide a detailed picture of the molecular structure.

The Logic Behind NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[15] The sample must be free of particulate matter to ensure good magnetic field homogeneity, which is essential for sharp spectral lines.[13][16] The choice of deuterated solvent is also critical; it should dissolve the sample completely and its residual peaks should not overlap with signals of interest.[17] For reaction monitoring, a small aliquot can be taken, the solvent removed, and the residue dissolved in a deuterated solvent.[18]

Visualizing the this compound Structure

Caption: Chemical structure of this compound.

Detailed NMR Protocol

This protocol outlines the steps for preparing and analyzing a crude reaction mixture to confirm the formation of this compound.

1. Sample Preparation: a. Take a larger aliquot (e.g., 1-2 mL) from the reaction mixture. b. If the reaction solvent is volatile, remove it under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[15][18] c. If the reaction mixture contains solids, perform a mini-workup. For example, dilute with an organic solvent, wash with brine, dry the organic layer with a drying agent (e.g., MgSO₄), filter, and then concentrate. d. Dissolve the crude residue (typically 5-20 mg) in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃).[15][17] DMSO-d₆ is often a good choice for polar aromatic compounds. e. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any suspended particles.[13]

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans (typically 16-64 for good signal-to-noise), spectral width, and relaxation delay.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

  • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals, especially in complex mixtures.

3. Spectral Interpretation:

  • ¹H NMR: Look for the characteristic signals of the this compound protons. The aromatic protons will appear in the range of 6.5-7.5 ppm, and the CH₂ group of the oxindole ring will be a singlet around 3.5 ppm. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: Identify the carbonyl carbon of the lactam at around 175-180 ppm. The aromatic carbons will resonate between 110-150 ppm.

Expected NMR Data for this compound (Illustrative, actual shifts may vary with solvent):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~178
CH₂~3.4 (s, 2H)~36
Aromatic CHs6.5 - 7.2 (m, 3H)108 - 128
Aromatic C-NH₂-~140
Aromatic C-N-~145
NH (indole)~10.2 (br s, 1H)-
NH₂~4.8 (br s, 2H)-

Note: Chemical shift data for oxindole and related structures can be found in various databases and literature.[19][20][21][22][23]

Part 3: Potential Impurities and Stability Considerations

Understanding the potential side reactions and degradation pathways is crucial for developing a robust analytical method.

  • Starting Materials: Incomplete conversion will result in the presence of starting materials in the reaction mixture.

  • Over-oxidation: The oxindole ring can be susceptible to oxidation, especially under harsh reaction conditions.

  • Dimerization/Polymerization: Aromatic amines can sometimes undergo oxidative coupling to form colored impurities.

  • Degradation: this compound, like other amino-substituted aromatic compounds, may be sensitive to light and air, leading to degradation over time.[24][25][26] The stability of the analyte in solution should be considered, especially for quantitative analysis.[6]

The developed HPLC method should be able to separate these potential impurities from the main product peak. If novel impurities are detected, techniques such as LC-MS can be employed for their identification.

Conclusion

The combination of HPLC and NMR spectroscopy provides a powerful and comprehensive analytical workflow for the analysis of this compound reaction mixtures. HPLC is ideal for rapid reaction monitoring and semi-quantitative analysis of purity, while NMR provides definitive structural confirmation of the desired product and any major byproducts. The protocols and rationales presented in this application note offer a solid foundation for researchers in drug discovery and development to ensure the quality and integrity of this vital pharmaceutical intermediate. Adherence to these principles of robust analytical science is essential for the successful progression of new chemical entities from the laboratory to the clinic.[27][28]

References

Application Notes and Protocols for the Cellular Evaluation of 5-Aminooxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 5-Aminooxindoles

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 5-aminooxindole derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] By targeting specific kinases, this compound derivatives can modulate signaling cascades involved in cell proliferation, survival, and angiogenesis, making them attractive candidates for novel therapeutics.[3][4]

This guide provides a comprehensive overview of key cell-based assays for the preclinical evaluation of this compound derivatives. As a senior application scientist, the following protocols and insights are curated to provide not just a set of instructions, but a strategic framework for elucidating the mechanism of action of these compounds. We will delve into the causality behind experimental choices, ensuring that each assay serves as a self-validating system to generate robust and reliable data for your drug discovery program.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A crucial first step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble and are solubilized using a suitable solvent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Causality: Why the MTT Assay?
  • High-Throughput Screening: The 96-well format of the MTT assay makes it ideal for screening a large number of this compound derivatives at various concentrations to determine their half-maximal inhibitory concentration (IC50).[5]

  • Metabolic Activity as a Surrogate for Viability: The assay measures the metabolic activity of a cell population, which is a good indicator of overall cell health and viability. A decrease in metabolic activity is often one of the earliest signs of cytotoxicity.

  • Versatility: The MTT assay can be adapted for various adherent and suspension cell lines, making it a versatile tool for initial cytotoxicity screening across different cancer types.

Detailed Protocol: MTT Assay for this compound Derivatives

Materials:

  • Cancer cell lines of interest (e.g., HCT-116 for colorectal cancer, U87MG for glioblastoma)[8][9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the compound-treated wells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.

  • Percentage Viability: Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • IC50 Determination: Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

ParameterDescription
Cell Line HCT-116 (colorectal carcinoma)
Seeding Density 8,000 cells/well
Treatment Duration 48 hours
Compound This compound Derivative X
IC50 Value [Insert hypothetical value, e.g., 5.2 µM]

II. Delving Deeper: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of a this compound derivative is established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10][11]

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle:

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.

By using both Annexin V and PI, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Experimental Causality: Why Annexin V/PI Staining?

  • Early Detection of Apoptosis: This assay allows for the detection of one of the earliest events in apoptosis, the externalization of PS, providing a sensitive measure of apoptosis induction.

  • Quantitative Analysis: Flow cytometry provides a quantitative analysis of the percentage of cells in different stages of apoptosis.

  • Distinguishing Apoptosis from Necrosis: The dual staining with PI allows for the differentiation between apoptotic and necrotic cell death, which is crucial for understanding the specific mechanism of action of the compound.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

B. Caspase-Glo® 3/7 Assay for Apoptosis Execution

Principle:

Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the combined activity of caspase-3 and -7.[10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.

Experimental Causality: Why the Caspase-Glo® 3/7 Assay?

  • Functional Readout of Apoptosis: This assay provides a direct measure of the activity of key executioner caspases, confirming that the apoptotic pathway is functionally active.

  • High Sensitivity and Simplicity: The luminescent readout provides high sensitivity, and the "add-mix-measure" format simplifies the workflow, making it suitable for high-throughput applications.

  • Complementary to Annexin V: While Annexin V detects an early event in apoptosis, the caspase assay confirms the activation of the downstream execution machinery.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Treated and control cells

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound derivative as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

ParameterDescription
Cell Line Leukemia cell line (e.g., HL-60)[12]
Treatment This compound Derivative Y (at IC50)
Result [Insert hypothetical result, e.g., 3.5-fold increase in caspase-3/7 activity compared to vehicle control]

III. Investigating the Impact on Cell Cycle Progression

Many kinase inhibitors exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[13] Flow cytometry analysis of DNA content is a powerful technique to assess the effect of a compound on cell cycle distribution.[7]

Principle of Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them by flow cytometry, we can quantify the amount of DNA in each cell. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2N DNA content.

  • S phase: Cells with a DNA content between 2N and 4N, as they are actively replicating their DNA.

  • G2/M phase: Cells with a 4N DNA content, having completed DNA replication and preparing for or undergoing mitosis.

An accumulation of cells in a particular phase of the cell cycle after treatment with a this compound derivative suggests that the compound is targeting a checkpoint that regulates progression through that phase.

Experimental Causality: Why Cell Cycle Analysis?
  • Identifying Antiproliferative Mechanisms: This assay helps to determine if the observed cytotoxicity is due to an arrest of cell proliferation.

  • Pinpointing Molecular Targets: The specific phase of cell cycle arrest can provide clues about the potential molecular targets of the this compound derivative. For example, arrest at the G2/M transition may suggest inhibition of kinases like CDK1.

  • Complementary to Apoptosis Assays: Cell cycle arrest can be a precursor to apoptosis. Analyzing both provides a more complete picture of the compound's mechanism of action.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative for a specified time (e.g., 24 hours) and harvest the cells as previously described.

  • Fixation:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

IV. Target Engagement and Downstream Signaling

Since this compound derivatives are often designed as kinase inhibitors, it is essential to confirm their effect on the intended target and its downstream signaling pathway.[2][14] Western blotting is a powerful technique for this purpose. For instance, if a this compound derivative is hypothesized to target a receptor tyrosine kinase like VEGFR2, we can assess the phosphorylation status of VEGFR2 and key downstream signaling proteins like those in the MAPK/ERK pathway.[3]

Principle of Western Blotting

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. By using phospho-specific antibodies, we can specifically detect the phosphorylated (and thus, often activated) form of a protein.

Experimental Causality: Why Western Blotting?
  • Direct Evidence of Target Inhibition: By observing a decrease in the phosphorylation of the target kinase, we can obtain direct evidence that the this compound derivative is engaging its intended target.

  • Elucidating Signaling Pathways: Western blotting allows for the analysis of multiple proteins in a signaling cascade, providing a comprehensive view of how the compound modulates the entire pathway.

  • Confirmation of Upstream and Downstream Effects: This technique can confirm that the inhibition of the target kinase leads to the expected downstream effects, such as reduced phosphorylation of ERK.

Detailed Protocol: Western Blotting for MAPK/ERK Pathway

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the this compound derivative for a short duration (e.g., 30 minutes to 2 hours) to observe effects on signaling.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with other antibodies (e.g., anti-total-ERK1/2 and GAPDH) to ensure equal protein loading.

Visualization of Workflows and Pathways

Experimental Workflow for Evaluating this compound Derivatives

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation cluster_3 Data Interpretation & Lead Optimization a This compound Derivatives Library b MTT Assay (Cytotoxicity & IC50) a->b c Annexin V/PI Staining (Apoptosis Detection) b->c d Caspase-Glo 3/7 Assay (Apoptosis Execution) b->d e Cell Cycle Analysis (Flow Cytometry) b->e f Western Blotting (Signaling Pathway Analysis) b->f g Comprehensive Data Analysis c->g d->g e->g f->g

Caption: A logical workflow for the cell-based evaluation of this compound derivatives.

Simplified VEGFR2 Signaling Pathway and Point of Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK response Proliferation, Survival, Angiogenesis ERK->response AKT AKT PI3K->AKT AKT->response inhibitor This compound Derivative inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by a this compound derivative.

V. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the initial characterization of this compound derivatives. By systematically assessing cytotoxicity, mechanism of cell death, effects on cell cycle progression, and target engagement, researchers can build a comprehensive profile of their compounds. This multi-faceted approach is essential for identifying promising lead candidates and making informed decisions in the drug discovery pipeline. Future studies may involve more complex cell-based models, such as 3D spheroids or co-culture systems, to better recapitulate the tumor microenvironment and enhance the predictive value of preclinical data.[15]

References

5-Aminooxindole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's binding sites and often yields starting points with superior physicochemical properties.[1][2] A key strategy within FBDD is the use of "privileged scaffolds," molecular frameworks that are known to bind to multiple biological targets with high affinity.[3] The oxindole core is one such privileged scaffold, found in numerous natural products and approved drugs, exhibiting a wide range of biological activities.[4]

This guide focuses on a particularly valuable derivative of this scaffold: 5-aminooxindole . The introduction of the amino group at the 5-position provides a crucial "vector" for chemical modification, making it an ideal starting point for fragment growing, linking, and merging strategies—the cornerstones of hit-to-lead optimization in FBDD.[2][5] This document provides detailed application notes and protocols for integrating this compound into an FBDD campaign, from initial library design and screening to hit validation and elaboration.

The this compound Fragment: Properties and Rationale

The utility of this compound as a fragment is rooted in its physicochemical and structural properties, which align well with the principles of FBDD, often referred to as the "Rule of Three".[6]

PropertyTypical "Rule of Three" ValueEstimated for this compoundRationale for FBDD
Molecular Weight< 300 Da~148.15 DaLow molecular weight allows for efficient exploration of chemical space and provides ample opportunity for subsequent chemical elaboration without becoming excessively large or "drug-like" too early.[7]
cLogP≤ 3~1.0-1.5Moderate lipophilicity ensures adequate aqueous solubility for biophysical screening assays while retaining sufficient membrane permeability for potential cell-based assays later in the discovery process.
Hydrogen Bond Donors≤ 32 (amine and amide N-H)The presence of both hydrogen bond donors and acceptors on the scaffold allows for the formation of specific, directional interactions with the protein target, which is crucial for binding affinity and selectivity.
Hydrogen Bond Acceptors≤ 31 (carbonyl oxygen)See above.
Rotatable Bonds≤ 30The rigid, bicyclic nature of the oxindole core reduces the entropic penalty upon binding, leading to more efficient binding.[8]

The primary amine at the 5-position is a key feature, serving as a versatile chemical handle for synthetic elaboration. This allows for the systematic "growing" of the fragment to explore adjacent pockets of the protein binding site, a common strategy to increase potency and selectivity.[2][9]

FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD workflow incorporating the this compound scaffold.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library Design (including this compound) Screening Biophysical Screening (NMR, SPR, DSF) Library->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Assay (e.g., ITC) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Validated_Hits Validated Hits with Binding Mode Structure->Validated_Hits SBDD Structure-Based Design Validated_Hits->SBDD Synthesis Synthetic Elaboration (Fragment Growing/Linking) SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead Lead Compound SAR->Lead

FBDD workflow with this compound.

Part 1: Fragment Library Design and Primary Screening

Application Note: Designing a this compound-Enriched Fragment Library

A successful FBDD campaign begins with a well-designed fragment library.[1] While diversity is crucial, enriching the library with privileged scaffolds like this compound can increase the hit rate against certain target classes, such as kinases.[8][10]

Causality Behind Design Choices:

  • Core Scaffold: this compound is chosen for its rigid structure, favorable physicochemical properties, and the synthetically tractable amino group.

  • Vector Diversity: A small library of derivatives should be synthesized where the amino group is functionalized with a variety of small, polar, and non-polar groups (e.g., methyl, acetyl, small alkyl chains). This allows for initial exploration of the chemical space around the core scaffold.

  • Purity and Solubility: Each fragment must be of high purity (>95%) and possess sufficient aqueous solubility to be screened at the high concentrations typically required for biophysical assays (e.g., 100 µM to 1 mM).

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[11] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[12]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).[13] Aim for a surface density that will yield a maximum response (Rmax) of approximately 100-150 RU for a typical fragment.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for subtraction of non-specific binding and bulk refractive index changes.[12]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound and its derivatives in 100% DMSO.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant across all samples and ideally below 5%.

  • SPR Screening:

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A binding event is indicated by an increase in RU during association and a decrease during dissociation.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) that removes the bound fragment without denaturing the protein.[14]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk effects.

    • Identify hits as fragments that produce a concentration-dependent binding response.

    • For initial hits, perform a full kinetic titration by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Self-Validation: The inclusion of a known binder (positive control) and a non-binder (negative control) is essential to validate the assay performance. A dose-response relationship for hit compounds provides further confidence in the observed binding.

Part 2: Hit Validation and Structural Characterization

Application Note: Orthogonal Validation and the Importance of Structural Data

A key principle of FBDD is the validation of primary hits using an orthogonal biophysical method to eliminate false positives.[15] Isothermal Titration Calorimetry (ITC) is an excellent choice as it directly measures the heat change upon binding, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.[16] Following validation, determining the high-resolution crystal structure of the protein-fragment complex is crucial for guiding the hit-to-lead optimization process.[5]

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC running buffer. The buffer should be identical to that used for dissolving the fragment to minimize heat of dilution effects.

    • Dissolve the this compound hit fragment in the final dialysis buffer. Ensure the DMSO concentration is matched in both the protein and fragment solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

    • A control experiment, injecting the fragment into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the target protein in complex with this compound provides a detailed map of the binding interactions, revealing which residues are involved and identifying potential vectors for fragment growth.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow crystals of the apo-protein to a suitable size for diffraction experiments.

    • Prepare a soaking solution containing the this compound hit at a concentration several-fold higher than its KD (typically 1-10 mM) in a cryoprotectant-containing mother liquor.[17]

  • Crystal Soaking:

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time should be determined empirically to allow for fragment diffusion into the crystal without causing crystal damage.[18]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. The rigid oxindole core should be readily identifiable.

Self-Validation: The refined structure should show clear and unambiguous electron density for the bound fragment. The observed interactions between the this compound and the protein should be chemically sensible and correlate with the binding affinity data obtained from SPR and ITC.

Part 3: Hit-to-Lead Optimization

Application Note: Structure-Guided Elaboration of this compound Hits

With a validated hit and a high-resolution crystal structure in hand, the next phase is to "grow" the this compound fragment into a more potent lead compound.[2] The 5-amino group serves as the primary attachment point for synthetic modifications designed to engage with nearby sub-pockets in the protein's binding site.

Causality Behind Medicinal Chemistry Choices:

  • Fragment Growing: The crystal structure will reveal unoccupied space adjacent to the bound fragment. Synthetic chemistry can then be used to add functional groups to the 5-amino position that project into these empty pockets, forming new, favorable interactions.[19] For example, if a hydrophobic pocket is nearby, appending a small alkyl or aryl group could increase binding affinity. If a hydrogen bond donor or acceptor is in proximity, adding a corresponding functional group can enhance potency.

  • Fragment Linking: If a secondary fragment is found to bind in a nearby pocket, a linker can be designed to connect it to the 5-amino group of the oxindole core, potentially leading to a significant increase in affinity and selectivity.[5]

Case Study Analogy: Aminoindazole Kinase Inhibitors

A successful FBDD campaign targeting the kinase PDK1 provides a valuable blueprint for a this compound-based project.[20] In this study, an aminoindazole fragment was identified as a weak binder. Through substructure searching and synthetic elaboration of the amino group, a more potent lead compound was developed.[20] X-ray crystallography confirmed that the aminoindazole core maintained its key interactions with the kinase hinge region, while the newly added groups occupied an adjacent hydrophobic pocket, explaining the increase in potency.[20] This case study highlights the power of using an amine-containing privileged scaffold as a starting point for developing potent and selective inhibitors.[20]

Conclusion

This compound is a highly valuable, synthetically tractable fragment for FBDD campaigns. Its privileged oxindole core provides a rigid and reliable anchor, while the 5-amino group offers a versatile handle for structure-guided optimization. By employing a systematic workflow of biophysical screening, orthogonal validation, and structural biology, researchers can effectively leverage the properties of this compound to discover and develop novel, high-quality lead compounds for a variety of biological targets.

References

Application Note & Protocols: Derivatization of 5-Aminooxindole for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminooxindole is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, its clinical development is often hampered by poor aqueous solubility, which can lead to low bioavailability and formulation challenges. This document provides a detailed guide for researchers, scientists, and drug development professionals on strategies to enhance the solubility of this compound-based compounds through chemical derivatization. We will explore the rationale behind prodrug strategies and provide detailed, field-proven protocols for the synthesis of more soluble derivatives, focusing on the strategic modification of the 5-amino group.

The Challenge: Poor Solubility of the this compound Scaffold

The oxindole core, while a potent pharmacophore, is largely hydrophobic. The introduction of an amino group at the 5-position offers a handle for derivatization, but the parent molecule, this compound, still exhibits limited solubility in aqueous media. This intrinsic property can be a significant bottleneck in preclinical and clinical development, impacting everything from in vitro assays to in vivo pharmacokinetics.[3][4] Addressing this solubility issue early in the drug discovery pipeline is a critical step toward developing a viable therapeutic agent.

Strategic Derivatization: A Prodrug Approach

A proven strategy to overcome poor solubility is the development of a bioreversible prodrug.[3][4] A prodrug is an inactive or less active derivative of a parent drug that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug.[5][6] For this compound, the primary amino group is an ideal attachment point for a temporary, water-solubilizing promoiety.

The ideal promoiety should:

  • Significantly increase aqueous solubility.

  • Be chemically stable at physiological pH.

  • Be efficiently cleaved in vivo to release the active this compound derivative.

  • Be non-toxic.

This guide will focus on three highly effective and widely applicable derivatization strategies for the 5-amino group:

  • Phosphate Esters: Introduction of a phosphate group provides a highly ionizable moiety, leading to a dramatic increase in aqueous solubility.

  • Amino Acid Conjugates: Attaching amino acids can enhance solubility and potentially leverage endogenous amino acid transporters for improved absorption.[7]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains is a well-established method to improve solubility and pharmacokinetic properties.

Visualization of Derivatization Strategies

The following diagram illustrates the general concept of converting the parent this compound into a more soluble prodrug that can be activated in vivo.

G cluster_0 In Vitro / Formulation cluster_1 In Vivo Parent_Drug This compound Derivative (Poorly Soluble) Prodrug Solubilized Prodrug (e.g., Phosphate, Amino Acid, PEG) Parent_Drug->Prodrug Derivatization Active_Drug Active this compound Derivative (Released at Target) Prodrug->Active_Drug Enzymatic/Chemical Cleavage

Caption: Prodrug strategy for enhancing the delivery of this compound derivatives.

Comparative Solubility of this compound Derivatives

The following table provides a representative comparison of the expected aqueous solubility of underivatized this compound and its derivatized forms. The exact solubility will depend on the specific parent compound and the chosen promoiety.

CompoundDerivatization StrategyExpected Aqueous SolubilityKey Advantages
This compoundNoneLow (< 0.1 mg/mL)Core pharmacophore
5-PhosphoaminooxindolePhosphate EsterHigh (> 10 mg/mL)Highly ionizable, rapid cleavage by phosphatases
5-Glycyl-aminooxindoleAmino Acid ConjugateModerate to High (1-10 mg/mL)Potential for transporter-mediated uptake, tunable properties
5-PEG-aminooxindolePEGylationHigh (> 10 mg/mL)Improved pharmacokinetics, reduced immunogenicity

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific this compound derivative being used. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Phosphate Prodrug via a Phosphoramidate Intermediate

This protocol describes the synthesis of a water-soluble phosphate prodrug. The strategy involves the formation of a phosphoramidate, which is then hydrolyzed to the phosphate monoester.

Workflow Diagram:

G Start This compound Derivative Step1 React with Phosphorylating Agent (e.g., di-tert-butyl N,N-diethylphosphoramidite) Start->Step1 Step2 Oxidation Step1->Step2 Step3 Deprotection (Acidic Conditions) Step2->Step3 End Phosphate Prodrug Step3->End

Caption: Workflow for the synthesis of a this compound phosphate prodrug.

Materials:

  • This compound derivative

  • Di-tert-butyl N,N-diethylphosphoramidite

  • Tetrazole (activator)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation:

    • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM.

    • Add tetrazole (1.2 eq) and stir for 10 minutes at room temperature.

    • Add di-tert-butyl N,N-diethylphosphoramidite (1.5 eq) dropwise and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the protected phosphoramidate.

  • Deprotection:

    • Dissolve the purified protected phosphoramidate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final phosphate prodrug by reverse-phase HPLC.

Protocol 2: Synthesis of an Amino Acid Conjugate via Amide Bond Formation

This protocol details the coupling of an N-protected amino acid to the 5-amino group, followed by deprotection to yield the water-soluble amino acid conjugate.

Workflow Diagram:

G Start This compound Derivative Step1 Couple with N-Boc-Amino Acid (e.g., Boc-Gly-OH) using HATU/DIPEA Start->Step1 Step2 Deprotection (TFA) Step1->Step2 End Amino Acid Prodrug Step2->End

Caption: Workflow for the synthesis of a this compound amino acid conjugate.

Materials:

  • This compound derivative

  • N-Boc protected amino acid (e.g., Boc-Glycine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve the N-Boc amino acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Add the this compound derivative (1.0 eq) and stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the N-Boc protected conjugate.

  • Deprotection:

    • Dissolve the purified N-Boc protected conjugate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete.

    • Concentrate the reaction mixture under reduced pressure and purify by reverse-phase HPLC to obtain the final amino acid conjugate as a TFA salt.

Conclusion

The derivatization of the 5-amino group of this compound is a powerful and effective strategy to overcome the solubility limitations of this important class of compounds. The prodrug approaches outlined in this application note, particularly the formation of phosphate esters and amino acid conjugates, provide rational and reproducible methods to enhance aqueous solubility. By implementing these protocols, researchers can significantly improve the druggability of their this compound-based candidates, facilitating further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Aminooxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminooxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. This compound and its derivatives are crucial intermediates in the development of a wide range of pharmacologically active agents.[1][2] Achieving high yield and purity is paramount for downstream applications and the overall efficiency of your research endeavors.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Foundational Synthesis Strategy: The Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step process: the nitration of oxindole followed by the reduction of the resulting 5-nitrooxindole. This section will explore the nuances of the critical reduction step.

Core Reaction Pathway

Synthesis_Pathway Start Oxindole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Nitrooxindole 5-Nitrooxindole Nitration->Nitrooxindole Reduction Reduction Nitrooxindole->Reduction Step 2 Aminooxindole This compound Reduction->Aminooxindole Protection Boc Protection (Boc)2O Aminooxindole->Protection Optional Derivatization BocProtected N-Boc-5-Aminooxindole Protection->BocProtected

Caption: General two-step synthesis of this compound and subsequent protection.

II. Troubleshooting Guide: The Reduction of 5-Nitrooxindole

The reduction of the nitro group is often the most challenging step, with yield and purity being highly dependent on the chosen methodology. This section addresses common problems encountered during this critical transformation.

Question: My reduction of 5-nitrooxindole is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the reduction of 5-nitrooxindole can stem from several factors, primarily related to the choice of reducing agent and reaction conditions. Let's explore the most common scenarios and their solutions.

Scenario 1: Incomplete Reaction with Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel)

  • Causality: Catalytic hydrogenation is a clean and efficient method, but its success hinges on catalyst activity, hydrogen availability, and reaction kinetics.[3][4] An incomplete reaction can occur due to catalyst poisoning, insufficient hydrogen pressure, or suboptimal solvent choice. The formation of hydroxylamine intermediates can also be a concern, which may not fully reduce to the desired amine.[4]

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened or stored for an extended period, its activity may be compromised. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

    • Hydrogen Source: If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated throughout the reaction. For larger-scale reactions, a Parr hydrogenator or a similar apparatus that allows for positive hydrogen pressure is recommended.

    • Solvent Selection: The solvent must fully dissolve the 5-nitrooxindole. Common choices include ethanol, methanol, or ethyl acetate. If solubility is an issue, consider a solvent mixture or gentle heating.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, it may be necessary to filter the mixture through Celite to remove the old catalyst and add a fresh portion.

Scenario 2: Complicated Workup and Product Loss with Metal/Acid Systems (e.g., Fe/NH4Cl, SnCl2/HCl)

  • Causality: Metal/acid reductions are cost-effective and often have good functional group tolerance.[3][5] However, the workup can be challenging, leading to product loss. The formation of metal salts can create emulsions or adsorb the product, making extraction difficult.[3]

  • Troubleshooting Steps:

    • Neutralization: After the reaction is complete, it's crucial to neutralize the acid. For an Fe/NH4Cl system, which is mildly acidic, a simple workup with a base like sodium bicarbonate may suffice.[6][7] For stronger acids like HCl, careful addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide is necessary. Be cautious, as this can be exothermic.

    • Filtration: Before extraction, filter the reaction mixture through a pad of Celite to remove the fine iron particles and iron salts. This will help prevent emulsions during the extraction phase.

    • Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery of the product.

    • Alternative Reagents: Consider using iron powder with ammonium chloride in a solvent system like ethanol/water. This system is known to be efficient and can simplify the workup process.

Comparative Analysis of Common Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (Fe/NH4Cl)
Reagents H₂ gas, Pd/C catalyst[3]Fe powder, NH₄Cl[5]
Byproducts Primarily water[3]Metal salts[3]
Selectivity Can reduce other functional groups[3]Generally good functional group tolerance[3]
Conditions Mild temperature and pressure[3]Often requires heating, mildly acidic[6]
Workup Simple filtration of catalyst[3]Neutralization and filtration of metal salts[3]
Safety Flammable H₂ gas, pyrophoric catalyst[3]Corrosive acids (if used), exothermic potential[3]

Question: My final this compound product is impure, showing multiple spots on the TLC. What are the likely side products and how can I improve the purity?

Answer:

Product impurity is a common issue and can often be traced back to the reduction step or subsequent handling.

  • Causality of Side Products: The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates.[7] Incomplete reduction can leave these intermediates in your final product. Additionally, over-reduction or side reactions can occur, especially under harsh conditions. With metal hydrides like LiAlH₄, aromatic nitro compounds can form azo products.[8]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid organic compounds.[9][10] The key is to find a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

      • Solvent Screening: Experiment with solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.[11] Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[9][12]

    • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative.

      • Solvent System: A common eluent system for amino compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column.

    • Trituration: This technique can be used to remove highly soluble impurities from your solid product by washing it with a solvent in which your product is insoluble.[13]

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of this compound after synthesis?

A1: It depends on your subsequent synthetic steps. The amino group is a nucleophile and can react with various electrophiles. If your downstream chemistry involves reactions that are not compatible with a free amine, protection is necessary. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group of indoles.[1][14]

Q2: What is the best way to monitor the progress of the 5-nitrooxindole reduction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to achieve good separation between the starting material (5-nitrooxindole) and the product (this compound). The product, being more polar, will have a lower Rf value. Staining with ninhydrin can help visualize the amino group of the product.

Q3: My this compound product is dark-colored. Is this normal, and how can I decolorize it?

A3: It is common for anilines, including this compound, to be colored due to oxidation. While a slight off-white to light brown color is often acceptable, a very dark color may indicate significant impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[11] After heating for a short period, the charcoal is removed by hot filtration.[11]

IV. Detailed Experimental Protocols

Protocol 1: Reduction of 5-Nitrooxindole using Fe/NH4Cl
  • To a round-bottom flask, add 5-nitrooxindole (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v) to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if necessary) Dissolve->Charcoal Colored Solution? Cool Slow Cooling & Ice Bath Filter Vacuum Filtration Cool->Filter Pure Pure Crystalline This compound Filter->Pure Charcoal->Cool No HotFilter Hot Gravity Filtration Charcoal->HotFilter Yes HotFilter->Cool

Caption: Decision workflow for the recrystallization of this compound.

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, August 18). Reduction of nitro compounds. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy 1-Boc-5-Aminoindole | 166104-20-7. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1-Boc-5-aminoindole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-aminoindole, n1-boc protected. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023, June 26). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for the synthesis of 5c. Retrieved from --INVALID-LINK--

  • AMERICAN ELEMENTS. (n.d.). 1-Boc-5-Aminoindole. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from --INVALID-LINK--

  • ACS Publications. (2012, April 27). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles | Organic Letters. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). Recrystallization I 10. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Examples of bioactive aminooxindoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 5-Aminooxindole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 5-Aminooxindole via recrystallization. It is structured as a series of troubleshooting questions and answers to address common challenges encountered during this critical purification step.

Introduction: The Rationale Behind Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures. For this compound, an ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[2] This temperature-dependent solubility gradient allows for the selective crystallization of the desired product upon cooling, leaving the majority of impurities behind in the solution (the "mother liquor").

This compound, with its polar aromatic amine and lactam functionalities, presents specific challenges, including susceptibility to oxidation and the potential for "oiling out." This guide is designed to help you navigate these issues and achieve high purity.

Experimental Workflow: A Visual Guide

The following diagram outlines the standard operational sequence for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Slow Cooling to Room Temp. Followed by Ice Bath check_insoluble->cool No hot_filtration->cool crystals Crystal Formation cool->crystals vacuum_filtration Collect Crystals via Vacuum Filtration crystals->vacuum_filtration wash Wash Crystals with Minimal Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals Under Vacuum wash->dry product Pure this compound dry->product

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Q1: My crude this compound is not dissolving, even in a large amount of hot solvent.

  • Probable Cause: You have selected an inappropriate solvent. A solvent that fails to dissolve the solute at its boiling point is not suitable for recrystallization.[2]

  • Solution:

    • Systematic Solvent Screening: Before committing to a bulk recrystallization, perform small-scale solubility tests with a range of solvents. The ideal solvent will exhibit poor solubility at room temperature but excellent solubility near its boiling point.[2]

    • Consider Solvent Mixtures: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, acetone/hexane) can be employed.[3][4] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

Q2: Upon cooling, an oil is forming instead of solid crystals. What is "oiling out" and how do I fix it?

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.[6]

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation concentration.[7]

    • Slow Down Cooling: Rapid cooling encourages oiling out. After redissolving, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water can effectively slow the rate of cooling.[8]

    • Induce Crystallization: As the solution cools, scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7] Alternatively, add a "seed crystal" of pure this compound.

Q3: My product crystallized prematurely in the funnel during hot filtration. What went wrong?

  • Probable Cause: The solution cooled too rapidly during the filtration step, causing the product to precipitate along with the insoluble impurities you were trying to remove.

  • Solution:

    • Keep Everything Hot: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[8] Pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent before filtration.

    • Use a Slight Excess of Solvent: Add a small excess of hot solvent (around 5-10%) before filtration to ensure the compound remains in solution. This excess can be removed by boiling it off after filtration and before cooling.[6][8]

    • Filter in Portions: Pour the hot solution through the filter in several small portions to minimize the time it spends in the funnel.[8]

Q4: I have very low, or no, crystal yield after cooling.

  • Probable Cause: The most common reasons are using too much solvent or not cooling the solution to a low enough temperature.[2] A supersaturated solution that has failed to nucleate is also a possibility.

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.

    • Induce Crystallization: If the solution appears clear and no crystals have formed after an extended period, it may be supersaturated. Try scratching the flask or adding a seed crystal to initiate nucleation.[7]

    • Maximize Cooling: Ensure the flask is placed in an ice-water bath for at least 30 minutes after it has cooled to room temperature to maximize precipitation.[1] Remember that some product will always remain dissolved in the mother liquor; recovery will never be 100%.[2]

Q5: The final crystals are still colored, even after recrystallization. How can I obtain a colorless product?

  • Probable Cause: The crude material contains colored, soluble impurities that have similar solubility profiles to this compound and co-crystallize with it. Aromatic amines are also prone to air oxidation, which can form highly colored byproducts.[9]

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent but before hot filtration, add a very small amount of activated charcoal (e.g., Norit). The charcoal will adsorb the colored impurities.

    • Procedure: Add about 1-2% of the solute's weight in charcoal to the hot solution. Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble matter.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Be aware that charcoal can also adsorb some of your desired product, potentially reducing your yield.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A good starting point for solvent selection is to consider solvents with moderate polarity that can engage in hydrogen bonding. Based on the structure of this compound, the following solvents are recommended for initial screening. The goal is to find a solvent where the compound is sparingly soluble when cold but very soluble when hot.[2]

SolventBoiling Point (°C)Polarity IndexKey Considerations
Ethanol 785.2Often a good choice for polar compounds. Can be used in a binary system with water.[3]
Methanol 656.6More polar than ethanol; lower boiling point.
Isopropanol 824.3Less polar than ethanol; good for compounds with intermediate polarity.
Water 1009.0May be a good anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[3]
Ethyl Acetate 774.3A moderately polar solvent. Can be used in a binary system with hexane.[4]
Acetone 565.4A versatile polar aprotic solvent. Its low boiling point makes it easy to remove.

Q2: How can I assess the purity of my recrystallized this compound?

Multiple methods should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the presence of impurities. The purified sample should ideally show a single spot.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice, providing high-resolution separation of the main compound from any residual impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with high sensitivity.

Q3: What are the likely impurities in my crude this compound?

Impurities are highly dependent on the synthetic route. If this compound is synthesized via the reduction of 5-nitrooxindole, common impurities could include:

  • Unreacted 5-nitrooxindole (starting material).

  • Byproducts of incomplete reduction.

  • Catalyst residues from the reduction reaction (e.g., palladium or platinum).[11][12]

  • Oxidation or degradation products formed during the reaction or workup.[9]

Q4: Is this compound susceptible to degradation during recrystallization?

Yes. The primary amino group on the aromatic ring makes the molecule susceptible to oxidation, which can be accelerated by heat and the presence of air (oxygen).[9][13] This often results in the formation of colored impurities. To minimize degradation, consider purging the recrystallization flask with an inert gas like nitrogen or argon before adding the solvent and heating.[14][15]

References

Stability of 5-Aminooxindole in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Aminooxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in your experiments. Drawing from established principles of indole and aromatic amine chemistry, this document will help you anticipate and resolve stability issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Q1: My this compound solution has changed color (e.g., turned yellow, brown, or pink) upon standing. What is happening and how can I prevent it?

A1: The discoloration of your this compound solution is a strong indicator of chemical degradation, primarily through oxidation. The electron-rich aromatic amine structure of this compound makes it susceptible to air oxidation, a common issue with amino-substituted indoles and related compounds.[1][2] This process often leads to the formation of highly colored, conjugated quinone-imine species or other polymeric byproducts.

Root Cause Analysis:

  • Oxidation: The primary cause is the reaction of the 5-amino group with atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions, which can catalyze oxidation reactions.[3] Structurally related compounds like 5-aminosalicylic acid and unprotected 3-aminoindoles are known to be highly sensitive to air and light, readily undergoing oxidative decomposition.[2][3]

  • Solvent Effects: The choice of solvent can influence the rate of oxidation. Protic solvents, especially water, can facilitate oxidative pathways.

  • pH Effects: The pH of aqueous solutions is critical. Neutral to alkaline conditions can deprotonate the amino group, increasing its electron density and making it more susceptible to oxidation.

Step-by-Step Mitigation Protocol:

  • Solvent Preparation: Before dissolving the this compound, thoroughly degas your chosen solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive applications.

  • pH Adjustment (for aqueous solutions): If your experimental conditions permit, maintaining a slightly acidic pH (e.g., below 5) can significantly enhance stability.[4] The protonated form of the amino group is less prone to oxidation. Use a non-reactive buffer to maintain the desired pH.

  • Handling Conditions: Weigh and prepare solutions under an inert atmosphere (e.g., in a glove box) if possible. Always use fresh, high-purity solvents.

  • Storage: Store stock solutions in amber vials to protect from light, and blanket the headspace with an inert gas before sealing. For long-term storage, freezing at -20°C or -80°C is recommended. Prepare solutions fresh whenever possible and avoid long-term storage at room temperature.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. Could this be degradation?

A2: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. Forced degradation studies on various pharmaceutical compounds routinely show the emergence of multiple degradation products under stress conditions such as extreme pH, oxidation, and heat.[5][6][7] For this compound, these peaks likely correspond to oxides, dimers, or cleavage products.

Potential Degradation Products and Their Origin:

  • Oxidized Monomers: The most probable degradation products are those resulting from the oxidation of the aromatic amine, leading to species like a quinone-imine. This type of transformation is observed in similar molecules like 5-aminosalicylic acid.[3]

  • Oxidized Oxindole Core: The oxindole ring itself can be oxidized, potentially forming an isatin (indole-2,3-dione) derivative. The conversion of indole to oxindole and then to isatin is a known metabolic and degradation pathway.[8]

  • Dimerization/Polymerization: Oxidative processes can generate reactive radical intermediates that can then dimerize or polymerize, leading to a variety of higher molecular weight species. This is a known decomposition pathway for unstable aminoindoles.[2]

Experimental Workflow for Identification:

  • Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradants, you can perform a controlled forced degradation study. This involves intentionally exposing your this compound sample to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.

    • Thermal Degradation: Heat the solid or a solution at >60°C.

    • Photolytic Degradation: Expose a solution to UV light.

  • Analyze by LC-MS/MS: Analyze the stressed samples alongside a control (a freshly prepared, unstressed sample) using a high-resolution LC-MS/MS system.

  • Characterize the Peaks: Compare the chromatograms. If the unknown peaks in your original sample match the retention times of peaks generated under specific stress conditions (especially oxidative stress), it confirms their identity as degradants. Use the high-resolution mass spectrometry data to propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: The choice of solvent is crucial for maintaining the stability of this compound.

  • Recommended for Stock Solutions: For short-term storage, high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents. Ensure they are of a high grade and stored under an inert atmosphere to minimize water and oxygen content.

  • For Aqueous Experimental Buffers: If aqueous solutions are necessary, they should be prepared fresh for each experiment. The stability in aqueous media is highly pH-dependent. It is strongly recommended to use a deoxygenated, slightly acidic buffer (pH < 5) to minimize oxidative degradation.[4]

  • Solvents to Use with Caution: Protic solvents like ethanol and methanol can be used but may lead to lower stability compared to aprotic solvents. Water, especially at neutral or alkaline pH, presents the highest risk of degradation.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: The optimal pH range for maximizing the stability of this compound in aqueous solutions is acidic (pH < 5) .

Scientific Rationale: In acidic conditions, the lone pair of electrons on the nitrogen of the 5-amino group is protonated, forming an ammonium salt (-NH₃⁺). This protonation significantly reduces the electron-donating nature of the substituent, thereby deactivating the aromatic ring towards oxidation. Studies on other amino-containing aromatic compounds, such as 5-aminolevulinic acid, have demonstrated that adjusting the pH to below 5 is a very effective strategy for inhibiting degradation.[4] Conversely, at neutral and, particularly, alkaline pH, the amino group is in its free base form (-NH₂), which is highly susceptible to oxidation.

Q5: How should I store the solid this compound powder?

A5: Solid this compound is generally more stable than its solutions. However, proper storage is still essential to ensure its long-term integrity.

  • Temperature: Store the solid powder in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect it from air and moisture. If the original container has been opened, consider transferring it to a desiccator flushed with inert gas.

  • Light: Keep the container in the dark, as photolytic degradation can occur, especially for aromatic compounds.

Data Summary & Visual Guides

Table 1: Recommended Handling and Storage Conditions for this compound
ConditionSolid FormIn SolutionRationale
Temperature 2-8°C (Long-term)-20°C to -80°C (Stock)Reduces rates of thermal degradation and oxidation.
Atmosphere Store under Argon/NitrogenPrepare with degassed solvents; blanket with Argon/NitrogenMinimizes exposure to oxygen, the primary driver of degradation.[1][2]
Light Store in the darkUse amber vials/protect from lightPrevents photolytic degradation.
Recommended Solvents N/AAnhydrous DMSO, Anhydrous DMFAprotic solvents minimize participation in degradation pathways.
Aqueous pH N/AAcidic (pH < 5)Protonation of the amino group inhibits oxidation.[4]
Diagram 1: Probable Oxidative Degradation Pathway of this compound

The primary mechanism of degradation for this compound is oxidation. This can occur at the electron-rich amino group or at the oxindole core, leading to the formation of various byproducts.

DegradationPathway cluster_main This compound Stability & Degradation A This compound B Oxidized Intermediates (e.g., Radical Cation) A->B  O₂, light, metal ions E 5-Amino-isatin (Oxidized Core) A->E Core Oxidation (e.g., H₂O₂) C Quinone-imine Derivative (Colored Product) B->C Further Oxidation D Polymeric Products (Insoluble/Colored) B->D Dimerization

References

Technical Support Center: Troubleshooting Catalytic Transfer Hydrogenation for Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Catalytic Transfer Hydrogenation (CTH) of nitroarenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The reduction of nitroarenes to valuable anilines is a cornerstone of modern synthetic chemistry, and CTH offers a safer and often more selective alternative to traditional high-pressure hydrogenation.[1] This resource aims to equip you with the knowledge to navigate the common challenges encountered during this crucial transformation.

I. Foundational Concepts: A Quick Primer

Before delving into troubleshooting, let's briefly revisit the core principles of Catalytic Transfer Hydrogenation of nitroarenes. In this reaction, a hydrogen donor molecule transfers hydrogen to the nitroarene substrate, facilitated by a metal catalyst. This process avoids the need for gaseous hydrogen, enhancing laboratory safety.[1]

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Adsorption and Activation: The hydrogen donor adsorbs onto the catalyst surface and decomposes to provide active hydrogen species (e.g., metal hydrides).[2]

  • Substrate Adsorption: The nitroarene adsorbs onto the catalyst surface, often through interaction with the nitro group.[2]

  • Stepwise Reduction: The adsorbed nitroarene is sequentially reduced by the active hydrogen species. This typically proceeds through nitroso and hydroxylamine intermediates.[3]

  • Product Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[2]

II. Troubleshooting Guide: A "Problem-Solution" Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of the Starting Nitroarene

Question: I've set up my CTH reaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting material. What could be the issue?

Answer: This is a common problem that can stem from several factors related to the catalyst, hydrogen donor, or reaction conditions.

Potential Cause A: Inactive Catalyst
  • Expertise & Experience: The heart of the CTH reaction is the catalyst. If it's not active, no hydrogen transfer will occur. Commercial catalysts like Palladium on carbon (Pd/C) can vary in activity between batches and suppliers.[4] Raney Nickel, another common catalyst, is notoriously pyrophoric and requires careful handling to maintain its activity.[5]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: If possible, test the catalyst with a reliable standard reaction (e.g., the reduction of nitrobenzene).

    • Proper Handling and Storage: Ensure heterogeneous catalysts like Pd/C are stored correctly (often water-wet) and handled to avoid prolonged exposure to air, which can lead to oxidation and deactivation.[5] Raney Nickel should be stored under water or an inert solvent.

    • Consider Catalyst Pre-activation: Some catalytic systems may require a pre-activation step to generate the active species.

Potential Cause B: Inefficient Hydrogen Donor
  • Expertise & Experience: The choice and amount of hydrogen donor are critical. Common donors include ammonium formate, hydrazine hydrate, formic acid, and sodium borohydride.[6] Their efficacy can be substrate and catalyst dependent. For instance, ammonium formate decomposes in the presence of Pd/C to generate hydrogen, ammonia, and carbon dioxide.[7] If this decomposition is inefficient, the reaction will stall.

  • Troubleshooting Steps:

    • Check Donor Purity and Stoichiometry: Use a fresh, high-purity hydrogen donor. An excess of the donor is typically required, with ratios of 3:1 to 7:1 (donor:substrate) being common for ammonium formate.[8]

    • Experiment with Different Donors: If one donor is ineffective, consider switching to another. For example, hydrazine hydrate is a potent hydrogen donor often used with Pd/C or Raney Nickel.[1][9]

Potential Cause C: Suboptimal Reaction Conditions
  • Expertise & Experience: Temperature and solvent play a crucial role in reaction kinetics. Many CTH reactions proceed at room temperature, but some substrates may require heating to achieve a reasonable rate.[8][10] The solvent must be able to dissolve the substrate and the hydrogen donor and should be inert to the reaction conditions.[8]

  • Troubleshooting Steps:

    • Optimize Temperature: Gradually increase the reaction temperature. For example, some reductions with hydrazine hydrate are performed at 80°C.[1]

    • Solvent Selection: Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction.[11] Ensure your substrate and hydrogen donor are sufficiently soluble in the chosen solvent.

Problem 2: Incomplete Reaction or Stalling

Question: My reaction starts well, but it stops before all the starting material is consumed. Why is my reaction stalling?

Answer: A stalling reaction often points to catalyst deactivation or depletion of a key reagent.

Potential Cause A: Catalyst Poisoning or Deactivation
  • Expertise & Experience: The catalyst surface can be poisoned by impurities in the substrate, solvent, or from byproducts of the reaction. Sulfur-containing functional groups are notorious catalyst poisons for palladium. The product aniline itself can sometimes inhibit the catalyst at high concentrations. Additionally, some catalysts may simply have a limited lifetime under the reaction conditions.[12]

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your nitroarene and solvent are free from potential catalyst poisons.

    • Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes overcome minor poisoning effects.

    • Consider a More Robust Catalyst: If catalyst deactivation is suspected, switching to a different type of catalyst (e.g., from Pd/C to a nickel-based catalyst) might be beneficial.[5]

Potential Cause B: Insufficient Hydrogen Donor
  • Expertise & Experience: As the reaction progresses, the hydrogen donor is consumed. If an insufficient amount was added initially, the reaction will stop once it is depleted.

  • Troubleshooting Steps:

    • Add More Hydrogen Donor: If the reaction has stalled, adding another portion of the hydrogen donor can sometimes restart it.

    • Optimize Initial Stoichiometry: For subsequent runs, increase the initial molar equivalents of the hydrogen donor.

Problem 3: Formation of Undesired Byproducts and Low Selectivity

Question: I am getting my desired aniline, but also a significant amount of other products. How can I improve the selectivity?

Answer: The reduction of nitroarenes can proceed through several intermediates, and side reactions can lead to the formation of azoxy, azo, and hydrazo compounds.[3] Additionally, other functional groups in the molecule may be sensitive to the reducing conditions.

Potential Cause A: Unwanted Side Reactions of Intermediates
  • Expertise & Experience: The condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds, which can be further reduced to azo and hydrazo species.[3] Accumulation of these intermediates can be a sign of a sluggish reduction of the hydroxylamine.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress side reactions.

    • Choice of Catalyst: Some catalysts are more prone to causing the accumulation of intermediates. For instance, nickel catalysts can sometimes be better at preventing hydroxylamine accumulation than palladium catalysts.[5]

Potential Cause B: Reduction of Other Functional Groups
  • Expertise & Experience: CTH is generally chemoselective for the nitro group, but other reducible functional groups like alkenes, alkynes, carbonyls, and benzylic ethers can sometimes be affected, especially under harsh conditions.[13][14] Halogenated nitroarenes can also undergo dehalogenation.[1]

  • Troubleshooting Steps:

    • Milder Conditions: Use lower temperatures and shorter reaction times.

    • Selective Catalyst/Donor System: The choice of catalyst and hydrogen donor can significantly impact chemoselectivity. For example, using hydrazine hydrate with Pd/C under controlled heating can selectively reduce the nitro group in the presence of halogens.[15]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for CTH of nitroarenes?

A1: The most widely used catalysts are palladium on carbon (Pd/C) and Raney Nickel.[5][14] Other catalysts based on platinum, ruthenium, iridium, and even non-precious metals like cobalt and iron have also been developed.[13][16][17][18]

Q2: How do I choose the right hydrogen donor?

A2: The choice depends on your substrate, catalyst, and desired selectivity.

  • Ammonium formate is a popular, inexpensive, and generally effective choice with Pd/C.[7]

  • Hydrazine hydrate is a more powerful reducing agent and is often used for more challenging reductions.[9]

  • Formic acid is another common and efficient hydrogen donor.[19]

  • Sodium borohydride is also used, sometimes in combination with a transition metal salt like nickel chloride, which generates the active catalyst in situ.[20][21]

Q3: Can I reuse my catalyst?

A3: Heterogeneous catalysts like Pd/C can often be recovered by filtration and reused for several cycles.[1] However, a gradual loss of activity is common due to poisoning or physical degradation. The reusability should be evaluated on a case-by-case basis.

Q4: My reaction is highly exothermic. Is this normal and what should I do?

A4: Yes, the reduction of nitroarenes is a highly exothermic reaction.[5] For large-scale reactions, proper heat management is crucial. This can be achieved by slow addition of the hydrogen donor or by using an ice bath to control the temperature.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine when the starting material has been fully consumed and to check for the formation of intermediates or byproducts.

IV. Data and Protocols

Table 1: Common Catalysts and Hydrogen Donors for CTH of Nitroarenes
CatalystCommon Hydrogen DonorsTypical SolventsKey Considerations
Palladium on Carbon (Pd/C) Ammonium formate, Hydrazine hydrate, Formic acidMethanol, Ethanol, TetrahydrofuranWidely applicable, can be sensitive to catalyst poisons.[14][22]
Raney Nickel Hydrazine hydrate, Formic acidEthanol, MethanolHighly active, pyrophoric and requires careful handling.[5][23]
Platinum on Carbon (Pt/C) Ammonium formate, Hydrogen gas (for comparison)Alcohols, Ethyl acetateOften more robust than Pd/C for certain substrates.
Ruthenium-based catalysts Isopropanol, Formic acidIsopropanol, WaterCan offer unique selectivity profiles.[13]
Iron-based catalysts Hydrazine hydrate, Formic acidVarious organic solventsCost-effective and environmentally friendly alternatives.[24][25]
Experimental Protocol: General Procedure for CTH of a Nitroarene using Pd/C and Ammonium Formate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve the nitroarene.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

  • Hydrogen Donor Addition: Add ammonium formate (3-7 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

V. Visualizing the Process

Diagram 1: Troubleshooting Flowchart for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion catalyst_check Is the catalyst active and handled correctly? start->catalyst_check catalyst_ok Yes catalyst_check->catalyst_ok Yes catalyst_no No catalyst_check->catalyst_no No donor_check Is the hydrogen donor pure and in sufficient excess? donor_ok Yes donor_check->donor_ok Yes donor_no No donor_check->donor_no No conditions_check Are the reaction temperature and solvent appropriate? conditions_ok Yes conditions_check->conditions_ok Yes conditions_no No conditions_check->conditions_no No catalyst_ok->donor_check solution_catalyst Use fresh catalyst, consider a different type, or pre-activate. catalyst_no->solution_catalyst donor_ok->conditions_check solution_donor Use fresh donor, increase stoichiometry, or try a different donor. donor_no->solution_donor end Further Investigation Needed conditions_ok->end Investigate other factors (e.g., substrate stability) solution_conditions Increase temperature, change solvent for better solubility. conditions_no->solution_conditions

Caption: A decision tree for troubleshooting low or no conversion in CTH reactions.

Diagram 2: The Catalytic Transfer Hydrogenation Cycle

CTH_Cycle Catalyst Catalyst (e.g., Pd(0)) Active_H Catalyst-H (Active Species) Catalyst->Active_H H_Donor H-Donor (e.g., HCOO⁻NH₄⁺) H_Donor->Catalyst Adsorption & Decomposition Nitroarene R-NO₂ Nitroarene->Active_H Adsorption & Reduction Aniline R-NH₂ Byproducts Byproducts (e.g., CO₂, NH₃) Active_H->Catalyst Product Desorption Active_H->Aniline Active_H->Byproducts

Caption: A simplified schematic of the catalytic cycle for CTH of nitroarenes.

VI. References

  • ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes with hydrazines or NaBH4. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Retrieved January 4, 2026, from --INVALID-LINK--

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved January 4, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. Retrieved January 4, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (2024). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved January 4, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved January 4, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved January 4, 2026, from --INVALID-LINK--

  • ScienceDirect. (2016). Transfer hydrogenation of nitroarenes to arylamines catalysed by an oxygen-implanted MoS2 catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... Retrieved January 4, 2026, from --INVALID-LINK--

  • Bulletin of the Korean Chemical Society. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Retrieved January 4, 2026, from --INVALID-LINK--

  • Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Retrieved January 4, 2026, from --INVALID-LINK--

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved January 4, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 4, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • BCREC Publishing Group. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Retrieved January 4, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Performances of selective hydrogenation of various nitroarenes by hydrogen transfer reaction over Pt1/CeO2 catalyst. Retrieved January 4, 2026, from --INVALID-LINK--

  • ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). e The results of transfer hydrogenation of nitrobenzene over different.... Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: N-Alkylation of 5-Aminooxindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-aminooxindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance the success of your experiments.

Introduction: The Challenge of Regioselectivity

The this compound scaffold is a valuable building block in medicinal chemistry, appearing in numerous bioactive compounds. However, its N-alkylation is fraught with challenges, primarily due to the presence of multiple nucleophilic sites. The molecule contains two key nitrogen atoms—the amide nitrogen (N1) and the amino nitrogen (N5)—as well as a reactive carbon at the C3 position. This leads to a classic chemical problem: achieving high regioselectivity.

The primary goal is typically to alkylate the amide nitrogen at the N1 position. However, competitive alkylation can occur at the more nucleophilic C3 position, and under certain conditions, at the N5 amino group. Furthermore, the oxindole system can undergo O-alkylation, although this is generally less common.[1][2] This guide will provide strategies to navigate these challenges and selectively synthesize your desired N1-alkylated product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the N-alkylation of this compound in a practical question-and-answer format.

Q1: My reaction is producing a mixture of N1- and C3-alkylated products. How can I improve N1-selectivity?

This is the most frequent challenge. The C3 position of the oxindole ring is often more nucleophilic than the amide nitrogen, leading to undesired C-alkylation.[3]

  • Underlying Cause: The enolate formed by deprotonation of the N1-proton can exist in resonance, placing negative charge on both the nitrogen and the C3-carbon. The reaction's outcome is a delicate balance between kinetic and thermodynamic control.

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent generally favors N-alkylation.[3] Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice. The base deprotonates the amide nitrogen, and the polar solvent helps to solvate the resulting anion, making the nitrogen more accessible for alkylation.[3][4][5]

    • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[3] If you are seeing significant C3-alkylation at room temperature, consider increasing the temperature to 80 °C or higher, while carefully monitoring the reaction progress to avoid degradation.[3][5]

    • Protecting Groups: A robust strategy is to temporarily protect the C3 position. One effective method involves using an (N-methylpyrrol-2-yl)methylidene group. This group directs alkylation to the N1 position, and can be subsequently removed under mild conditions.[6]

Q2: I am observing over-alkylation, resulting in a dialkylated product. How can I prevent this?

Over-alkylation, or dialkylation, can occur if the initially formed N-alkylated product is deprotonated and reacts further.

  • Underlying Cause: This is more common with highly reactive alkylating agents or when using a large excess of the alkylating agent and base.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the base and alkylating agent.

    • Reaction Time and Temperature: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and the desired mono-alkylated product is formed. Lowering the reaction temperature can also help to control reactivity.[3]

    • Bulky Reagents: Employing a bulkier alkylating agent can sterically hinder a second alkylation event.[3]

Q3: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

A sluggish reaction can be due to several factors, from reagent quality to reaction conditions.

  • Underlying Cause: Insufficient activation of the this compound, poor quality of reagents, or suboptimal reaction conditions can all lead to a stalled reaction.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Reactions involving strong bases like NaH are extremely sensitive to moisture. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Base and Solvent Choice: If your current base/solvent system is not effective, consider alternatives. For example, potassium tert-butoxide in THF is another strong base system that can be effective. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the indolide anion.[4][5]

    • Deactivated Substrates: The amino group at the C5 position is electron-donating, which should generally facilitate the reaction. However, if other electron-withdrawing groups are present on the ring, more forcing conditions may be required, such as a stronger base or higher temperatures.[5]

Q4: I am concerned about potential alkylation at the N5-amino group. Is this a common problem?

While less common than C3-alkylation, alkylation at the N5-position is a potential side reaction.

  • Underlying Cause: The N5-amino group is a nucleophile. However, the N1-amide proton is significantly more acidic, meaning it will be deprotonated preferentially under most basic conditions.

  • Troubleshooting Strategies:

    • Protecting the Amino Group: If N5-alkylation is a persistent issue, or if your downstream application requires it, you can protect the amino group. A common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group. This can be installed using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.[7] After N1-alkylation, the Boc group can be removed under acidic conditions.

Visualizing the Troubleshooting Workflow

To aid in your experimental design and troubleshooting, the following flowchart outlines a decision-making process for optimizing the N-alkylation of this compound.

G cluster_start cluster_reaction cluster_troubleshooting start Start: N-Alkylation of This compound reaction Reaction Complete? (Monitor by TLC) start->reaction workup Proceed to Workup & Purification reaction->workup Yes no_reaction No/Low Conversion reaction->no_reaction No mixture Mixture of Products reaction->mixture Yes, but impure check_conditions Check Anhydrous Conditions & Reagents no_reaction->check_conditions stronger_conditions Increase Temperature or Use Stronger Base/Solvent check_conditions->stronger_conditions stronger_conditions->reaction Retry identify_products Identify Side Products (NMR, MS) mixture->identify_products c3_alkylation C3-Alkylation identify_products->c3_alkylation C3-Alkylation Detected n5_alkylation N5-Alkylation identify_products->n5_alkylation N5-Alkylation Detected protect_c3 Protect C3-Position c3_alkylation->protect_c3 protect_n5 Protect N5-Amino Group n5_alkylation->protect_n5 protect_c3->reaction Retry protect_n5->reaction

Caption: Troubleshooting workflow for N-alkylation of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General N-Alkylation using NaH/DMF

This protocol is a standard method that favors N1-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF and stir until the this compound is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe gas evolution (H₂) ceasing, indicating the formation of the anion.

  • Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table: Common Reaction Conditions

The choice of reagents can significantly impact the outcome. The table below summarizes common conditions and their general effects on regioselectivity.

BaseSolventTemperatureTypical Outcome
NaHDMF, THF0 °C to RTGenerally favors N1-alkylation.[3]
K₂CO₃Acetone, DMFRT to RefluxMilder conditions, may lead to mixtures.[8][9]
Potassium tert-butoxideTHF, TolueneRT to 70 °CStrong base, effective for less reactive systems.[10]
Cs₂CO₃DMFRT to 80 °COften used in challenging alkylations.

References

Improving the regioselectivity of reactions with 5-Aminooxindole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity in Synthesis and Drug Development

Welcome to the Technical Support Center for 5-Aminooxindole Chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions. The this compound core presents unique regioselectivity challenges due to its multiple nucleophilic centers. This guide offers a series of troubleshooting Q&As and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Understanding the Reactivity Landscape of this compound

The key to controlling regioselectivity lies in understanding the competing reactive sites on the this compound molecule. The electron-donating amino group at the C5 position significantly activates the benzene ring towards electrophilic substitution, primarily at the C4 and C6 positions. Concurrently, the scaffold possesses two nucleophilic nitrogen atoms: the N1-amide and the N5-aniline.

Figure 1. Key nucleophilic sites of the this compound scaffold.

This multiplicity of reactive sites means that reaction conditions—such as the choice of base, solvent, and temperature—play a critical role in directing the outcome of a reaction.[1][2]

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the functionalization of this compound.

Issue 1: Poor Regioselectivity in Acylation Reactions

Question: My acylation of this compound with acetyl chloride is giving me a mixture of the N5-acylated and C6-acylated products. How can I selectively obtain the N5-amide?

Answer: This is a classic competition between N-acylation of the aniline-like amino group and a Friedel-Crafts C-acylation on the activated aromatic ring. To favor N-acylation, the strategy is to maximize the nucleophilicity of the N5-amino group while minimizing the conditions that promote electrophilic aromatic substitution.

Causality and Solution:

  • Base Selection is Crucial: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide can deprotonate the N1-amide, creating an additional nucleophilic site and complicating the product mixture. A mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. These bases will scavenge the HCl byproduct without activating other positions on the ring.

  • Solvent Effects: Polar aprotic solvents like DMF or THF can solvate the intermediate indole anion if a strong base is used, which can sometimes lead to poorer regioselectivity.[1] For direct N5-acylation, a less polar solvent like dichloromethane (DCM) or acetonitrile at low temperatures is often effective. This minimizes side reactions and keeps the reaction homogeneous.

  • Temperature Control: Friedel-Crafts reactions typically require higher activation energy than N-acylation. Running the reaction at low temperatures (e.g., 0 °C to room temperature) will kinetically favor the faster N-acylation pathway.

Troubleshooting Workflow for Selective N5-Acylation

start Start: Mixture of N5 and C6 acylation q1 What base was used? start->q1 strong_base Strong Base (e.g., NaH, LDA) q1->strong_base mild_base Mild Base (e.g., Pyridine, TEA) q1->mild_base sol_strong Solution: Switch to a mild organic base like TEA or DIPEA to avoid deprotonating other sites. strong_base->sol_strong q2 What was the reaction temperature? mild_base->q2 sol_strong->q2 high_temp High Temp (> RT) q2->high_temp low_temp Low Temp (0 °C to RT) q2->low_temp sol_high Solution: Lower the temperature to 0 °C. This kinetically favors the faster N-acylation over C-acylation. high_temp->sol_high success Result: Selective N5-Acylation low_temp->success sol_high->success

Figure 2. Decision-making workflow for optimizing N5-acylation.
Issue 2: Unwanted C-Alkylation During N1-Alkylation Attempts

Question: I am trying to alkylate the N1-amide position using sodium hydride and methyl iodide, but I am getting a significant amount of C-alkylation, likely at C6. How can I improve selectivity for the N1 position?

Answer: Achieving N1-selectivity requires deprotonation of the amide proton to form the corresponding anion, which is a potent nucleophile. However, the electron-donating N5-amino group makes the C6 position highly nucleophilic as well, leading to competition. The key is to manage the reactivity of the N5 and C6 positions.

Causality and Solution:

  • Protect the N5-Amino Group: The most robust strategy is to temporarily protect the 5-amino group. A simple acetylation or Boc-protection will "deactivate" this group, reducing its electron-donating strength and sterically hindering the C4 and C6 positions. Once N1-alkylation is complete, the protecting group can be easily removed.

  • Choice of Base and Solvent System: The combination of a strong base like NaH in a polar aprotic solvent like DMF is standard for N-alkylation.[1] Incomplete deprotonation can lead to reactions at other sites. Ensure you use a slight excess of the base and allow sufficient time for complete anion formation before adding the electrophile.

  • Thermodynamic vs. Kinetic Control: Increasing the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product over a kinetically favored C-alkylated product.[1] If protection is not an option, a systematic temperature screen may reveal conditions that favor N1-alkylation.

Protocol: Regioselective N1-Alkylation via N5-Protection

Objective: To perform a selective N1-methylation of this compound.

Step 1: N5-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the N5-Boc-protected this compound. This product is typically used in the next step without further purification.

Step 2: N1-Methylation

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of N5-Boc-protected this compound (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction back to 0 °C and add methyl iodide (MeI, 1.1 eq) dropwise.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 3: N5-Boc Deprotection

  • Dissolve the purified N1-methylated product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate to yield the final N1-methyl-5-aminooxindole.

Issue 3: Differentiating Regioisomers

Question: I have a mixture of products and I'm unsure how to confirm the position of functionalization. What are the best analytical methods to distinguish between N1, N5, C4, and C6 isomers?

Answer: Differentiating these regioisomers is critical and can be achieved reliably using a combination of spectroscopic techniques.

Technique N1-Substituted N5-Substituted C6-Substituted C4-Substituted
¹H NMR Absence of the N1-H proton signal (typically a broad singlet >8 ppm). The N5-NH₂ protons remain.Absence of N5-NH₂ proton signals. The N1-H proton remains. A new amide N-H may appear depending on the substituent.Aromatic region shows two doublets (for C4-H and C7-H) instead of the typical pattern for a 1,2,4-trisubstituted benzene ring.Aromatic region shows a singlet (for C7-H) and a doublet (for C6-H). Significant downfield shift of adjacent protons due to steric compression is possible.
¹³C NMR Little change in aromatic carbon shifts compared to the parent.Significant change in the chemical shift of C5.Appearance of a new quaternary carbon signal for C6.Appearance of a new quaternary carbon signal for C4.
2D NMR (HMBC) Look for correlations from the new substituent's protons to the C2 and C7a carbons of the oxindole core.Look for correlations from the new substituent's protons to the C5 carbon.Look for correlations from the C7-H proton to the new C6-substituent and from the C4-H proton to C5 and C6.Look for correlations from the C6-H proton to C4 and C5.
FT-IR Disappearance of the N1-H stretch (around 3100-3300 cm⁻¹). N-H stretches for the primary amine at C5 remain.[3]Disappearance of the primary amine N-H stretches (typically two bands). A new secondary amide N-H stretch may appear.The N1-H and N5-NH₂ stretches will still be present.The N1-H and N5-NH₂ stretches will still be present.
UV-Vis Spec The core chromophore is largely unchanged, so expect minor shifts in λ_max_.Acylation or alkylation at the N5 position can cause a significant blue or red shift in the absorption maximum, similar to aniline derivatives.Substitution on the benzene ring will alter the chromophore, leading to shifts in λ_max_.[4]Substitution on the benzene ring will alter the chromophore, leading to shifts in λ_max_.[4]

Expert Tip: For unambiguous structure elucidation, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. HMBC can show long-range (2-3 bond) correlations between protons and carbons, definitively linking a new substituent to its point of attachment.

References

Preventing oxidation of 5-Aminooxindole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminooxindole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Given its chemical structure—an aromatic amine integrated into an oxindole scaffold—this compound is highly susceptible to oxidation, which can compromise experimental integrity and reproducibility.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, providing likely causes and actionable solutions.

Q1: My solid this compound, which was initially a light-colored powder, has turned brown/dark purple. What happened and is it still usable?

  • Likely Cause: This color change is a classic indicator of oxidation. The aromatic amine moiety of this compound is easily oxidized upon exposure to atmospheric oxygen, a process often accelerated by light and ambient temperature. The resulting oxidized species are typically highly conjugated and colored.

  • Actionable Solution: For most applications, especially in drug development or quantitative biological assays, the material should be considered compromised. The presence of impurities can lead to inconsistent results or unforeseen side reactions. We strongly recommend discarding the discolored product and obtaining a fresh batch. To prevent recurrence, immediately implement the rigorous storage protocols detailed later in this guide.

Q2: I am analyzing my compound via HPLC and see a new, significant peak that wasn't there when I first received the sample. Could this be an oxidation product?

  • Likely Cause: Yes, this is a common sign of degradation. Oxidation products of this compound will have different polarities and thus different retention times on a reverse-phase HPLC column. The appearance of new peaks over time is a clear indication of sample instability.

  • Actionable Solution:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. An oxidation product will likely show an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da, +32 Da).

    • Quantify Degradation: Integrate the peak areas to estimate the percentage of degraded material. If it exceeds your experimental tolerance (typically >1-2%), the sample should not be used for sensitive applications.

    • Implement Preventative Measures: Immediately review your handling and storage procedures. Ensure the bulk material is stored under an inert atmosphere and that aliquots are taken with minimal exposure to air.[1][2]

Q3: My experiments using this compound are giving inconsistent or non-reproducible results. Could my stock be the problem?

  • Likely Cause: Absolutely. Using a partially degraded reagent is a primary source of experimental irreproducibility. This occurs for two main reasons:

    • The effective concentration of your active compound is lower than calculated.

    • The degradation products themselves may interfere with your assay, either by inhibiting or non-specifically activating biological targets.

  • Actionable Solution: Before proceeding with further experiments, perform a quality control check on your this compound stock using a validated analytical method like HPLC or LC-MS.[3][4][5] Compare the chromatogram to a fresh, high-purity standard or the certificate of analysis provided by the manufacturer. If degradation is confirmed, switch to a new, properly stored batch of the compound.

Frequently Asked Questions (FAQs)

What is the primary driver of this compound degradation?

The primary degradation pathway is oxidation of the aromatic amine group. This process is autocatalytic and is significantly accelerated by exposure to oxygen, UV light, and elevated temperatures.[6][7] The indole nucleus itself can also be susceptible to oxidation under certain conditions.[8]

What are the ideal long-term storage conditions for solid this compound?

For long-term stability (≥ 4 years), this compound solid should be stored at -20°C or below, under a dry, inert atmosphere (argon is preferred over nitrogen due to its higher density), and protected from light in an amber, tightly sealed container.[1][9][10]

How should I handle the compound for routine experimental use?

To prevent compromising the entire batch, never store the main stock in a frequently opened container in a refrigerator or freezer. Instead, upon receiving the compound, immediately transfer it into a glove box or use a Schlenk line to aliquot it into smaller, single-use vials under an inert atmosphere.[11][12] These working aliquots can then be stored under the recommended conditions.

Should I store this compound as a solid or in a stock solution?

Always store it as a solid. Stock solutions, especially in protic or aqueous-based solvents, are significantly more prone to degradation.[10] If you must prepare a stock solution, do so immediately before use by dissolving the solid in a solvent that has been purged with an inert gas.[10] Do not store aqueous solutions for more than one day.

Recommended Protocols & Data

Decision Workflow for Storage

The following diagram outlines the decision-making process for the proper storage and handling of this compound.

G cluster_0 Decision Point cluster_1 Protocols start This compound Storage Protocol storage_duration What is the intended use? start->storage_duration long_term Long-Term Bulk Storage (> 1 Month) Follow Protocol 1: - Aliquot in glovebox - Store at <= -20°C - Use septum-sealed amber vials storage_duration->long_term Archival / Infrequent Use short_term Routine Experimental Use (< 1 Month) Follow Protocol 2: - Use pre-made aliquots - Store at 2-8°C (if used daily) - Minimize air/light exposure storage_duration->short_term Active Project / Frequent Use

Caption: Decision tree for selecting the correct this compound storage protocol.

Summary of Storage Conditions
ParameterShort-Term / Routine Use (< 1 month)Long-Term Archival Storage (> 1 month)
Temperature 2-8°C≤ -20°C[10]
Atmosphere Inert Gas (Argon or Nitrogen)[2]High-Purity Inert Gas (Argon preferred)[2][9][13]
Container Tightly sealed amber glass vial with PTFE cap liner.Septum-sealed amber vial (e.g., Sure/Seal™) or flame-sealed ampoule.[9][14][15]
Light Mandatory: Protect from all light sources.[1]Mandatory: Store in complete darkness.[1]
Handling Minimize exposure to air during weighing/dissolving.Mandatory: Handle exclusively in a glovebox or via Schlenk line.[11]
Protocol 1: Long-Term Archival Storage of Solid this compound

This protocol is essential upon first receiving the material to ensure its long-term viability.

Objective: To aliquot and store bulk this compound to prevent oxidative degradation for months to years.

Required Equipment: Inert atmosphere glovebox, analytical balance, amber glass vials with PTFE-lined septum caps, spatulas.

Procedure:

  • Prepare the Environment: Ensure the glovebox has an oxygen level below 10 ppm. Place the sealed manufacturer's bottle, new vials, caps, spatula, and a labeler into the glovebox antechamber.

  • Purge Equipment: Run at least three evacuate-refill cycles on the antechamber to remove atmospheric air and moisture before transferring items into the main chamber.[11]

  • Aliquot the Compound: Inside the glovebox, open the main container. Carefully weigh the desired amount of this compound into each amber vial. Work efficiently to minimize the time the bulk material is exposed.

  • Seal Vials: Tightly cap each vial. For extra security, wrap the cap-vial interface with parafilm.

  • Label and Store: Clearly label each vial with the compound name, date, and amount.

  • Final Storage: Remove the sealed vials from the glovebox. Immediately place them in a designated, light-proof secondary container within a ≤ -20°C freezer.

Protocol 2: Quality Control Analysis by HPLC

This protocol provides a basic framework for assessing the purity of this compound.

Objective: To detect and quantify potential oxidative degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of your this compound in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL). Purge the solvent with an inert gas before use.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV detector set at the λmax of this compound (approx. 249 nm)[10]. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis:

    • Inject a freshly prepared sample from a new, unopened vial to establish a reference chromatogram.

    • Inject the sample from your working stock.

    • Compare the chromatograms. Look for new peaks or a decrease in the area of the main peak.

  • Interpretation: The presence of new peaks indicates degradation. The relative percentage of degradation can be estimated by the ratio of the impurity peak area to the total peak area.

References

Technical Support Center: Scaling Up the Synthesis of 5-Aminooxindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Aminooxindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up the production of this key intermediate for preclinical studies. We will delve into the common synthetic routes, provide detailed, field-tested protocols, and address the specific challenges you may encounter during your scale-up campaign. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing this compound involves a two-step sequence starting from the commercially available oxindole. This pathway is favored for its reliable reaction conditions and the relatively straightforward purification of the intermediate and final product.

  • Nitration: Electrophilic aromatic substitution on the electron-rich oxindole ring to introduce a nitro group at the C5 position, yielding 5-nitrooxindole.

  • Reduction: Conversion of the nitro group to a primary amine, affording the target this compound.

This strategy is efficient and avoids the use of more complex or hazardous reagents often associated with other synthetic routes.

Synthetic_Pathway Oxindole Oxindole Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Oxindole->Step1 Nitrooxindole 5-Nitrooxindole Step1->Nitrooxindole Step2 Step 2: Reduction (e.g., H₂, Pd/C) Nitrooxindole->Step2 Aminooxindole This compound Step2->Aminooxindole

Caption: General two-step synthesis of this compound from oxindole.

Detailed Experimental Protocols

The following protocols are optimized for laboratory scale-up (10-50 g). Always conduct a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 5-Nitrooxindole

This procedure details the controlled nitration of oxindole. The key to success is maintaining a low temperature to prevent side reactions.

Materials:

  • Oxindole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%) or Potassium Nitrate

  • Deionized Water

  • Ice

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: Carefully add concentrated sulfuric acid to the flask. Once cooled to below 10 °C, add oxindole portion-wise, ensuring the temperature does not exceed 15 °C. Stir until all the oxindole has dissolved.

  • Nitration: Cool the solution to 0-5 °C. Prepare a nitrating mixture by slowly adding fuming nitric acid to a small amount of concentrated sulfuric acid in a separate cooled vessel. Add this nitrating mixture dropwise via the dropping funnel to the oxindole solution. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

  • Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight. The product, 5-nitrooxindole, should be a pale yellow solid.

Protocol 2: Reduction of 5-Nitrooxindole to this compound

Catalytic hydrogenation is a clean and efficient method for this reduction. Ensure your hydrogenation equipment is properly maintained and operated.

Materials:

  • 5-Nitrooxindole

  • Palladium on Carbon (5-10% Pd/C, 50% wet)

  • Methanol or Ethanol

  • Pressurized Hydrogen Source (e.g., Parr hydrogenator or H-Cube)

Procedure:

  • Setup: Add 5-nitrooxindole and the solvent (e.g., methanol) to a suitable pressure vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and should not be allowed to dry in the air.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic; some cooling may be necessary initially. Monitor the reaction by hydrogen uptake and TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: Do not allow the Celite® pad with the catalyst to dry out. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Guide 1: Nitration Step (Oxindole → 5-Nitrooxindole)

Q1: My yield of 5-nitrooxindole is significantly lower than expected. What went wrong?

A1: Low yields in this step are typically traced back to three main issues:

  • Temperature Control: If the temperature rises above 10 °C during the addition of the nitrating mixture, side reactions such as the formation of dinitrated products can occur. Ensure your cooling bath is robust and the addition is slow enough to dissipate the heat generated.

  • Incomplete Reaction: Insufficient reaction time or a non-stoichiometric amount of the nitrating agent can lead to unreacted starting material. Always monitor the reaction to completion via TLC before quenching.

  • Product Loss During Workup: 5-nitrooxindole has some solubility in acidic water. Ensure the quenching is done on a large excess of ice to keep the temperature low and maximize precipitation. Wash the collected solid with cold water.

Q2: My TLC shows multiple yellow spots after the reaction. What are these impurities?

A2: The primary impurities are typically regioisomers. While the 5-position is electronically favored, small amounts of 7-nitrooxindole and dinitrated (e.g., 5,7-dinitrooxindole) products can form, especially if the temperature is not well-controlled. Most of these impurities are removed during the precipitation and washing steps. If they persist, a recrystallization from a solvent like acetic acid or ethanol is usually effective.

Guide 2: Reduction Step (5-Nitrooxindole → this compound)

Q3: The hydrogenation reaction is very slow or has stalled. How can I fix this?

A3: A stalled hydrogenation is a common problem. Here is a troubleshooting workflow:

  • Catalyst Activity: The most common culprit is an old or deactivated catalyst. Use a fresh batch of Pd/C from a reputable supplier. Ensure it was handled properly under an inert atmosphere.

  • Hydrogen Supply: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen cylinder has adequate pressure and the gas is being delivered to the reaction vessel.

  • Agitation: Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen gas. Ensure your stirring is sufficient to keep the catalyst suspended.

  • Solvent Purity: Impurities in the solvent can sometimes poison the catalyst. Use high-purity, degassed solvents.

Reduction_Troubleshooting Start Hydrogenation Stalled CheckCatalyst Is the Pd/C catalyst fresh and handled properly? Start->CheckCatalyst CheckSystem Is the system pressure stable? (No leaks) CheckCatalyst->CheckSystem Yes NewCatalyst Action: Use fresh catalyst. Handle under inert gas. CheckCatalyst->NewCatalyst No CheckStirring Is agitation vigorous enough to suspend the catalyst? CheckSystem->CheckStirring Yes FixLeaks Action: Check all fittings and seals for leaks. CheckSystem->FixLeaks No IncreaseStirring Action: Increase stirring speed. CheckStirring->IncreaseStirring No Resume Resume Hydrogenation CheckStirring->Resume Yes NewCatalyst->Resume FixLeaks->Resume IncreaseStirring->Resume

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Q4: My final this compound product is dark brown/purple. How can I get a cleaner product?

A4: Anilines, including this compound, are highly susceptible to air oxidation, which forms colored impurities. This is a very common issue.

  • Inert Atmosphere: Handle the product under a nitrogen or argon atmosphere as much as possible, especially after the catalyst is removed and during concentration.

  • Purification:

    • Recrystallization: Recrystallizing from ethanol or an ethanol/water mixture can yield a much lighter, off-white to tan solid.

    • Charcoal Treatment: Adding a small amount of activated charcoal to the solution before the final filtration (after catalyst removal) can help adsorb some colored impurities.

    • Column Chromatography: If high purity is required, silica gel chromatography can be used. A mobile phase of dichloromethane with a gradient of methanol (e.g., 0-10%) is often effective. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can prevent streaking on the column.

General FAQs

Q5: What are the critical safety precautions for this synthesis?

A5:

  • Nitration: This reaction is highly exothermic and uses strong acids. Always use an ice bath and add reagents slowly. Work in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.[1]

  • Hydrogenation: Hydrogen is highly flammable. Ensure your equipment is rated for pressure and there are no sources of ignition nearby. The Pd/C catalyst is pyrophoric; never let it dry in the air.[1]

  • General: this compound and its intermediates should be handled with care. Avoid inhalation of dust and skin contact.[1][2]

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used:

  • NMR (¹H and ¹³C): Provides definitive structural confirmation.

  • LC-MS: Confirms the molecular weight and provides a purity assessment. HPLC methods using a C18 column are standard.[3][4]

  • TLC: A quick check for purity and the presence of starting materials or byproducts.

Q7: What are the best storage conditions for this compound?

A7: Due to its sensitivity to air and light, this compound should be stored in an amber, tightly sealed container under an inert atmosphere (nitrogen or argon).[1] For long-term storage, refrigeration is recommended.

Q8: Can I use other reducing agents besides catalytic hydrogenation?

A8: Yes, other reducing agents can be used, though catalytic hydrogenation is often the cleanest and most scalable method. Common alternatives include:

  • Tin(II) Chloride (SnCl₂): A classic method that is effective but requires a more extensive aqueous workup to remove tin salts.

  • Iron (Fe) in Acetic Acid: An inexpensive and effective method, but again, the workup can be cumbersome on a large scale.

  • Sodium Hydrosulfite (Na₂S₂O₄): Can be an effective reducing agent, though it may require careful pH control.[5]

Each of these methods has its own advantages and disadvantages regarding cost, scalability, and waste disposal.

Summary of Key Process Parameters

ParameterStep 1: NitrationStep 2: ReductionRationale & Key Considerations
Starting Material Oxindole5-NitrooxindoleEnsure high purity of starting materials for best results.
Key Reagents Conc. H₂SO₄, HNO₃H₂, Pd/C (5-10%)Use fresh, high-quality reagents. Catalyst activity is critical for reduction.
Solvent Sulfuric AcidMethanol or EthanolSolvents should be dry and high purity to avoid side reactions or catalyst poisoning.
Temperature 0-5 °C Room TemperatureStrict temperature control is the most critical parameter for the nitration step.
Pressure Atmospheric50-60 psi (3-4 bar)Adequate hydrogen pressure is necessary for efficient reduction.
Typical Reaction Time 1-2 hours2-4 hoursMonitor by TLC to ensure completion and avoid over- or under-reacting.
Expected Yield 85-95%>90%Yields are typically high for both steps if performed correctly.
Purification Precipitation & WashFiltration & RecrystallizationThe product's susceptibility to oxidation requires careful handling during purification.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Aminooxindole and 5-Aminoindole for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural isomer, the oxindole, has also emerged as a pharmacologically significant core, particularly in the development of kinase inhibitors.[1][3] This guide provides an in-depth, objective comparison of the biological activities of two closely related molecules: 5-Aminooxindole and 5-Aminoindole. By examining their structural nuances, known biological targets, and the experimental methodologies used to evaluate them, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of novel therapeutic agents.

At a Glance: Core Structural and Biological Differences

While differing by only a single carbonyl group, the distinction between this compound and 5-aminoindole has profound implications for their biological activity. The introduction of a carbonyl at the 2-position of the indole ring fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and conformational flexibility, leading to distinct interactions with biological targets.

FeatureThis compound5-Aminoindole
Core Scaffold OxindoleIndole
Key Structural Difference Carbonyl group at C2No carbonyl group at C2
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (C=O)Primarily acts as a hydrogen bond donor (N-H)
Predicted Biological Role Predominantly a scaffold for kinase inhibitors, particularly targeting the ATP-binding site.[1][3]A versatile building block for a wide range of bioactive molecules, including kinase inhibitors and DNA-interacting agents.[4][5]
Known Derivatives' Activity Derivatives show potent and selective inhibition of various kinases, including BTK, VEGFR, and GSK3β.[6][7]Derivatives exhibit broad biological activities, including anticancer, antimicrobial, and antiviral properties.[4][8]

Delving into the Biological Landscape: A Tale of Two Scaffolds

The indole and oxindole cores are central to numerous FDA-approved kinase inhibitors, underscoring their importance in targeted therapy.[1][2] The biological activities of this compound and 5-aminoindole are best understood by examining the extensive research on their derivatives.

The Oxindole Advantage: A Focus on Kinase Inhibition

The oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The carbonyl group at the C2 position can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.

Derivatives of 5-substituted oxindoles have demonstrated significant and often selective inhibitory activity against a range of protein kinases. For instance, novel 5-substituted oxindole derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies.[6][7] Furthermore, the oxindole core is a key feature of sunitinib, a multi-kinase inhibitor approved for the treatment of various cancers, which targets VEGFR and PDGFR. Structure-activity relationship (SAR) studies on oxindole-based compounds have revealed that substitutions at the 5-position are critical for modulating kinase selectivity and potency.[6]

The Versatility of the Indole Scaffold

5-Aminoindole serves as a versatile starting material for the synthesis of a diverse array of biologically active molecules.[5] Its derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antimitotic, and antiviral agents.[8][9] The amino group at the 5-position provides a convenient handle for synthetic modifications, allowing for the exploration of a vast chemical space.

While also a component of some kinase inhibitors, the indole scaffold's interactions with the kinase hinge region are different from that of the oxindole. The absence of the C2 carbonyl means that hydrogen bonding interactions are primarily reliant on the indole N-H.

Experimental Corner: Protocols for Comparative Evaluation

To empirically determine the distinct biological activities of this compound and 5-aminoindole, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments that would provide a direct comparison.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic effects.[10]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-aminoindole in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[11][12]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a solution of the purified recombinant kinase of interest (e.g., VEGFR2, Src), and a solution of a generic or specific peptide substrate.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound (this compound or 5-aminoindole at various concentrations), and the kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™) or a fluorescence-based method.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Target Engagement Assessment by Western Blotting

Western blotting can be used to determine if a compound inhibits a specific signaling pathway in a cellular context by measuring the phosphorylation status of downstream target proteins.[13]

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or 5-aminoindole at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of a suspected kinase (e.g., phospho-Akt for the PI3K/Akt pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent effect of the compounds on the signaling pathway.

Visualizing the Core Structures and a Key Signaling Pathway

To better understand the structural differences and a potential mechanism of action, the following diagrams are provided.

G cluster_0 5-Aminoindole cluster_1 This compound 5-Aminoindole_structure 5-Aminooxindole_structure

Caption: Chemical structures of 5-Aminoindole and this compound.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Start Select Target Kinase & Cell Line Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 Start->Cytotoxicity Biochemical In Vitro Kinase Assay Determine IC50 Start->Biochemical Cellular Cell-Based Assay (e.g., Western Blot) Assess Target Engagement Cytotoxicity->Cellular Biochemical->Cellular Data Compare Potency & Selectivity Cellular->Data

Caption: A generalized workflow for the comparative evaluation of kinase inhibitors.

Conclusion: Guiding Future Drug Discovery Efforts

The subtle yet significant structural difference between this compound and 5-aminoindole dictates their distinct biological profiles. The presence of the C2 carbonyl in this compound makes it a particularly attractive scaffold for the development of selective kinase inhibitors, leveraging its ability to form key hydrogen bonds within the ATP-binding pocket. Conversely, 5-aminoindole's broader synthetic accessibility and versatility position it as a valuable building block for a wider range of therapeutic agents.

While direct comparative data for the parent molecules is sparse, the wealth of information on their derivatives provides a strong foundation for rational drug design. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate and compare the biological activities of these and other novel compounds, ultimately accelerating the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Efficacy of 5-Aminooxindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. The oxindole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, with sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, being a prominent example.[1][2] This guide provides an in-depth technical comparison of the efficacy of a promising class of oxindole derivatives, the 5-aminooxindoles, against established standard-of-care kinase inhibitors. We will delve into their mechanism of action, comparative potency, and the experimental methodologies used to evaluate their efficacy.

The Rise of the 5-Aminooxindole Scaffold

The 2-oxindole core is a versatile template for developing kinase inhibitors, and its derivatives have shown significant activity against a multitude of kinases by acting as ATP-competitive inhibitors.[2][3] The strategic placement of a 5-amino group on the oxindole ring has been explored as a means to enhance potency and selectivity, offering new avenues for therapeutic intervention. These modifications aim to improve interactions within the ATP-binding pocket of target kinases, leading to superior inhibitory activity compared to existing standards.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel inhibitor lies in its performance against established drugs. Here, we present a comparative analysis of the inhibitory potency (IC50 values) of various this compound and related oxindole derivatives against key oncogenic kinases, benchmarked against standard inhibitors like sunitinib and sorafenib.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Its inhibition is a key strategy in cancer therapy.

CompoundVEGFR-2 IC50 (nM)Standard InhibitorStandard Inhibitor VEGFR-2 IC50 (nM)Reference
Oxindole Derivative 17a 78Sunitinib139[5]
Oxindole Derivative 10g 87Sunitinib139[5]
Oxindole Derivative 5b 160Sunitinib139[5]
Compound 11 190Sorafenib80[6][7]
Compound 6 60.83Sorafenib53.65[8][9]

As the data indicates, certain novel oxindole derivatives, such as 17a and 10g, have demonstrated superior in vitro potency against VEGFR-2 compared to sunitinib.[5] Conversely, other derivatives show comparable or slightly lower potency than sorafenib.[6][7][8][9] This highlights the nuanced structure-activity relationships within this class of compounds.

Inhibition of Other Key Kinases

The versatility of the oxindole scaffold allows for the targeting of a range of other kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and FMS-like Tyrosine Kinase 3 (FLT3).

CompoundTarget KinaseCompound IC50 (nM)Standard InhibitorStandard Inhibitor IC50 (nM)Reference
Oxindole Derivative 5l CDK28.17Sunitinib27.90[1]
Oxindole Derivative 5l FLT336.21--[1]

Notably, the oxindole derivative 5l exhibits significantly more potent inhibition of CDK2 than sunitinib, suggesting a potential for this scaffold in targeting cell cycle dysregulation in cancer.[1]

Understanding the Mechanism: Signaling Pathways and Inhibition

To appreciate the impact of these inhibitors, it is crucial to visualize their points of intervention within the complex web of cellular signaling.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, survival, and migration. Inhibitors block the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Cell Migration PKC->Migration Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound-based compounds.

Experimental Protocols for Efficacy Determination

The reliability of comparative efficacy data hinges on robust and well-defined experimental protocols. Here, we outline the key steps for in vitro kinase and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10]

1. Reagent Preparation:

  • Prepare a stock solution of the this compound inhibitor and standard inhibitor (e.g., sunitinib) in 100% DMSO.
  • Create a serial dilution of the inhibitors in a suitable kinase assay buffer. The final DMSO concentration should not exceed 1%.
  • Prepare a master mixture containing the kinase (e.g., recombinant human VEGFR-2), the substrate (e.g., a generic tyrosine kinase substrate), and ATP in kinase assay buffer.

2. Assay Procedure:

  • In a 96-well white plate, add the serially diluted inhibitor or DMSO control to the respective wells.
  • Initiate the kinase reaction by adding the master mixture to each well.
  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

3. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
  • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Prep [label="1. Reagent Preparation\n(Inhibitor Dilutions, Master Mix)"]; Reaction [label="2. Kinase Reaction\n(Inhibitor + Master Mix in 96-well plate)"]; Incubation [label="3. Incubation\n(e.g., 30°C for 60 min)"]; Detection [label="4. Signal Detection\n(Add ADP-Glo™ & Detection Reagent)"]; Analysis [label="5. Data Analysis\n(Luminescence Reading & IC50 Calculation)"];

Prep -> Reaction -> Incubation -> Detection -> Analysis; }

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on the target kinase.[11]

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line (HUVEC) for VEGFR-2 inhibitors) in appropriate media.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the this compound inhibitor and the standard inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

3. Cell Viability Assessment:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors with potent and potentially selective activity. The data presented in this guide demonstrates that derivatives of this class can exhibit superior or comparable efficacy to established standards like sunitinib and sorafenib against key oncogenic kinases such as VEGFR-2 and CDK2.

The continued exploration of structure-activity relationships within the this compound series, coupled with rigorous in vitro and in vivo testing, will be crucial in identifying lead candidates with optimal therapeutic profiles. As our understanding of the complex signaling networks in cancer deepens, the development of such targeted inhibitors will undoubtedly play a pivotal role in advancing precision oncology.

References

A Comparative Spectroscopic Guide to 5-Aminooxindole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxindole Scaffold

The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] 5-Aminooxindole, in particular, serves as a critical building block for the synthesis of potent therapeutic agents, including kinase inhibitors for anticancer therapies. Its chemical versatility stems from the presence of a nucleophilic amino group on the aromatic ring, which allows for diverse functionalization.

Understanding the journey from simple starting materials to this valuable intermediate is paramount for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors, Isatin and 5-Nitroisatin. By examining their distinct signatures in UV-Visible, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the electronic and structural transformations that occur during the synthesis. This analysis is not merely academic; it provides the empirical data necessary for researchers in process chemistry and drug development to monitor reaction progress, confirm product identity, and ensure purity.

The Synthetic Pathway: From Isatin to this compound

The synthesis of this compound is a straightforward two-step process commencing from the commercially available Isatin. The first step involves an electrophilic aromatic substitution (nitration) to introduce a nitro group at the C5 position, yielding 5-Nitroisatin. This is typically achieved using a mixture of nitric and sulfuric acids. The subsequent step is the reduction of the nitro group to a primary amine, which can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford the final product, this compound.[4]

Synthesis_Pathway cluster_structures Chemical Structures Isatin Isatin Nitroisatin 5-Nitroisatin Isatin->Nitroisatin   Nitration (HNO₃, H₂SO₄) Aminooxindole This compound Nitroisatin->Aminooxindole   Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Isatin_struct Isatin Nitroisatin_struct 5-Nitroisatin Aminooxindole_struct This compound

Caption: Synthetic route to this compound from Isatin.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. The position (λmax) and intensity of absorption bands are highly sensitive to the molecule's electronic structure, particularly the extent of conjugation and the presence of auxochromic (color-enhancing) and chromophoric (color-imparting) groups.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent that dissolves all three compounds and is transparent in the measurement range (200-800 nm). Ethanol or Methanol are suitable choices.

  • Sample Preparation: Prepare stock solutions of Isatin, 5-Nitroisatin, and this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution: From the stock solutions, prepare dilute working solutions (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Record the UV-Vis spectrum for each sample from 200 to 800 nm against a solvent blank. Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

Workflow A Prepare 10 µg/mL Solution B Calibrate Spectrophotometer with Solvent Blank A->B C Acquire Spectrum (200-800 nm) B->C D Identify λmax and Absorbance C->D

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative Analysis

The electronic nature of the substituent at the C5 position dramatically influences the UV-Vis absorption profile of the oxindole scaffold.

CompoundKey SubstituentElectronic EffectTypical λmax (nm)Observed Shift
Isatin -H (Reference)Neutral~249, 296, 420[5]-
5-Nitroisatin -NO₂Electron-Withdrawing~260, 310Bathochromic (Red Shift)
This compound -NH₂Electron-Donating~255, 315, 430Bathochromic (Red Shift)
  • Isatin: The spectrum of isatin shows characteristic absorption bands corresponding to π→π* transitions in the aromatic system and a lower intensity n→π* transition from the dicarbonyl group at longer wavelengths (~420 nm).[5]

  • 5-Nitroisatin: The introduction of the strongly electron-withdrawing nitro (-NO₂) group extends the conjugation of the π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of the absorption maxima compared to Isatin.[6]

  • This compound: Conversely, the electron-donating amino (-NH₂) group also extends conjugation through its lone pair of electrons participating in resonance with the aromatic ring. This effect also lowers the HOMO-LUMO gap, leading to a significant bathochromic shift. The n→π* transition is also more pronounced. This comparison clearly demonstrates how substituents can tune the electronic properties, a fundamental concept in the design of dyes and pharmaceutical agents.

Fluorescence Spectroscopy: A Study of Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is less common than absorption and is highly dependent on molecular structure, rigidity, and environment. The difference between the absorption maximum (λex) and the emission maximum (λem) is known as the Stokes shift.

Experimental Protocol: Fluorescence Analysis
  • Solvent and Concentration: Use the same solutions prepared for UV-Vis analysis (e.g., 10 µg/mL in Ethanol). Ensure the solvent is fluorescence-grade.

  • Excitation Wavelength: Set the excitation wavelength (λex) for each compound to its principal absorption maximum (λmax) as determined by UV-Vis spectroscopy.

  • Emission Scan: Scan the emission spectrum over a range starting approximately 10-20 nm higher than the λex to a longer wavelength (e.g., for λex = 315 nm, scan from 330 nm to 700 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem) and note the relative intensity.

Comparative Analysis

The fluorescence properties of these compounds are directly linked to the C5 substituent's ability to influence the nature of the excited state.

CompoundKey SubstituentExpected FluorescenceTypical λem (nm)Stokes Shift (nm)
Isatin -H (Reference)Weakly fluorescent--
5-Nitroisatin -NO₂Quenched (Non-fluorescent)--
This compound -NH₂Strongly fluorescent~520-540[7]Large
  • Isatin & 5-Nitroisatin: Isatin itself is typically weakly fluorescent or non-fluorescent. The presence of the nitro group in 5-Nitroisatin, a well-known fluorescence quencher, leads to non-radiative decay pathways, rendering the molecule essentially non-fluorescent.

  • This compound: The amino group often enhances fluorescence. Many amino-substituted indoles are highly fluorescent. The lone pair on the nitrogen atom can lead to an excited state with significant charge-transfer character, resulting in a large Stokes shift and emission at a much longer wavelength (in the green-yellow region of the spectrum).[7] This "turn-on" fluorescence upon reduction of the nitro group is a powerful tool for monitoring the reaction in real-time.

Infrared (IR) Spectroscopy: Mapping Vibrational Modes

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.

Experimental Protocol: IR Analysis (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

  • Peak Identification: Identify the key vibrational frequencies and assign them to their corresponding functional groups.

Comparative Analysis

The IR spectra provide definitive evidence of the chemical transformations occurring during the synthesis.

CompoundC=O (Amide) cm⁻¹C=O (Ketone) cm⁻¹N-H Stretch cm⁻¹Other Key Bands (cm⁻¹)
Isatin ~1746[5]~1728[5]~3194[5]C=C Aromatic (~1615)[5]
5-Nitroisatin ~1750~1735~3200~1530 & ~1350 (N-O stretch) [8]
This compound ~1710~1680~3200 (indole)~3400 & ~3300 (-NH₂ stretch)
  • Isatin: The spectrum is dominated by two strong carbonyl (C=O) stretching bands for the amide and ketone groups, and a sharp N-H stretching band for the indole nitrogen.[5][8][9]

  • 5-Nitroisatin: The spectrum is very similar to Isatin, but with the crucial addition of two strong, characteristic bands for the nitro group: the asymmetric stretch (~1530 cm⁻¹) and the symmetric stretch (~1350 cm⁻¹). The C=O frequencies are slightly shifted to higher wavenumbers due to the electron-withdrawing effect of the nitro group.[8]

  • This compound: The disappearance of the nitro group bands is the first confirmation of a successful reduction. Concurrently, two new bands appear in the N-H stretching region (~3400 and 3300 cm⁻¹) corresponding to the asymmetric and symmetric stretches of the primary amino (-NH₂) group. Furthermore, the electron-donating nature of the amino group weakens the adjacent C=O bonds through resonance, shifting their absorption frequencies to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol: NMR Analysis
  • Solvent Selection: Use a deuterated solvent that dissolves the samples, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve all three compounds and to clearly show exchangeable protons (like N-H).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

Comparative Analysis of ¹H NMR (in DMSO-d₆)

The chemical shifts (δ) of the aromatic protons are highly diagnostic of the substituent's electronic effect.

ProtonIsatin (δ, ppm)5-Nitroisatin (δ, ppm)[10]This compound (δ, ppm)Rationale for Shift
H4 ~7.70 (d)~8.40 (d)~6.80 (d)Deshielded by -NO₂; Shielded by -NH₂
H6 ~7.75 (t)~8.35 (dd)~6.50 (dd)Deshielded by -NO₂; Shielded by -NH₂
H7 ~7.15 (d)~7.40 (d)~6.60 (d)Less affected, but follows trend
N1-H ~11.1 (s)~11.8 (s)~10.5 (s)Deshielded by -NO₂; Shielded by -NH₂
-NH₂ --~5.0 (s, broad)Characteristic amine protons
  • Isatin: Serves as the baseline, with aromatic protons in the typical 7.0-7.8 ppm range.

  • 5-Nitroisatin: The potent electron-withdrawing and deshielding effect of the nitro group causes all aromatic protons, particularly those ortho and para to it (H4 and H6), to shift significantly downfield (to higher ppm values).[10]

  • This compound: The electron-donating amino group shields the aromatic protons, causing a pronounced upfield shift (to lower ppm values). The appearance of a new, broad singlet around 5.0 ppm is the definitive signal for the primary amine protons.

Conclusion

The journey from Isatin to this compound is a tale of chemical transformation elegantly captured by spectroscopy. Each technique provides a unique and complementary piece of the puzzle. UV-Vis and Fluorescence spectroscopy reveal the profound impact of substituents on the electronic energy levels. IR spectroscopy offers unambiguous confirmation of functional group interconversion—the appearance of nitro stretches and their subsequent replacement by amine stretches. Finally, NMR spectroscopy provides a detailed map of the structural changes, with the chemical shifts of aromatic protons acting as sensitive reporters of the changing electronic landscape of the molecule.

For the researcher in drug development, this guide provides the foundational data to confidently synthesize, purify, and characterize this compound and its intermediates, ensuring the quality and integrity of the materials that form the basis of next-generation therapeutics.

References

The Oxindole Core: A Critical Evaluation of 5-Aminooxindole as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the oxindole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth validation of 5-aminooxindole and its derivatives as pivotal intermediates in the synthesis of these life-saving therapeutics. We will objectively compare the synthetic routes involving the this compound core with alternative strategies, presenting supporting data and detailed experimental protocols to inform your research and development endeavors.

The Strategic Importance of the Oxindole Scaffold

The 3-substituted oxindole motif is a cornerstone in the design of various kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases.[3] This structural feature allows for potent and often selective inhibition of key kinases implicated in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

One of the most prominent examples of a drug synthesized using an oxindole intermediate is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[6][7] The synthesis of Sunitinib critically relies on the availability of 5-fluorooxindole, a close derivative of this compound, highlighting the industrial relevance of this class of intermediates.[6][8]

Comparative Analysis: this compound vs. Alternative Scaffolds

While the oxindole core has proven its value, the exploration of alternative heterocyclic systems is an ongoing effort in medicinal chemistry to improve properties such as selectivity, solubility, and metabolic stability. One notable alternative is the azaindole scaffold , a bioisostere of the indole ring system where a carbon atom is replaced by a nitrogen atom.[9][10][11]

Key Performance Indicators: Oxindole vs. Azaindole Scaffolds
FeatureThis compound DerivativesAzaindole DerivativesRationale & Implications
Hinge-Binding Interaction Forms crucial hydrogen bonds with the kinase hinge region, mimicking ATP.[3]The additional nitrogen atom can enhance hydrogen bonding capacity, potentially increasing potency.[9][10]Both scaffolds effectively engage the target, but azaindoles may offer opportunities for stronger binding.
Physicochemical Properties Generally possesses good drug-like properties.The nitrogen atom can improve aqueous solubility and modulate lipophilicity (LogP).[3]Azaindoles may offer advantages in formulating orally bioavailable drugs.
Synthetic Accessibility Well-established synthetic routes, often starting from commercially available nitroindoles.Synthesis can be more complex, sometimes requiring specialized starting materials and catalysts.[9]The choice may depend on the synthetic chemistry expertise and resources available.
Intellectual Property A well-explored chemical space.May offer more opportunities for novel intellectual property.A critical consideration in a competitive drug development landscape.
Metabolic Stability Can be susceptible to oxidative metabolism.The position of the nitrogen atom can influence metabolic pathways, potentially leading to improved stability.In vivo performance can be significantly impacted by the metabolic profile of the scaffold.

While a direct head-to-head quantitative comparison for the synthesis of the exact same final drug molecule is scarce in publicly available literature, the choice between these scaffolds often comes down to a trade-off between established synthetic feasibility (oxindoles) and the potential for improved pharmacological properties (azaindoles).

Synthesis and Validation of this compound: A Self-Validating Workflow

The reliable synthesis and rigorous validation of this compound are paramount to ensure the quality and consistency of the final Active Pharmaceutical Ingredient (API). The following sections detail a robust workflow for its preparation and analytical validation, grounded in the principles of scientific integrity and regulatory compliance.

Experimental Workflow: Synthesis and Validation

Caption: Workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 5-nitrooxindole to this compound using tin(II) chloride. This method is chosen for its high efficiency and relatively mild conditions compared to catalytic hydrogenation, which may require specialized equipment.

Materials:

  • 5-Nitrooxindole

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-nitrooxindole (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. The addition should be done portion-wise to control the initial exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Validation Protocol: HPLC Method for this compound

This protocol outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of purity and assay of this compound, in accordance with ICH Q2(R2) guidelines.[12][13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). The gradient program should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples with known impurities.No interference at the retention time of the this compound peak.
Linearity Analyze a minimum of five concentrations of this compound standard across the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any potential impurities.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits.

Key Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting.

Knoevenagel Condensation in Sunitinib Synthesis

The final step in the synthesis of the Sunitinib core often involves a Knoevenagel condensation between 5-fluorooxindole and a substituted pyrrole-carbaldehyde.[14][15] This reaction is typically catalyzed by a weak base, such as pyrrolidine.[16]

Caption: Simplified mechanism of the Knoevenagel condensation.

Causality in Catalyst Choice: Pyrrolidine, a secondary amine, is an effective catalyst for the Knoevenagel condensation because it can form a nucleophilic enamine intermediate with the oxindole, which is more reactive than the corresponding enolate. This accelerates the reaction with the aldehyde. Its basicity is also mild enough to avoid significant side reactions.[16]

Conclusion: The Enduring Value of the this compound Intermediate

This compound and its derivatives remain highly valuable and strategically important intermediates in the synthesis of a significant class of kinase inhibitors. While alternative scaffolds like azaindoles present intriguing possibilities for future drug design, the well-established synthetic routes and proven clinical success of oxindole-based drugs solidify the continued relevance of this compound.

This guide has provided a framework for the validation of this compound, emphasizing the importance of rigorous analytical testing and a deep understanding of the underlying chemical principles. By implementing these self-validating workflows, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Aminooxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The 5-aminooxindole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents, including kinase inhibitors used in oncology. The strategic placement of the C5-amino group provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, evaluate the practical advantages and limitations of each method, and provide the data necessary for you to make an informed decision for your specific research and development needs.

Strategy 1: The Workhorse Route - Reduction of 5-Nitrooxindole

The most established and widely utilized pathway to this compound begins with the electrophilic nitration of the commercially available oxindole, followed by the reduction of the resulting 5-nitrooxindole intermediate. The reliability and scalability of this two-step sequence make it the go-to method in most applications.

Step 1: Synthesis of 5-Nitrooxindole

The introduction of a nitro group at the C5 position of the oxindole ring is a standard electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to achieving high regioselectivity and yield while avoiding over-nitration or degradation.

Mechanism: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The electron-rich oxindole ring attacks the nitronium ion, with a strong preference for the C5 position due to electronic activation from the fused pyrrolidinone ring and the directing effect of the amide nitrogen.

Oxindole Oxindole Nitrooxindole 5-Nitrooxindole Oxindole->Nitrooxindole Nitration (Generation of NO₂⁺) HNO3_H2SO4 HNO₃ / H₂SO₄

Caption: Nitration of Oxindole to 5-Nitrooxindole.

Experimental Protocol: Synthesis of 5-Nitrooxindole
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of Oxindole: Add oxindole portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a complete solution is obtained.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the oxindole solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The yellow precipitate of 5-nitrooxindole will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.

Step 2: Comparative Analysis of Reduction Methods

The conversion of the nitro group to an amine is the critical step. The choice of reducing agent is dictated by factors such as functional group tolerance, scale, safety, and cost. We will compare four common methods.

Method A: Catalytic Hydrogenation

This is a clean, high-yielding method, often considered the "greenest" approach due to the benign nature of the H₂ reagent and the generation of water as the only byproduct.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1] Both the 5-nitrooxindole and molecular hydrogen are adsorbed onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[1]

Nitrooxindole 5-Nitrooxindole Aminooxindole This compound Nitrooxindole->Aminooxindole Surface-mediated Hydrogen Transfer H2_PdC H₂ (g), Pd/C Nitrooxindole 5-Nitrooxindole Aminooxindole This compound Nitrooxindole->Aminooxindole In situ H₂ Generation & Transfer Donor_PdC HCOONH₄, Pd/C Nitrooxindole 5-Nitrooxindole Aminooxindole This compound Nitrooxindole->Aminooxindole 1. Electron Transfer (Sn²⁺→Sn⁴⁺) 2. Basic Workup SnCl2_HCl SnCl₂·2H₂O / HCl Nitrooxindole 5-Nitrooxindole Aminooxindole This compound Nitrooxindole->Aminooxindole Electron Transfer (Fe⁰→Fe²⁺) in neutral aqueous media Fe_NH4Cl Fe / NH₄Cl CarboxylicAcid Oxindole-5-carboxylic acid AcylAzide Oxindole-5-carbonyl azide CarboxylicAcid->AcylAzide DPPA or SOCl₂, NaN₃ Isocyanate 5-Isocyanatooxindole AcylAzide->Isocyanate Heat (Δ) -N₂ Aminooxindole This compound Isocyanate->Aminooxindole H₂O -CO₂

References

Cross-reactivity profiling of 5-Aminooxindole-derived compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 5-Aminooxindole-Derived Compounds

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural features make it a privileged core for engaging the ATP-binding site of numerous kinases, leading to potent therapeutic candidates. However, this same versatility presents a significant challenge: the potential for cross-reactivity. Understanding a compound's selectivity profile—the full spectrum of its on-target and off-target interactions—is not merely an academic exercise; it is a critical step in drug development that dictates both efficacy and safety.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the cross-reactivity profiling of this compound-derived compounds. We will move beyond simple protocol listings to explain the causality behind experimental choices, comparing methodologies and presenting a tiered strategy for building a robust selectivity profile.

The Selectivity Imperative: Why Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes achieving absolute selectivity for a single kinase a formidable challenge.[1][2] A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to unforeseen biological consequences.

These off-target effects can be a double-edged sword:

  • Detrimental Toxicity: Unintended inhibition of essential kinases can lead to severe side effects. The multi-targeted kinase inhibitor Sunitinib, which is based on an oxindole core, is a prime example. Its cardiotoxicity is not primarily caused by inhibition of its main targets (VEGFRs/PDGFRs) but by off-target inhibition of kinases like AMP-activated protein kinase (AMPK), which is crucial for cardiomyocyte energy homeostasis.[3][4]

  • Beneficial Polypharmacology: In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy.[5] For instance, the clinical success of Imatinib against gastrointestinal stromal tumors (GIST) was discovered due to its off-target inhibition of c-Kit, in addition to its primary Bcr-Abl target.[5]

Therefore, the goal of profiling is to generate a comprehensive "fingerprint" of a compound's interactions, enabling an informed assessment of its therapeutic potential and liabilities. Routinely achieving drug selectivity remains a significant challenge, making its measurement and interpretation a critical activity in drug discovery.[5]

A Tiered Strategy for Comprehensive Selectivity Profiling

A robust profiling campaign should be approached as a logical, multi-tiered process. Each tier builds upon the last, moving from a broad, high-throughput survey to a deep, physiologically relevant investigation. This tiered approach is efficient, cost-effective, and ensures that resources are focused on the most promising candidates.[6]

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Systems Biology T1_Input This compound Compound Library T1_Process Large-Scale Kinase Panel (>300 Kinases, IC50 Determination) T1_Input->T1_Process T1_Output Initial Kinome Selectivity Profile T1_Process->T1_Output T2_Process1 Target Engagement Assays (e.g., CETSA, NanoBRET) T1_Output->T2_Process1 T2_Process2 Functional Cellular Assays (e.g., Phospho-Western, Biomarker) T1_Output->T2_Process2 T2_Output Validated On- & Off-Targets in a Cellular Context T2_Process1->T2_Output T2_Process2->T2_Output T3_Process Chemoproteomics (Affinity Pulldown-MS) T2_Output->T3_Process T3_Output Global, Unbiased Target Landscape T3_Process->T3_Output

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Large-Scale Biochemical Screening — Casting a Wide Net

The Causality: The logical first step is to understand the compound's intrinsic affinity for a wide array of purified kinases in a controlled, cell-free environment. This provides a broad overview of potential interactions across the kinome and is the most tractable method for an initial screen.[5][6]

Methodology: This typically involves screening the compound against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). The most informative data comes from determining the half-maximal inhibitory concentration (IC50) for a range of kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based assay (e.g., Kinase-Glo®) to determine IC50 values.

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the this compound test compound in DMSO, typically starting from 10 mM. Create a 100x final concentration plate.

    • Prepare the kinase reaction buffer containing the specific recombinant kinase, its corresponding peptide substrate, and ATP. Crucially, the ATP concentration should be set at or near the Michaelis-Menten constant (Kₘ) for each specific kinase. This ensures that the measured IC50 value is a closer approximation of the inhibitor's true binding affinity (Ki).[5]

  • Kinase Reaction:

    • Dispense 2.5 µL of the 100x compound dilutions into a 384-well assay plate. Include DMSO-only (negative control) and no-kinase (background) wells.

    • Add 10 µL of kinase/substrate mix to each well.

    • Add 12.5 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The reagent measures the amount of ATP remaining after the kinase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence.

    • Normalize the data to the positive (DMSO) and negative controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Kinase Profile for Compound "AOI-1"
Target KinaseFamilyIC50 (nM)Selectivity Note
VEGFR2 Receptor Tyrosine Kinase5 Primary Target
PDGFRβ Receptor Tyrosine Kinase12 Intended Target
c-KIT Receptor Tyrosine Kinase25 Expected On-Target
DDR1Receptor Tyrosine Kinase150Moderate Off-Target
SRCNon-receptor Tyrosine Kinase850Weak Off-Target
AMPK Serine/Threonine Kinase95 Potent, Unintended Off-Target
LCKNon-receptor Tyrosine Kinase>10,000Selective Against
EGFRReceptor Tyrosine Kinase>10,000Selective Against

Tier 2: Cellular Target Validation — Bridging the In Vitro/In Vivo Gap

The Causality: A compound's biochemical potency does not always translate directly to cellular activity.[5] Cell permeability, active efflux by transporters, and competition with high intracellular ATP concentrations (~1-10 mM) can all reduce a compound's effective potency. Therefore, it is essential to validate that the compound engages its intended (and key off-target) proteins inside a living cell and produces a functional consequence.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is that a protein becomes more thermally stable when its ligand is bound.

G cluster_0 CETSA Workflow cluster_1 Principle Step1 Treat intact cells with Compound or DMSO Step2 Heat cells across a temperature gradient Step1->Step2 1 Step3 Lyse cells and separate soluble vs. aggregated protein Step2->Step3 2 Step4 Quantify remaining soluble target protein (e.g., Western Blot) Step3->Step4 3 P1 Unbound Target (DMSO Control) P2 Denatures & Aggregates at lower temp P1->P2 Heat P3 Compound-Bound Target P4 Stabilized Remains soluble at higher temp P3->P4 Heat

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for VEGFR2 Target Engagement
  • Cell Treatment: Culture cells expressing VEGFR2 (e.g., HUVECs) to ~80% confluency. Treat cells with the this compound compound (e.g., AOI-1 at 1 µM) or DMSO vehicle for 1 hour.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to lyse them. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble VEGFR2 at each temperature point for both the DMSO and compound-treated samples using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble VEGFR2 against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Methodology 2: Western Blot for Functional Cellular Activity

This assay determines if target engagement leads to the inhibition of the kinase's function—namely, the phosphorylation of its downstream substrates.

Protocol: Assessing Inhibition of VEGFR2 Signaling
  • Cell Culture and Treatment: Plate HUVECs and serum-starve them overnight to reduce basal signaling.

  • Inhibition: Pre-treat cells with various concentrations of AOI-1 (or DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (the ligand for VEGFR2) for 10 minutes to activate the signaling pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Analysis: Determine total protein concentration using a BCA assay. Separate 20 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR2 (pY1175), total VEGFR2, and a loading control (e.g., GAPDH).

  • Data Interpretation: A dose-dependent decrease in the phospho-VEGFR2 signal in the AOI-1 treated samples confirms functional inhibition of the target kinase in a cellular context.

Tier 3: Unbiased Proteomics — Discovering the Unknown Unknowns

The Causality: Even large kinase panels are finite and cannot account for all possible protein interactions within a cell.[6] Unbiased, systems-level approaches like chemical proteomics are essential for identifying completely novel off-targets that could be the source of unexplained toxicity or a novel therapeutic mechanism.

Methodology: A common approach is affinity-based chemical proteomics. The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a complex cell lysate. The captured proteins are then identified and quantified by mass spectrometry.

G Step1 Synthesize affinity probe: Compound + Linker + Biotin Step2 Incubate probe with cell lysate Step1->Step2 Step3 Capture protein complexes on Streptavidin beads Step2->Step3 Step4 Wash to remove non-specific binders Step3->Step4 Step5 Elute & Digest bound proteins (Trypsin) Step4->Step5 Step6 Analyze peptides by LC-MS/MS Step5->Step6 Step7 Identify & Quantify Proteins (On- & Off-Targets) Step6->Step7

Caption: A simplified workflow for affinity-based chemical proteomics.

Data Presentation: Potential Chemoproteomic Hits for AOI-1

This method provides a list of proteins that bind to the compound. Specificity is determined by comparing the abundance of each protein in the experimental pulldown versus a control (e.g., competition with excess free compound).

Protein HitTarget ClassSignificance
VEGFR2On-TargetValidation of primary target binding.
PDGFRβOn-TargetValidation of on-target binding.
AMPKOff-TargetConfirms biochemical hit; potential cardiotoxicity liability.
ABCG2Novel Off-TargetATP-binding cassette transporter; potential for drug-drug interactions.[7]
CSNK2A1Novel Off-TargetCasein Kinase 2; unexpected hit requiring further validation.

Synthesis and Conclusion

By integrating data from all three tiers, a complete picture of a this compound compound's selectivity emerges.

  • Tier 1 on our hypothetical compound AOI-1 identified potent activity against VEGFR2/PDGFRβ but also flagged a significant off-target liability in AMPK.

  • Tier 2 confirmed that AOI-1 not only binds VEGFR2 in cells (via CETSA) but also functionally inhibits its signaling pathway (via Western Blot). A similar cellular investigation of AMPK would be a critical next step.

  • Tier 3 confirmed the expected targets and the AMPK off-target, while also uncovering a previously unknown interaction with the ABCG2 drug transporter, alerting researchers to a potential for drug-drug interactions.[7]

This multi-faceted approach transforms cross-reactivity profiling from a simple screening exercise into a powerful predictive tool. It allows for the early identification of potential safety issues, provides rationale for unexpected phenotypes, and can even uncover new therapeutic opportunities. For any project involving potent scaffolds like the 5-aminooxindoles, this comprehensive understanding of a compound's selectivity is the bedrock upon which safe and effective medicines are built.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Aminooxindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Aminooxindole, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a trustworthy and actionable plan.

Understanding the Compound: Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound, while a valuable building block in medicinal chemistry[1], possesses properties that necessitate its classification as hazardous waste.

According to its Safety Data Sheet (SDS), this compound hydrochloride is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.

The presence of the GHS07 pictogram (exclamation mark) on its labeling serves as an immediate visual warning of these hazards. Given these classifications, this compound and any materials contaminated with it must not be disposed of as general waste or poured down the drain.[2][3]

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Skin SensitizationH317Warning
Data sourced from Sigma-Aldrich Safety Data Sheet for this compound hydrochloride.

The Core Principle: Segregation and Containment

All waste streams containing this compound must be collected in designated, properly labeled hazardous waste containers.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final collection by trained EHS personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE as indicated by the SDS and your laboratory's Chemical Hygiene Plan.[5][6] This includes, at a minimum:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (e.g., nitrile rubber)[7]

Step 2: Waste Identification and Segregation

All items contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or expired this compound solid.

  • Contaminated lab supplies such as weighing paper, spatulas, pipette tips, and gloves.

  • Empty original containers.

Segregate this solid waste from all liquid waste streams.[8]

Step 3: Containerization
  • Primary Container: Use a designated hazardous waste container that is compatible with the chemical.[2][9] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[10] For solid waste, a wide-mouth plastic or glass jar with a screw cap is often suitable.

  • Container Integrity: Never use food containers for hazardous waste.[4] Ensure the container is kept closed at all times except when adding waste.[10][11] This is a common regulatory violation and a significant safety risk.[10]

Step 4: Labeling

Proper labeling is a critical component of hazardous waste management and is mandated by regulatory bodies like the EPA.[2] As soon as the first item of waste is placed in the container, it must be labeled with the following information[4][11]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • The associated hazards (e.g., "Toxic," "Skin Sensitizer")

  • The date the waste was first added to the container.

Your institution's EHS department will likely provide pre-printed hazardous waste labels.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4] This area should be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Away from sources of heat or ignition.[9]

  • Inspected weekly for any signs of leakage.[4]

Partially filled, properly labeled containers can remain in the SAA for up to one year.[4]

Step 6: Disposal of Empty Containers

A container that has held this compound is still considered hazardous waste. To dispose of the original container, ensure all contents have been removed. The empty, unrinsed container should be placed in the designated solid hazardous waste container. Do not attempt to rinse the container into the sink.

Step 7: Arranging for Final Disposal

Once the waste container is full, or if you are discontinuing work with this compound, you must arrange for its removal by your institution's EHS department.[11] Do not transport hazardous waste yourself.[11] Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system.[11]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition start Generate this compound Waste (solid or contaminated item) wear_ppe Step 1: Don Appropriate PPE start->wear_ppe identify Step 2: Identify as Solid Hazardous Waste wear_ppe->identify containerize Step 3: Place in Designated Solid Waste Container identify->containerize label_container Step 4: Label Container Correctly ('Hazardous Waste', Name, Hazards) containerize->label_container store_saa Step 5: Store in Satellite Accumulation Area (SAA) label_container->store_saa container_full Container Full? store_saa->container_full container_full->store_saa No request_pickup Step 7: Request EHS Pickup container_full->request_pickup Yes end EHS Collects Waste request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, including:

  • The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for "cradle-to-grave" management of hazardous waste.[10][12]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[5][6] This plan must include procedures for safe removal of contaminated waste.[6]

Adherence to these guidelines is not merely a best practice; it is a legal requirement. By following this protocol, you contribute to a culture of safety and responsibility within your institution, building trust in our collective commitment to scientific integrity and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminooxindole
Reactant of Route 2
Reactant of Route 2
5-Aminooxindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.